molecular formula C26H24F3N5O3S B15608281 PTUPB

PTUPB

Número de catálogo: B15608281
Peso molecular: 543.6 g/mol
Clave InChI: CSEPEVFNTFMBAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PTUPB is a useful research compound. Its molecular formula is C26H24F3N5O3S and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEPEVFNTFMBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of PTUPB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Its mechanism of action is multifaceted, primarily revolving around the concurrent modulation of two key enzymatic pathways involved in inflammation, angiogenesis, and cancer cell proliferation. This document provides an in-depth exploration of this compound's molecular interactions, its impact on downstream signaling cascades, and the experimental evidence supporting its therapeutic potential.

Dual Enzymatic Inhibition: The Core Mechanism

This compound's primary mechanism of action is the simultaneous inhibition of two key enzymes:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins (B1171923) (PGs), which are lipid compounds with diverse physiological effects, including the promotion of inflammation and cell growth.

  • Soluble Epoxide Hydrolase (sEH): An enzyme that metabolizes and degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, anti-angiogenic, and pro-apoptotic properties.

By dually inhibiting COX-2 and sEH, this compound exerts a synergistic effect that is more potent than the inhibition of either enzyme alone. This dual action leads to a decrease in pro-inflammatory and pro-angiogenic prostaglandins while simultaneously increasing the levels of beneficial EETs.

Downstream Signaling Pathways and Cellular Effects

The dual inhibition of COX-2 and sEH by this compound triggers a cascade of downstream effects, impacting several critical signaling pathways and cellular processes.

Inhibition of Angiogenesis

A predominant mechanism of action for this compound is its potent anti-angiogenic activity.[1] This is achieved through several interconnected pathways:

  • Selective Inhibition of Endothelial Cell Proliferation: this compound potently inhibits the proliferation of human umbilical vein endothelial cells (HUVECs).[2]

  • Induction of Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase in endothelial cells by downregulating the expression of cyclin-dependent kinase 4 (CDK4) and CDK6.[2]

  • VEGFR2-Independent Mechanism: Notably, this compound's anti-angiogenic effects do not appear to involve the direct inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling.[2]

Modulation of Cancer Cell Signaling

This compound has been shown to modulate key signaling pathways that are often dysregulated in cancer:

  • MAPK/ERK and PI3K/AKT/mTOR Pathways: In combination with cisplatin (B142131), this compound has been observed to decrease the phosphorylation and activation of ERK and AKT in tumor tissues, key components of pathways essential for cell growth and survival.[1][3]

  • EGFR Signaling Pathway: In glioblastoma models, this compound reduces both the expression and phosphorylation of the epidermal growth factor receptor (EGFR) and its downstream kinases, ERK1/2 and AKT.[4]

  • HMMR Expression: this compound dramatically suppresses the expression of the hyaluronan mediated motility receptor (HMMR), an oncogenic protein involved in tumor cell proliferation and invasion.[4]

Induction of Apoptosis and Inhibition of Proliferation

This compound, particularly in combination with chemotherapeutic agents like cisplatin, enhances apoptosis (programmed cell death) and inhibits cancer cell proliferation.[1] Immunohistochemical analysis of tumor tissues has shown an increase in cleaved caspase-3, an apoptosis marker, and a decrease in Ki-67, a proliferation marker, following treatment with this compound.[1][3]

Orthogonal Mechanism to DNA Alkylating Agents

An important aspect of this compound's mechanism when used in combination therapy is its orthogonal mode of action compared to DNA alkylating agents like cisplatin and carboplatin.[1][3] this compound does not interfere with the formation of platinum-DNA adducts, which is the primary cytotoxic mechanism of these chemotherapeutics.[1][5] This suggests that this compound's potentiation of cisplatin's efficacy is not due to an increase in DNA damage but rather through its own distinct anti-cancer activities.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound's activity.

Parameter Enzyme Value Reference
IC50sEH0.9 nM[2][6]
IC50COX-21.26 µM[2][6]
IC50COX-1> 100 µM[2]
Caption: In vitro inhibitory concentrations of this compound against target enzymes.
Cell Line Treatment Effect Concentration Reference
5637 (Bladder Cancer)This compound + CisplatinSynergistic cytotoxicity1, 2, 5, 10 µM this compound with 5 µM Cisplatin[3]
HUVECThis compoundInhibition of proliferationPotent inhibition[2]
U87 & U251 (Glioblastoma)This compoundInhibition of proliferation20 µM[4]
U87 & U251 (Glioblastoma)This compoundG1 phase cell cycle arrest20 µM[4]
Caption: Effects of this compound on various cancer cell lines.
Metabolite Pathway Effect of this compound Treatment Fold Change Reference
PGE2, PGD2, TXB2, 6-keto-PGF1αCOX-2Reduction in tumor tissue~50% decrease[1][3]
12,13-EpOMEsEHIncrease in tumor tissue~2-fold increase[1][3]
12,13-DiHOMEsEHDecrease in tumor tissue~2-fold decrease[1][3]
10,11-EpDPE, 15,16-EpODEsEHIncrease in tumor tissue~2-fold increase[3]
PGE2COX-2Reduction in plasma~55% decrease[2]
11,12-EET, 14,15-EETCYP/sEHIncrease in tumors~3-fold increase[2]
Caption: In vivo effects of this compound on COX-2 and sEH pathway metabolites.

Experimental Protocols

LC-Tandem MS-Based Oxylipin Profile Analysis

To determine the in vivo inhibition of COX-2 and sEH pathways by this compound, oxylipin profiles in tumor tissues and plasma were analyzed using liquid chromatography-tandem mass spectrometry (LC-tandem MS).[1][2][3]

  • Sample Preparation: Tumor tissues were homogenized, and lipids were extracted using solid-phase extraction columns. Plasma samples were subjected to protein precipitation followed by lipid extraction.

  • Chromatographic Separation: The extracted lipids were separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient elution with solvents such as water with formic acid and acetonitrile/methanol was used.

  • Mass Spectrometry Detection: The separated lipids were detected using a tandem mass spectrometer operating in negative electrospray ionization mode. Multiple reaction monitoring (MRM) was used to quantify specific oxylipins based on their precursor and product ion transitions.

  • Data Analysis: The levels of various prostaglandins (e.g., PGE2, PGD2) and EETs and their corresponding diol metabolites (e.g., 12,13-EpOME and 12,13-DiHOME) were quantified by comparing their peak areas to those of internal standards.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting was employed to assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.[1][4]

  • Protein Extraction: Cells or tumor tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, p-AKT, EGFR, HMMR, GAPDH).

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands was quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Cell Viability Assay

The effect of this compound on cancer cell proliferation and cytotoxicity was determined using cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay.[1][4]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells were treated with various concentrations of this compound, cisplatin, or a combination of both for a specified duration (e.g., 72 hours).

  • Assay Procedure: After the treatment period, the CCK-8 reagent was added to each well, and the plates were incubated for a few hours. The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control (vehicle-treated) cells. Dose-response curves were generated to determine the IC50 values. For combination studies, the combination index (CI) was calculated to assess for synergistic, additive, or antagonistic effects.

Signaling Pathway and Experimental Workflow Diagrams

PTUPB_Mechanism_of_Action cluster_this compound This compound cluster_Enzymes Enzymatic Targets cluster_Pathways Downstream Pathways cluster_Effects Cellular Effects This compound This compound COX2 COX-2 This compound->COX2 Inhibits sEH sEH This compound->sEH Inhibits EGFR_Pathway EGFR Signaling (p-EGFR, p-AKT, p-ERK) This compound->EGFR_Pathway Inhibits HMMR HMMR Expression This compound->HMMR Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces EETs EETs sEH->EETs Degrades Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Promotes EETs->Angiogenesis Inhibits EGFR_Pathway->Proliferation Promotes HMMR->Proliferation Promotes

Caption: The multifaceted mechanism of action of this compound.

Western_Blot_Workflow start Start: Cell/Tissue Samples protein_extraction Protein Extraction (Lysis Buffer) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (Non-fat milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: A generalized workflow for Western blot analysis.

LC_MS_Workflow start Start: Tumor/Plasma Samples extraction Lipid Extraction (Solid-Phase Extraction) start->extraction hplc HPLC Separation (Reverse-Phase C18) extraction->hplc ms Tandem MS Detection (ESI, MRM) hplc->ms data_processing Data Processing (Peak Integration) ms->data_processing quantification Quantification (Comparison to Internal Standards) data_processing->quantification end End: Oxylipin Profile quantification->end

References

PTUPB: A Dual Inhibitor of Soluble Epoxide Hydrolase (sEH) and Cyclooxygenase-2 (COX-2) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTUPB, chemically known as 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, is a potent and selective dual inhibitor of two key enzymes in the arachidonic acid cascade: soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2).[1] This dual inhibitory action positions this compound as a promising therapeutic agent with multifaceted applications in oncology, inflammation, and organ protection. By simultaneously modulating two critical pathways, this compound offers a synergistic approach to disease treatment, potentially overcoming the limitations of single-target agents. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its biological effects by concurrently inhibiting sEH and COX-2.

  • sEH Inhibition: The inhibition of soluble epoxide hydrolase by this compound prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[2] Elevated EET levels contribute to reduced inflammation, vasodilation, and organ protection.

  • COX-2 Inhibition: this compound selectively inhibits the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins (B1171923) (PGs) such as PGE2.[3] By reducing prostaglandin (B15479496) synthesis, this compound alleviates inflammation and pain.

This dual inhibition leads to a favorable shift in the balance of lipid mediators, decreasing pro-inflammatory and pro-angiogenic signals while increasing anti-inflammatory and anti-angiogenic ones. This mechanism underlies this compound's observed anti-tumor, anti-angiogenic, and organ-protective effects.[4][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

ParameterValueEnzyme/Cell LineReference
IC50 0.9 nMsEH[3]
IC50 1.26 µMCOX-2[3]
IC50 > 100 µMCOX-1[3]
Molecular Weight 543.56 g/mol -[1]
Molecular Formula C26H24F3N5O3S-[1]

Table 1: In Vitro Inhibitory Activity and Chemical Properties of this compound

Cell LineICngcontent-ng-c4139270029="" class="ng-star-inserted">50 of this compound (µM)IC50 of Cisplatin (µM)Combination EffectReference
5637 (Bladder Cancer)Not specified~2Modest Synergy[4]
U87 (Glioblastoma)Concentration-dependent inhibition--
U251 (Glioblastoma)Concentration-dependent inhibition--[6]

Table 2: In Vitro Anti-proliferative Effects of this compound

Experimental Protocols

Synthesis of this compound

General Procedure: The synthesis of this compound involves a multi-step process culminating in the formation of the urea-containing pyrazole (B372694) structure. The following is a general outline based on the synthesis of similar compounds.

  • Synthesis of the Pyrazole Core: The pyrazole ring is typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

  • Functional Group Interconversion: The initial pyrazole product is then chemically modified to introduce an amine-terminated propyl side chain.

  • Urea (B33335) Formation: The final step involves the reaction of the aminated pyrazole with a substituted phenyl isocyanate, in this case, 4-(trifluoromethyl)phenyl isocyanate, to form the urea linkage.

Cell Viability Assay (MTS/MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[4]

  • Cell Seeding: Plate cells (e.g., 5637 bladder cancer cells) in 96-well plates at a density of 2,000-3,000 cells per well and incubate overnight.

  • Drug Preparation: Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., cisplatin), and a vehicle control (e.g., 0.2% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Western Blot Analysis

This protocol is used to assess the effect of this compound on protein expression and signaling pathways.[6]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, total AKT, total ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

This protocol describes an in vivo efficacy study of this compound.[6]

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U87 glioblastoma cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer this compound (e.g., 60 mg/kg/day, dissolved in a vehicle of PEG-400 and DMSO) or vehicle control via intraperitoneal injection or oral gavage.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

LC-MS/MS-based Lipidomics Analysis

This protocol is for the analysis of lipid mediators affected by this compound.

  • Sample Preparation: Homogenize tissue samples in a methanol-based solution containing antioxidants and internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., methyl tert-butyl ether/methanol/water).

  • LC Separation: Separate the lipid extracts using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer (e.g., QTRAP) in multiple reaction monitoring (MRM) mode to detect and quantify specific prostaglandins and epoxyeicosatrienoic acids.

  • Data Analysis: Process the data using specialized software to identify and quantify the lipid mediators of interest.

Visualizations

Signaling Pathways

PTUPB_Mechanism AA Arachidonic Acid COX2 COX-2 AA->COX2 EETs EETs AA->EETs CYP450 PGs Prostaglandins (e.g., PGE2) COX2->PGs sEH sEH DHETs DHETs sEH->DHETs Inflammation Inflammation Angiogenesis PGs->Inflammation EETs->sEH Anti_Inflammation Anti-inflammation Vasodilation EETs->Anti_Inflammation This compound This compound This compound->COX2 This compound->sEH

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Tumor Cell Culture (e.g., U87) start->cell_culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth treatment Treatment Administration (this compound or Vehicle) tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Study Endpoint measurement->endpoint Regular Intervals analysis Tumor Excision & Further Analysis endpoint->analysis

Caption: Workflow for a xenograft mouse model study.

Logical Relationship: Dual Inhibition Benefit

Dual_Inhibition_Benefit This compound This compound inhibit_sEH Inhibits sEH This compound->inhibit_sEH inhibit_COX2 Inhibits COX-2 This compound->inhibit_COX2 increase_EETs Increases EETs inhibit_sEH->increase_EETs decrease_PGs Decreases Prostaglandins inhibit_COX2->decrease_PGs anti_inflammatory Anti-inflammatory Effects increase_EETs->anti_inflammatory anti_angiogenic Anti-angiogenic Effects increase_EETs->anti_angiogenic decrease_PGs->anti_inflammatory decrease_PGs->anti_angiogenic anti_tumor Anti-tumor Activity anti_inflammatory->anti_tumor anti_angiogenic->anti_tumor

Caption: The synergistic benefits of dual sEH and COX-2 inhibition.

References

PTUPB: A Technical Guide to the Dual COX-2/sEH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PTUPB, a novel dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). It covers the compound's chemical identity, a summary of its synthesis, key biological activities with supporting quantitative data, and detailed experimental protocols for relevant assays. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity

This compound is a potent small molecule inhibitor with a complex structure designed for dual-target engagement.

  • Systematic Name: 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide[1][2][3][4]

  • Alternate Name: 4-[5-phenyl-3-[3-[[[[4-(trifluoromethyl)phenyl]amino]carbonyl]amino]propyl]-1H-pyrazol-1-yl]-benzenesulfonamide

  • CAS Number: 1287761-01-6

  • Molecular Formula: C₂₆H₂₄F₃N₅O₃S

Synthesis of this compound

The definitive synthesis of this compound is detailed in the 2011 Journal of Medicinal Chemistry article by Hwang et al[5]. While the full experimental text is not publicly available through the accessed resources, the synthesis of analogous 1,5-diarylpyrazole benzenesulfonamides typically involves the condensation of a substituted 1,3-dione with a corresponding phenylhydrazine (B124118) derivative.

The structure of this compound suggests a multi-step synthesis. A plausible general approach would involve:

  • Formation of the Pyrazole (B372694) Core: Reaction between a phenyl-substituted 1,3-dione and 4-sulfonamidophenylhydrazine to form the 1,5-diarylpyrazole benzenesulfonamide (B165840) scaffold.

  • Introduction of the Side Chain: Alkylation or acylation at the 3-position of the pyrazole ring to introduce a three-carbon propyl chain with a terminal functional group (e.g., an amine).

  • Urea (B33335) Linkage Formation: Condensation of the terminal amine on the propyl side chain with 4-(trifluoromethyl)phenyl isocyanate to form the final urea linkage.

A workflow diagram for this generalized synthetic strategy is presented below.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Urea Formation s1 Phenyl-1,3-dione Derivative int1 1,5-Diarylpyrazole Core s1->int1 Condensation s2 4-Sulfonamidophenylhydrazine s2->int1 int2 Functionalized Pyrazole Intermediate int1->int2 Alkylation reagent1 Side Chain Precursor (e.g., 3-bromopropylamine (B98683) derivative) reagent1->int2 product This compound int2->product Condensation reagent2 4-(Trifluoromethyl)phenyl isocyanate reagent2->product

Generalized Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

This compound functions by concurrently inhibiting two key enzymes in the arachidonic acid cascade: COX-2 and sEH. This dual action modulates lipid signaling pathways to reduce inflammation and angiogenesis.

  • COX-2 Inhibition: Blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins (B1171923) (PGs) like PGE₂.

  • sEH Inhibition: Prevents the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms (DHETs).

The synergistic effect of reducing pro-inflammatory mediators while simultaneously increasing anti-inflammatory mediators makes this compound a potent therapeutic candidate. Its mechanism also involves the downregulation of key proliferation and survival signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, and inhibition of the EGFR signaling pathway[6][7].

G This compound This compound COX2 COX-2 This compound->COX2 sEH sEH This compound->sEH PGs Prostaglandins (PGE₂, etc.) COX2->PGs Catalyzes DHETs DHETs sEH->DHETs Catalyzes AA Arachidonic Acid AA->PGs EETs EETs AA->EETs CYP Epoxygenase Inflammation Inflammation Angiogenesis Tumor Growth PGs->Inflammation EETs->DHETs AntiInflammation Anti-inflammation Vasodilation EETs->AntiInflammation

This compound Dual Inhibition Signaling Pathway.

Quantitative Data Summary

The biological activity of this compound has been quantified in numerous enzymatic and cell-based assays. Key data are summarized below.

Table 1: In Vitro Enzymatic Inhibition
Target EnzymeIC₅₀ ValueSelectivityReference(s)
Soluble Epoxide Hydrolase (sEH)0.9 nM-[1][6]
Cyclooxygenase-2 (COX-2)1.26 µM>79-fold vs. COX-1[1][6]
Cyclooxygenase-1 (COX-1)>100 µM-[1][6]
Table 2: In Vivo Pharmacodynamic Effects
BiomarkerEffectMagnitude of ChangeAnimal ModelReference(s)
Prostaglandin E₂ (PGE₂)Decrease~55% reduction in plasmaNDL Tumor Model[1][4]
Prostaglandins (PGD₂, TXB₂)Decrease~50% reduction in tumorBladder Cancer PDX[6]
12,13-EpOME (EET)Increase~2-fold increase in tumorBladder Cancer PDX[6]
12,13-DiHOME (DHET)Decrease~2-fold decrease in tumorBladder Cancer PDX[6]
Table 3: Preclinical Efficacy Data
ModelTreatment GroupOutcomeReference(s)
Bladder Cancer PDXThis compound + CisplatinSignificantly reduced tumor growth and prolonged survival vs. either agent alone[6]
LLC Metastasis ModelThis compound (30 mg/kg/day)61-67% suppression of metastatic foci
LPS-induced Inflammatory PainThis compound (10 mg/kg)Increased paw withdrawal latency[4]
Sorafenib-induced NephrotoxicityThis compound (10 mg/kg/day)Mitigated hypertension and proteinuria

Experimental Protocols

Detailed protocols for assessing the primary targets of this compound are crucial for its evaluation. Below are representative methodologies for sEH and COX-2 inhibition assays.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available inhibitor screening kits.

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of sEH activity (IC₅₀).

Principle: The assay measures the hydrolysis of a non-fluorescent epoxide substrate to a highly fluorescent diol product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorogenic substrate (e.g., PHOME)

  • Test compound (this compound) and known inhibitor (e.g., NCND)

  • DMSO (for dissolving compounds)

  • 96-well black microtiter plate

  • Fluorescence microplate reader (Ex/Em = 330/465 nm or 362/460 nm, depending on substrate)

Procedure:

  • Compound Preparation: Prepare a 100x stock solution of this compound in DMSO. Create a serial dilution series and then dilute each concentration 1:10 in sEH Assay Buffer to create 10x working solutions.

  • Reaction Setup: In a 96-well plate, add the following to designated wells:

    • Test Wells: 10 µL of 10x test compound and 30 µL sEH Assay Buffer.

    • Enzyme Control (100% Activity): 10 µL of solvent vehicle and 30 µL sEH Assay Buffer.

    • Inhibitor Control: 10 µL of 10x known sEH inhibitor and 30 µL sEH Assay Buffer.

    • Background Control: 80 µL sEH Assay Buffer (no enzyme).

  • Enzyme Addition: Add 10 µL of diluted sEH enzyme solution to all wells except the Background Control.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the sEH substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the reader and measure fluorescence in kinetic mode for 15-30 minutes at 25°C or 30°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each this compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is a generalized method based on common commercial kits and published literature[1].

Objective: To determine the IC₅₀ of this compound against COX-2.

Principle: The assay measures the peroxidase activity of COX, which converts arachidonic acid to Prostaglandin G₂ (PGG₂). A chromogenic or fluorogenic co-substrate is oxidized during the reduction of PGG₂ to PGH₂, leading to a detectable signal.

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (as a cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., Ampliflu Red) or Colorimetric Co-substrate (e.g., TMPD)

  • Test compound (this compound) and known inhibitor (e.g., Celecoxib)

  • 96-well clear or black plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following:

    • 150-160 µL Reaction Buffer

    • 10 µL Heme

    • 10 µL of test compound, known inhibitor, or solvent vehicle.

    • 10 µL Fluorometric Probe/Co-substrate solution.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance or fluorescence in kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis: Calculate the reaction rate and percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis as described for the sEH assay.

References

The Discovery and Development of PTUPB: A Dual Inhibitor of COX-2 and sEH for Anti-Cancer and Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PTUPB, or 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This whitepaper provides a comprehensive overview of the discovery, development, and mechanistic action of this compound. It details the preclinical evidence supporting its therapeutic potential in oncology and inflammatory diseases. Summarized quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to offer a complete technical resource for the scientific community.

Introduction: The Rationale for Dual COX-2/sEH Inhibition

The arachidonic acid (ARA) metabolic pathway plays a critical role in inflammation and tumorigenesis. Two key enzymes in this pathway, COX-2 and sEH, represent important therapeutic targets. COX-2 is responsible for the production of pro-inflammatory and pro-angiogenic prostaglandins, such as PGE2.[1] Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into less active diols.[1] The concurrent inhibition of both COX-2 and sEH presents a synergistic strategy to suppress inflammation and tumor growth by decreasing pro-tumorigenic mediators while increasing anti-inflammatory lipids.[1][2] This rationale led to the development of dual inhibitors, with this compound emerging as a lead candidate.[2]

Discovery and Chemical Properties

This compound was developed through synthesis and structure-activity relationship (SAR) studies of urea-containing pyrazoles.[3][4] It was designed to selectively inhibit both COX-2 and sEH.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 Value
Soluble Epoxide Hydrolase (sEH)0.9 nM[2][5]
Cyclooxygenase-2 (COX-2)1.26 µM[2][5]
Cyclooxygenase-1 (COX-1)>100 µM[2][6]

Mechanism of Action

This compound exerts its effects through the dual inhibition of COX-2 and sEH, leading to a multi-pronged attack on disease pathways. In vivo, this compound treatment has been shown to reduce plasma levels of PGE2 by approximately 55% and increase levels of anti-inflammatory EETs, such as 11,12-EET and 14,15-EET, by about three-fold in tumors.[2]

Anti-Angiogenic Effects

A primary mechanism of this compound's anti-tumor activity is its potent anti-angiogenic effects.[2][3] this compound has been shown to inhibit endothelial cell proliferation, endothelial tube formation, and VEGF-induced angiogenesis in Matrigel plug assays.[2] This is achieved, in part, by inducing cell cycle arrest at the G0/G1 phase in human umbilical vein endothelial cells (HUVECs) through the inhibition of CDK4 and CDK6.[2]

Modulation of Cancer-Related Signaling Pathways

This compound has been demonstrated to modulate several key signaling pathways involved in tumor growth, proliferation, and survival.

  • MAPK/ERK and PI3K/AKT/mTOR Pathways: In bladder cancer models, the combination of this compound and cisplatin (B142131) significantly decreased the phosphorylation of ERK and AKT, key components of these pro-survival pathways.[1][3][7]

  • EGFR Signaling: In glioblastoma, this compound reduces both the expression and phosphorylation of the epidermal growth factor receptor (EGFR) and its downstream effectors, ERK1/2 and AKT.[4][8]

  • TGF-β/Smad Pathway: this compound has been shown to attenuate the TGF-β1/Smad2/3 signaling pathway in alveolar epithelial cells, suggesting a role in mitigating fibrosis.[9]

  • HMMR/SOX2/ZEB1 Axis: this compound dramatically suppresses the expression of the hyaluronan mediated motility receptor (HMMR) in glioblastoma, indicating an inhibitory effect on this oncogenic signaling axis.[4][8]

Preclinical Efficacy

Oncology

This compound has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with standard chemotherapeutic agents, across various cancer models.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelTreatmentKey FindingsReference
Bladder Cancer (PDX)This compound + CisplatinSignificantly reduced tumor growth and prolonged survival compared to monotherapy.[1][3]
Glioblastoma (Xenograft)This compoundSuppressed tumor growth and angiogenesis.[4]
Lewis Lung CarcinomaThis compoundReduced primary tumor growth and metastasis.[2]
NDL Breast TumorThis compoundInhibited tumor growth and reduced CD31-positive endothelium.[2]

In bladder cancer patient-derived xenografts (PDXs), the combination of this compound and cisplatin resulted in a median survival of 60.9 days, significantly longer than either this compound (39.4 days) or cisplatin (47.0 days) alone.[1] Importantly, this compound does not appear to increase the toxicity of cisplatin and its mechanism is orthogonal to DNA alkylation, as it does not alter platinum-DNA adduct levels.[1][3]

Inflammatory Conditions

The dual inhibitory action of this compound also confers therapeutic potential in various inflammatory conditions.

  • Pulmonary Fibrosis: this compound reverses the increase of mesenchymal markers and the loss of epithelial markers in a bleomycin-induced mouse model of pulmonary fibrosis.[9]

  • Acute Lung Injury: In a lipopolysaccharide (LPS)-induced acute lung injury model, this compound pretreatment attenuated pathological lung injury and inhibited the activation of the NLRP3 inflammasome.[10][11]

  • Non-alcoholic Fatty Liver Disease (NAFLD): this compound has been shown to ameliorate high-fat diet-induced NAFLD in mice by reducing liver weight, triglyceride and cholesterol content, and inhibiting NLRP3 inflammasome activation.[5][6]

  • Nephrotoxicity: this compound has been shown to mitigate sorafenib-induced hypertension and proteinuria in a rat model.[12][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Cell Viability Assay (MTS)
  • Cell Seeding: 2,000-3,000 cells per well are seeded in 100 µL of medium in 96-well plates and incubated overnight.[1][3]

  • Drug Treatment: Various concentrations of this compound and/or other drugs are diluted in culture media and added to the wells. Control groups receive vehicle (e.g., 0.2% DMSO).[1][3]

  • Incubation: Plates are incubated for 72 hours.[1][3]

  • Measurement: Cell viability is assessed using an MTS assay according to the manufacturer's protocol.[1][3]

In Vivo Tumor Models (Patient-Derived Xenograft - PDX)
  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used.[1][3]

  • Tumor Implantation: Patient-derived bladder cancer tissues are implanted.[1][3]

  • Treatment Administration: this compound is typically administered via oral gavage (e.g., 30 mg/kg in PEG400). Chemotherapeutics like cisplatin are administered via their standard routes.[1][3]

  • Efficacy Endpoints: Tumor growth is monitored, and overall survival is recorded.[1][3]

Western Blot Analysis
  • Protein Extraction: Protein is extracted from tumor tissues or cultured cells at specified time points after treatment.[1][3]

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes are incubated with primary antibodies against target proteins (e.g., p-ERK, p-AKT, EGFR) and a loading control (e.g., GAPDH), followed by incubation with secondary antibodies.

  • Detection: Protein bands are visualized and quantified.

Oxylipin Profile Analysis
  • Method: Liquid chromatography-tandem mass spectrometry (LC-tandem MS)-based lipidomics is used to analyze oxylipin profiles in plasma or tumor tissues.[2][3]

  • Sample Preparation: Tissues are homogenized and lipids are extracted.

  • Analysis: Levels of various eicosanoids (e.g., PGE2, PGD2, EETs) are quantified.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

PTUPB_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_effects Cellular & Physiological Effects Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 CYP CYP Epoxygenases Arachidonic Acid->CYP Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins sEH sEH Diols Diols (inactive) sEH->Diols EETs EETs CYP->EETs Inflammation Inflammation Prostaglandins->Inflammation + Angiogenesis Angiogenesis Prostaglandins->Angiogenesis + TumorGrowth Tumor Growth Prostaglandins->TumorGrowth + EETs->sEH EETs->Inflammation - Vasodilation Vasodilation EETs->Vasodilation + This compound This compound This compound->COX2 This compound->sEH

Caption: Mechanism of action of this compound as a dual inhibitor of COX-2 and sEH.

EGFR_Signaling_Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Phosphorylation PI3K PI3K pEGFR->PI3K ERK ERK pEGFR->ERK This compound This compound This compound->EGFR Reduces Expression This compound->pEGFR Inhibits Phosphorylation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival pAKT->Survival pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: this compound-mediated inhibition of the EGFR signaling pathway.

In_Vivo_Xenograft_Workflow start Implant Patient-Derived Tumor Tissue into Immunodeficient Mice treatment Administer Treatment Groups: - Vehicle Control - this compound - Chemotherapy (e.g., Cisplatin) - this compound + Chemotherapy start->treatment monitoring Monitor Tumor Volume and Mouse Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: - Tumor Weight - Overall Survival - Biomarker Analysis (Western, IHC) - Oxylipin Profiling monitoring->endpoint

Caption: General experimental workflow for in vivo xenograft studies with this compound.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic agent with a unique dual mechanism of action that confers both anti-cancer and anti-inflammatory properties. The preclinical data strongly support its continued development, particularly in combination with standard-of-care chemotherapies where it has shown synergistic effects without increasing toxicity. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its efficacy in a broader range of cancer types and inflammatory diseases, and ultimately, advancing this compound into clinical trials. The detailed information provided in this whitepaper serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

A Technical Guide to the In Vitro and In Vivo Efficacy of PTUPB, a Dual COX-2/sEH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) is a novel, orally bioavailable small molecule engineered as a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2] This dual mechanism of action allows this compound to concurrently suppress the production of pro-inflammatory prostaglandins (B1171923) (PGs) and stabilize beneficial epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators.[2][3] This whitepaper provides a comprehensive technical overview of the preclinical data on this compound, detailing its effects in both in vitro and in vivo models. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action and experimental workflows. The findings underscore this compound's potential as a therapeutic agent in oncology and inflammatory diseases, particularly as an adjunct to conventional chemotherapy.[1][4]

Core Mechanism of Action

This compound's therapeutic activity stems from its simultaneous inhibition of two key enzymes in the arachidonic acid (ARA) metabolic cascade.[3][5]

  • COX-2 Inhibition: The COX-2 enzyme metabolizes ARA into pro-inflammatory prostaglandins, such as Prostaglandin E2 (PGE2).[3][6] PGE2 is a well-established promoter of tumorigenesis and tumor-associated angiogenesis.[6] By inhibiting COX-2, this compound reduces the levels of these pro-inflammatory mediators.[3][7]

  • sEH Inhibition: The sEH enzyme degrades epoxyeicosatrienoic acids (EETs), which are produced from ARA by cytochrome P450 (CYP) epoxygenases.[3][6] EETs possess potent anti-inflammatory, anti-angiogenic, and organ-protective properties.[8][9] this compound's inhibition of sEH increases the bioavailability of these protective EETs.[3][7]

This dual-inhibition strategy offers a synergistic effect, reducing pro-tumorigenic and pro-inflammatory signals while simultaneously enhancing anti-inflammatory and protective pathways.[1][3]

cluster_0 Arachidonic Acid (ARA) Metabolism cluster_1 COX-2 Pathway cluster_2 CYP / sEH Pathway ARA Arachidonic Acid COX2 COX-2 ARA->COX2 CYP CYP Epoxygenases ARA->CYP PGs Prostaglandins (PGE₂, PGD₂, TXB₂) (Pro-inflammatory, Pro-angiogenic) COX2->PGs EETs EETs (Anti-inflammatory, Anti-angiogenic) CYP->EETs sEH sEH EETs->sEH Diols Diols (Inactive Metabolites) sEH->Diols This compound This compound This compound->COX2 Inhibits This compound->sEH Inhibits

Caption: Mechanism of action for this compound as a dual COX-2/sEH inhibitor.

In Vitro Effects

Enzymatic Inhibition and Cellular Proliferation

This compound is a potent inhibitor of the sEH enzyme and a selective inhibitor of COX-2.[3] Its primary anti-cancer effect in vitro is characterized by a selective inhibition of endothelial cell proliferation, which is crucial for angiogenesis, while showing minimal direct cytotoxicity against a wide range of cancer cell lines.[3] This suggests its anti-tumor activity is predominantly anti-angiogenic rather than directly cytocidal.[1][3]

Table 1: In Vitro Activity of this compound

Parameter Target/Cell Line Result Concentration/IC₅₀ Citation
Enzyme Inhibition Soluble Epoxide Hydrolase (sEH) IC₅₀ 0.9 nM [3][10]
Cyclooxygenase-2 (COX-2) IC₅₀ 1.26 µM [3][10]
Cyclooxygenase-1 (COX-1) IC₅₀ > 100 µM [3]
Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC) Potent Inhibition - [3][10]
Human Prostate Cancer (PC-3) Minimal Inhibition - [3]
Human Melanoma (H-1, A375) Minimal Inhibition - [3]
Mouse Breast Cancer (Met-1) Minimal Inhibition - [3]
Human Bladder Cancer (5637) Modest Synergy with Cisplatin (B142131) 1, 2, 5, 10 µM [1]
Human Glioblastoma (U87, U251) Inhibition (Concentration-dependent) 10-30 µM [6]
Cell Cycle Human Umbilical Vein Endothelial Cells (HUVEC) G₀/G₁ Phase Arrest 10-20 µM [3][10]

| | Human Glioblastoma (U87, U251) | G₁ Phase Arrest | 20 µM |[6] |

Effects on Signaling Pathways

In glioblastoma cell lines, this compound has been shown to reduce both the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, ERK1/2 and AKT.[6] This indicates that this compound can disrupt key signaling pathways essential for tumor growth and survival.[1][6] Furthermore, this compound dramatically suppresses the expression of the Hyaluronan Mediated Motility Receptor (HMMR), an oncogenic protein implicated in tumor cell proliferation and invasion.[6]

cluster_0 Signaling Cascade EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR inhibit_node AKT->inhibit_node Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK/ERK MEK->ERK ERK->Proliferation ERK->inhibit_node This compound This compound This compound->EGFR Reduces Expression & Phosphorylation This compound->inhibit_node Downregulates Phosphorylation (in combination) Cisplatin Cisplatin Cisplatin->inhibit_node Downregulates Phosphorylation (in combination)

Caption: this compound's inhibitory effects on EGFR and downstream signaling pathways.

In Vivo Effects

Anti-Tumor and Anti-Metastatic Activity

In vivo studies using patient-derived xenograft (PDX) and other tumor models have demonstrated this compound's efficacy in suppressing tumor growth and metastasis.[1][3][6] A key finding is this compound's ability to potentiate the anti-tumor effects of conventional chemotherapies like cisplatin and gemcitabine (B846) without increasing systemic toxicity.[1][7]

Table 2: In Vivo Effects of this compound on Tumor Models

Model Treatment Group Key Finding Citation
Bladder Cancer PDX (BL0293) This compound (30 mg/kg, oral) + Cisplatin (2 mg/kg, i.v.) Significantly reduced tumor growth and prolonged survival (60.9 days vs. 47 for cisplatin alone). [1][7]
This compound (30 mg/kg, oral) Monotherapy showed modest effect on tumor growth. [1]
Glioblastoma Xenograft (U87 cells) This compound (60 mg/kg/day, i.p.) Significantly suppressed tumor growth. Reduced Ki-67, CD31, and HMMR expression. [6][11]
Lewis Lung Carcinoma (LLC) Metastasis This compound (30 mg/kg/day) Suppressed surface metastatic foci and lung weight by 61-67%. [3]

| NDL Breast Tumor | this compound (30 mg/kg/day) | Significantly inhibited primary tumor growth. |[3] |

Pharmacodynamic Effects

Lipidomic analysis of tumor tissues from this compound-treated animals confirms its dual mechanism of action in vivo.[1][7] Treatment leads to a significant reduction in COX-2-dependent prostaglandins and a corresponding increase in sEH substrates (EETs), alongside a decrease in their sEH-derived metabolites (diols).[1][3][7]

Table 3: Pharmacodynamic Biomarker Modulation by this compound In Vivo

Model Biomarker Effect of this compound Treatment Magnitude of Change Citation
Bladder Cancer PDX (BL0269) PGE₂, PGD₂, TXB₂, 6-keto-PGF₁α (COX products) ↓ Decreased ~50% reduction [1][7]
12,13-EpOME (sEH substrate) ↑ Increased ~2-fold increase [1][7]
12,13-DiHOME (sEH product) ↓ Decreased ~2-fold decrease [1][7]
10,11-EpDPE, 15,16-EpODE (sEH substrates) ↑ Increased ~2-fold increase [1][7]
NDL Breast Tumor Plasma PGE₂ (COX product) ↓ Decreased ~55% reduction [3]

| | Tumor 11,12-EET, 14,15-EET (sEH substrates) | ↑ Increased | ~3-fold increase |[3] |

Interaction with Platinum-Based Chemotherapy

A critical finding is that this compound potentiates cisplatin efficacy through an orthogonal mechanism of action.[1][12] Studies using accelerator mass spectrometry to quantify platinum-DNA adducts found that this compound does not alter their formation or repair.[1][7] This indicates that this compound's synergistic effect is not due to increased DNA damage by cisplatin but rather through complementary mechanisms, such as inhibiting angiogenesis and down-regulating the PI3K/AKT and MAPK/ERK survival pathways.[1][12]

Table 4: In Vivo Platinum-DNA Adduct Levels (BL0293 Tumors)

Treatment Group Adducts / 10⁸ Nucleotides (Mean ± SD) P-value vs. Carboplatin (B1684641) Alone Citation
Carboplatin Alone 1070 ± 317 - [1][7]
Carboplatin + this compound (16 hr pre-treatment) 1019 ± 434 0.856 [1][7]

| Carboplatin + this compound (1 hr pre-treatment) | 1334 ± 384 | 0.362 |[1][7] |

Anti-Fibrotic and Anti-Inflammatory Effects

Beyond oncology, this compound has demonstrated significant therapeutic effects in models of fibrosis and acute inflammation. It has been shown to alleviate carbon tetrachloride-induced liver fibrosis,[13] sorafenib-induced kidney injury,[8][14] and lipopolysaccharide (LPS)-induced acute lung injury (ALI).[2] In the ALI model, this compound was found to exert its protective effects by inhibiting the activation of the NLRP3 inflammasome.[2]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Human bladder cancer (5637) or other cell lines were seeded at 2,000-3,000 cells per well in 100 µL of medium in 96-well plates and incubated overnight.[1][7]

  • Drug Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM. Cisplatin was dissolved in PBS to a stock of 10 mM.[1][7]

  • Treatment: Serial dilutions of this compound and/or cisplatin were added to the wells. The final DMSO concentration in control wells was 0.2%.[1][7]

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1][7]

  • Viability Measurement: Cell viability was assessed using an MTS assay according to the manufacturer's protocol (Promega).[1][7] The combination index (CI) method by Chou-Talalay was used to determine drug-drug interaction (synergism, additivity, antagonism).[1]

Bladder Cancer Patient-Derived Xenograft (PDX) Model

cluster_treatment Treatment Regimen start PDX Tumor Implantation in NSG Mice growth Tumor Growth to ~100-200 mm³ start->growth random Randomization into Treatment Groups (n=8-10 mice/group) growth->random vehicle Vehicle (Control) random->vehicle This compound This compound (30 mg/kg, oral, daily) random->this compound cis Cisplatin (2 mg/kg, i.v., cycles) random->cis combo This compound + Cisplatin random->combo measure Tumor Measurement (every 3-4 days) Volume = 0.5 x L x W² endpoint Endpoint: Tumor length > 20 mm or end of study (Day 29) measure->endpoint Monitor analysis Tissue Collection & Analysis: - Histology (H&E) - IHC (Ki67, CD31) - Western Blot (p-ERK, p-AKT) - Lipidomics (LC-MS/MS) endpoint->analysis

Caption: Experimental workflow for this compound efficacy studies in PDX mouse models.
  • Animal Model: Immunodeficient nod scid gamma (NSG) mice bearing bladder cancer PDX models (e.g., BL0293, BL0269) were used.[1][7]

  • Treatment Initiation: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups.[1][7]

  • Dosing Regimens:

    • This compound: 30 mg/kg, administered orally once daily.[1][7]

    • Cisplatin: 2 mg/kg, administered intravenously (i.v.) on a cyclical schedule (e.g., Days 1, 2, 3, 15, 16, 17).[1][7]

    • Combination: Both this compound and cisplatin were administered as per their individual schedules.[1]

  • Monitoring: Tumor dimensions were measured every 3-4 days, and body weight was monitored for toxicity. Mice were euthanized when tumor length reached 20 mm.[1][7]

  • Endpoint Analysis: Tumors were harvested for various analyses, including histopathology, immunohistochemistry (IHC) for markers of proliferation (Ki67) and angiogenesis (CD31), Western blotting for signaling proteins (p-ERK, p-AKT), and LC-tandem MS for oxylipin profiling.[1][7]

Platinum-DNA Adduct Measurement
  • In Vivo Study: NSG mice with BL0293 tumors received this compound (30 mg/kg, oral gavage) either 1 or 16 hours before an i.v. bolus injection of [¹⁴C]carboplatin (37.5 mg/kg).[1][7]

  • Tissue Harvesting: Tumors were harvested 24 hours after carboplatin administration.[1][7]

  • DNA Extraction: Genomic DNA was purified from tumor tissue using a commercial kit (Promega).[1]

  • Analysis: Ten micrograms of DNA per sample were analyzed for ¹⁴C content using accelerator mass spectrometry (AMS) to quantify the level of platinum-DNA adducts.[1][7]

Conclusion

This compound is a promising therapeutic agent with a unique dual-inhibitory mechanism targeting both the COX-2 and sEH pathways. Preclinical data robustly demonstrate its ability to inhibit angiogenesis, suppress tumor growth and metastasis, and reduce inflammation and fibrosis across a range of disease models.[2][3][6][13] A particularly compelling finding is its capacity to potentiate standard-of-care chemotherapies like cisplatin without increasing toxicity, acting through complementary, non-DNA-damaging mechanisms.[1][7] These findings, supported by detailed molecular and pharmacodynamic data, establish a strong foundation for the continued clinical development of this compound as a novel combination therapy partner in oncology and a potential treatment for fibrotic and inflammatory diseases.[1][4]

References

The Dual COX-2/sEH Inhibitor PTUPB: A Novel Strategy in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted agents that can overcome the limitations of traditional chemotherapy. In this context, the dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) has emerged as a promising strategy. This whitepaper provides a comprehensive technical overview of 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB), a potent dual inhibitor of COX-2 and sEH. We delve into its core mechanism of action, its multifaceted anti-cancer effects, and its potential in combination therapies. This document synthesizes key preclinical findings, presents quantitative data in a structured format, provides detailed experimental protocols for pivotal assays, and visualizes complex biological pathways and workflows to offer a thorough resource for the scientific community.

Introduction: The Rationale for Dual COX-2 and sEH Inhibition in Oncology

The arachidonic acid (ARA) metabolic pathway plays a critical role in inflammation and tumorigenesis.[1] Two key enzymes in this pathway, COX-2 and sEH, are frequently dysregulated in various cancers. COX-2 converts ARA into prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which promote inflammation, angiogenesis, and cell proliferation.[2][3] Soluble epoxide hydrolase, on the other hand, degrades epoxyeicosatrienoic acids (EETs), which generally possess anti-inflammatory and anti-angiogenic properties.[1] The concurrent inhibition of COX-2 and sEH, therefore, presents a synergistic approach to suppress tumor growth and progression by decreasing pro-tumorigenic prostaglandins while simultaneously increasing anti-tumorigenic EETs.[1] this compound was developed as a single agent capable of this dual inhibition, offering a more streamlined therapeutic approach compared to combination therapies with separate inhibitors.[4]

Mechanism of Action of this compound

This compound is a potent and selective dual inhibitor of COX-2 and sEH.[5] Its primary mechanism involves the simultaneous blockade of these two enzymes, leading to a favorable modulation of the eicosanoid profile within the tumor microenvironment.

Specifically, this compound's inhibition of COX-2 leads to a significant reduction in the production of PGE2 and other pro-inflammatory prostaglandins.[1][5] This dampens the inflammatory milieu that often fuels cancer progression and inhibits key processes such as angiogenesis.[5][6]

Concurrently, by inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation.[5][6] Elevated EET levels have been shown to inhibit the expression of COX-2, creating a feedback loop that further enhances the anti-cancer effect.[1] This dual action results in a powerful anti-angiogenic and anti-proliferative environment, ultimately suppressing primary tumor growth and metastasis.[5][6]

Signaling Pathway of this compound Action

PTUPB_Mechanism cluster_0 Arachidonic Acid (AA) Metabolism cluster_1 This compound Intervention cluster_2 Cellular Effects AA Arachidonic Acid COX2 COX-2 AA->COX2 CYP CYP Epoxygenases AA->CYP Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation ↓ Inflammation Prostaglandins->Inflammation Angiogenesis ↓ Angiogenesis Prostaglandins->Angiogenesis Proliferation ↓ Proliferation Prostaglandins->Proliferation EETs EETs CYP->EETs sEH sEH EETs->sEH EETs->Inflammation EETs->Angiogenesis EETs->Proliferation DHETs DHETs sEH->DHETs This compound This compound This compound->COX2 Inhibits This compound->sEH Inhibits Apoptosis ↑ Apoptosis

Caption: Mechanism of Action of this compound as a Dual COX-2/sEH Inhibitor.

Preclinical Efficacy of this compound in Cancer Models

Extensive preclinical studies have demonstrated the potent anti-cancer activity of this compound across a range of cancer types.

Inhibition of Primary Tumor Growth and Metastasis

In murine models of breast and lung cancer, systemic administration of this compound resulted in a significant inhibition of primary tumor growth by 70-83%.[5][6] Furthermore, in a lung cancer metastasis model, this compound treatment led to a 61-67% reduction in surface metastatic foci and lung weight.[5][6] These effects are largely attributed to the potent anti-angiogenic properties of this compound.[5][6]

Anti-Angiogenic Effects

This compound has been shown to be a potent inhibitor of angiogenesis both in vitro and in vivo.[5] It effectively inhibits endothelial tube formation and aortic vessel sprouting in a dose-dependent manner.[5] In a Matrigel plug assay, this compound inhibited VEGF-induced angiogenesis by 85%.[5] Mechanistically, this compound selectively inhibits the proliferation of endothelial cells by arresting the cell cycle at the G0/G1 phase, an effect mediated by the inhibition of CDK4 and CDK6.[5] Importantly, this anti-angiogenic activity appears to be independent of VEGFR2 signaling.[5]

Effects on Cell Proliferation and Apoptosis

While this compound shows minimal direct inhibitory activity on the proliferation of many cancer cell lines, it significantly impacts the tumor microenvironment to suppress growth.[6] However, in glioblastoma models, this compound directly inhibited cancer cell proliferation and induced G1 phase cell cycle arrest in vitro.[2] In combination with cisplatin (B142131), this compound treatment leads to a significant decrease in the proliferation marker Ki-67 and a substantial increase in the apoptosis marker cleaved caspase-3 in bladder cancer patient-derived xenografts (PDXs).[1]

This compound in Combination Therapy

A significant area of investigation for this compound is its use in combination with standard-of-care chemotherapies, particularly platinum-based agents like cisplatin.

Potentiation of Cisplatin Efficacy

In bladder cancer PDX models, the co-administration of this compound with cisplatin resulted in significantly reduced tumor growth and prolonged survival compared to either agent alone.[1][3] This potentiation of anti-tumor activity was achieved without an increase in cisplatin-associated toxicity, as assessed by body weight and organ histology.[1]

Modulation of Key Signaling Pathways

The synergistic effect of this compound and cisplatin is associated with the downregulation of key pro-survival signaling pathways. Combination treatment led to a substantial decrease in the phosphorylation of ERK (p-ERK) and AKT (p-AKT) in tumor tissues, indicating the suppression of the MAPK/ERK and PI3K/AKT/mTOR pathways.[1][4] In glioblastoma, this compound was also found to reduce the expression and activation of the epidermal growth factor receptor (EGFR) and its downstream effectors, ERK1/2 and AKT.[2]

Signaling Pathways Modulated by this compound

PTUPB_Signaling cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes This compound This compound EGFR EGFR This compound->EGFR Inhibits AKT AKT This compound->AKT Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PI3K->AKT mTOR mTOR AKT->mTOR Proliferation ↓ Proliferation mTOR->Proliferation Survival ↓ Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis ↓ Angiogenesis ERK->Angiogenesis

Caption: Key Signaling Pathways Modulated by this compound in Cancer Cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Cancer Model/Cell LineReference
sEH0.9 nMN/A[5]
COX-21.26 μMN/A[5]
COX-1> 100 μMN/A[5]

Table 2: In Vivo Efficacy of this compound in Monotherapy

Cancer ModelTreatmentEffectMagnitude of EffectReference
NDL Breast Cancer30 mg/kg/day this compoundInhibition of Primary Tumor Growth70-83%[5][6]
Lewis Lung Carcinoma (LLC)30 mg/kg/day this compoundInhibition of Primary Tumor Growth70-83%[5][6]
LLC Metastasis Model30 mg/kg/day this compoundReduction in Metastatic Foci61-67%[5][6]
LLC Metastasis Model30 mg/kg/day this compoundReduction in Lung Weight61-67%[5][6]
Matrigel Plug AssayThis compoundInhibition of VEGF-induced Angiogenesis85%[5]
NDL Breast Cancer30 mg/kg/day this compoundReduction in plasma PGE2~55%[5]
NDL Breast Cancer30 mg/kg/day this compoundIncrease in tumor 11,12-EET and 14,15-EET~3-fold[5]

Table 3: Efficacy of this compound in Combination with Cisplatin in Bladder Cancer PDX Models

PDX ModelTreatmentEndpointResultReference
BL0293Cisplatin + this compoundMedian time to 7.5-fold increase in tumor volume60.9 days (vs. 35.8 days for Cisplatin alone and 24.4 days for this compound alone)[1]
BL0293Cisplatin + this compoundOverall Survival60.9 days (vs. 47.0 days for Cisplatin alone and 39.4 days for this compound alone)[1]
BL0269This compoundReduction in prostaglandins (PGE2, PGD2, TXB2, 6-keto-PGF1α)~50%[1]
BL0269This compoundIncrease in 12,13-EpOME~2-fold[1]
BL0269This compoundDecrease in 12,13-DiHOME~2-fold[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Subcutaneous Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone or in combination with other agents.

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma cells)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel

  • This compound and other therapeutic agents

  • Calipers for tumor measurement

Procedure:

  • Culture cancer cells to 80-90% confluency.

  • Harvest cells by trypsinization and resuspend in sterile PBS or culture medium.

  • Mix the cell suspension with an equal volume of Matrigel on ice.

  • Subcutaneously inject the cell/Matrigel mixture (typically 1-5 x 106 cells in 100-200 µL) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm3).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 30-60 mg/kg/day via oral gavage or osmotic minipump) and/or other treatments as per the experimental design.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Harvest and Preparation (with Matrigel) cell_culture->cell_prep injection 3. Subcutaneous Injection into Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (this compound, Vehicle, etc.) randomization->treatment monitoring 7. Tumor Volume and Body Weight Measurement treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint euthanasia 9. Euthanasia and Tumor Excision endpoint->euthanasia analysis 10. Downstream Analysis (IHC, Western Blot) euthanasia->analysis end End analysis->end

Caption: Workflow for a Subcutaneous Xenograft Tumor Model Study.

Immunohistochemistry (IHC)

Objective: To detect the expression and localization of specific proteins (e.g., Ki-67, CD31, cleaved caspase-3) in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Ki-67, anti-CD31, anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval solution.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary antibody at the appropriate dilution and temperature.

  • Wash with buffer (e.g., PBS or TBS).

  • Incubate with the biotinylated secondary antibody.

  • Wash with buffer.

  • Incubate with streptavidin-HRP conjugate.

  • Wash with buffer.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with coverslips.

  • Image the slides using a light microscope and quantify the staining as needed.

Western Blotting

Objective: To determine the levels of specific proteins (e.g., p-ERK, p-AKT, total ERK, total AKT, EGFR) in cell or tumor lysates.

Materials:

  • Cell or tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane with TBST.

  • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro Endothelial Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (growth factor reduced)

  • 96-well plate

  • This compound or other test compounds

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in medium containing the desired concentration of this compound or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and photograph the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent in oncology, with a unique dual mechanism of action that targets key pathways in inflammation and angiogenesis. Preclinical data strongly support its efficacy in inhibiting tumor growth and metastasis, both as a monotherapy and in combination with standard chemotherapeutic agents like cisplatin. The ability of this compound to potentiate the effects of cisplatin without exacerbating toxicity is particularly noteworthy and warrants further investigation.

Future research should focus on elucidating the full spectrum of this compound's anti-cancer activities in a wider range of malignancies. Further exploration of its role in modulating the immune response within the tumor microenvironment could also unveil new therapeutic opportunities. Ultimately, the robust preclinical evidence for this compound's efficacy and safety profile provides a strong rationale for its advancement into clinical trials to evaluate its potential as a valuable addition to the cancer treatment armamentarium.

References

Foundational Pharmacology of PTUPB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTUPB, or 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This document provides a comprehensive overview of the foundational pharmacology of this compound, detailing its mechanism of action, effects on key signaling pathways, and its pharmacological effects in both in vitro and in vivo models. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The arachidonic acid (ARA) metabolic pathway plays a critical role in inflammation and tumorigenesis. Two key enzymes in this pathway are cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). COX-2 is responsible for the production of prostaglandins (B1171923) (PGs), which are pro-inflammatory and can promote cell proliferation and angiogenesis. sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. The dual inhibition of both COX-2 and sEH presents a promising therapeutic strategy to simultaneously reduce pro-inflammatory mediators and enhance anti-inflammatory pathways. This compound has emerged as a lead compound in this class, demonstrating significant potential in preclinical models of cancer and inflammatory diseases.

Mechanism of Action

This compound exerts its pharmacological effects through the dual inhibition of COX-2 and sEH.[1][2] This dual action leads to a favorable modulation of the eicosanoid profile, characterized by a decrease in pro-inflammatory prostaglandins and an increase in anti-inflammatory EETs.[1][2][3]

Inhibition of Cyclooxygenase-2 (COX-2)

This compound is a selective inhibitor of COX-2, with significantly less activity against the constitutively expressed COX-1 isoform.[1] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. By inhibiting COX-2, this compound reduces the production of prostaglandins such as PGE2, PGD2, TXB2, and 6-keto-PGF1α.[4][5]

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a highly potent inhibitor of sEH.[1] By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation.[1][3] This increase in EETs contributes to the anti-inflammatory, anti-angiogenic, and anti-proliferative effects of the compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference(s)
Soluble Epoxide Hydrolase (sEH)0.9 nM[1][6]
Cyclooxygenase-2 (COX-2)1.26 µM[1][6]
Cyclooxygenase-1 (COX-1)> 100 µM[1]
5637 Bladder Cancer Cells90.4 µM[4][7]

Table 2: In Vivo Effects of this compound

ModelEffectMagnitude of EffectReference(s)
NDL and LLC Tumor ModelsTumor Growth Inhibition70-83%[1]
LLC Metastasis ModelReduction in Metastatic Foci61-67%[1]
NDL Tumor ModelReduction in Plasma VEGF~50%[1][3]
NDL Tumor ModelReduction in Plasma PGE2~55%[1][3]
NDL Tumor ModelIncrease in Tumor EETs~3-fold[1][3]
PDX Bladder Cancer ModelReduction in Prostaglandins~50%[4][5]
PDX Bladder Cancer ModelIncrease in EpOME levels~2-fold[4]
Sorafenib-induced NephrotoxicityReduction in Proteinuria73%[8][9][10]
CCl4-induced Liver FibrosisReduction in Portal PressureFrom 17.50 to 6.37 mmHg[11][12]

Effects on Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

MAPK/ERK and PI3K/AKT/mTOR Pathways

In combination with cisplatin, this compound has been observed to decrease the phosphorylation of both ERK and AKT in tumor tissues, suggesting a downregulation of these critical pro-survival signaling pathways.[4]

TGF-β1/Smad Signaling Pathway

This compound has been shown to inhibit the TGF-β1-Smad2/3 signaling pathway, which is a key driver of epithelial-mesenchymal transition (EMT) and fibrosis.[13]

EGFR Signaling Pathway

In glioblastoma models, this compound has been shown to reduce the expression and activation of the epidermal growth factor receptor (EGFR) and its downstream kinases, ERK1/2 and AKT.[14]

HMMR/SOX2/ZEB1 Signaling Axis

This compound can suppress the expression of the hyaluronan-mediated motility receptor (HMMR), which in turn can inhibit the HMMR/SOX2/ZEB1 signaling axis, implicated in glioblastoma growth.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the use of a colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 760111).[5]

  • Reagent Preparation : Prepare assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions.

  • Plate Setup : To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition : Add 10 µL of this compound solution (dissolved in a suitable solvent like DMSO) at various concentrations to the wells. For the control, add 10 µL of the solvent.

  • Pre-incubation : Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation : Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Detection : Shake the plate for a few seconds and incubate for 2 minutes at 25°C. Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric sEH inhibitor screening kit (e.g., Assay Genie, BN00717).[4]

  • Reagent Preparation : Prepare sEH assay buffer, sEH substrate, and reconstitute the human sEH enzyme as per the manufacturer's instructions.

  • Compound Preparation : Prepare a 10X stock solution of this compound in sEH assay buffer.

  • Plate Setup : To a 96-well clear bottom plate, add 10 µL of the this compound solution. For the enzyme control and solvent control, add 10 µL of sEH assay buffer or the corresponding solvent.

  • Enzyme Addition : Add 40 µL of the reconstituted sEH enzyme solution to the wells containing this compound and the solvent control. Add 40 µL of sEH assay buffer to the enzyme control wells. Add 80 µL of sEH assay buffer to the background control wells.

  • Pre-incubation : Incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation : Add 20 µL of the sEH substrate solution to all wells.

  • Detection : Measure the fluorescence kinetically at an excitation wavelength of 362 nm and an emission wavelength of 460 nm for 15-30 minutes at 25°C.

  • Data Analysis : Subtract the background fluorescence from all readings. Calculate the rate of reaction and the percentage of inhibition for each this compound concentration to determine the IC50 value.

Cell Viability Assay (MTS)
  • Cell Seeding : Seed 2,000-3,000 cells per well in 100 µL of culture medium in a 96-well plate and incubate overnight.

  • Drug Treatment : Add various concentrations of this compound (and/or other compounds) to the wells. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition : Add 20 µL of MTS reagent to each well.

  • Incubation : Incubate for 1-4 hours at 37°C.

  • Detection : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis
  • Protein Extraction : Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

In Vivo Tumor Xenograft Study
  • Animal Model : Use immunodeficient mice (e.g., NSG or BALB/c nude mice).

  • Tumor Cell Implantation : Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 U87 glioblastoma cells) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2).

  • Drug Treatment : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound (e.g., 30-60 mg/kg/day) and vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection).

  • Efficacy Evaluation : Continue treatment for a defined period (e.g., 21-30 days) and monitor tumor volume and body weight regularly.

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

Signaling Pathways

PTUPB_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR inhibits COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits AKT AKT This compound->AKT inhibits ERK ERK This compound->ERK inhibits Smad23 Smad2/3 This compound->Smad23 inhibits HMMR HMMR This compound->HMMR inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Diols Inactive Diols sEH->Diols Inflammation Inflammation Prostaglandins->Inflammation EETs EETs EETs->sEH EETs->Inflammation inhibits PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation TGFB1 TGF-β1 TGFB1R TGF-β1R TGFB1->TGFB1R TGFB1R->Smad23 EMT EMT Fibrosis Smad23->EMT

Figure 1. This compound's multifaceted impact on cellular signaling pathways.
Experimental Workflows

In_Vitro_Enzyme_Inhibition_Workflow cluster_cox2 COX-2 Inhibition Assay cluster_seh sEH Inhibition Assay cox_reagents Prepare Reagents (Enzyme, Substrate, Buffer) cox_plate Plate Setup (Buffer, Heme, COX-2) cox_reagents->cox_plate cox_inhibitor Add this compound cox_plate->cox_inhibitor cox_preincubate Pre-incubate cox_inhibitor->cox_preincubate cox_initiate Initiate Reaction (Add Arachidonic Acid) cox_preincubate->cox_initiate cox_detect Measure Absorbance (590 nm) cox_initiate->cox_detect cox_analyze Calculate IC50 cox_detect->cox_analyze seh_reagents Prepare Reagents (Enzyme, Substrate, Buffer) seh_plate Plate Setup (Buffer, sEH) seh_reagents->seh_plate seh_inhibitor Add this compound seh_plate->seh_inhibitor seh_preincubate Pre-incubate seh_inhibitor->seh_preincubate seh_initiate Initiate Reaction (Add Substrate) seh_preincubate->seh_initiate seh_detect Measure Fluorescence (Ex:362/Em:460 nm) seh_initiate->seh_detect seh_analyze Calculate IC50 seh_detect->seh_analyze

Figure 2. Workflow for in vitro COX-2 and sEH inhibition assays.

In_Vivo_Xenograft_Workflow start Start implant Implant Tumor Cells in Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer this compound or Vehicle randomize->treat evaluate Monitor Tumor Volume and Body Weight treat->evaluate endpoint Endpoint Analysis (Tumor Excision) evaluate->endpoint analyze Further Analysis (IHC, Western Blot) endpoint->analyze end End analyze->end

Figure 3. Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent dual inhibitor of COX-2 and sEH with a well-defined mechanism of action that translates to significant anti-tumor and anti-inflammatory effects in preclinical models. Its ability to modulate multiple key signaling pathways underscores its potential as a versatile therapeutic agent. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of dual COX-2/sEH inhibitors. Further investigation into the clinical potential of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for Puromycin Treatment and Tubulin Analysis in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of puromycin (B1679871) for the selection of stable mammalian cell lines and the subsequent analysis of tubulin, a key cytoskeletal protein.

Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] It acts by causing premature chain termination during translation.[2][3] Resistance to puromycin is conferred by the puromycin N-acetyl-transferase (pac) gene, making it a widely used selectable marker for generating stable cell lines.[1][4][5] The generation of stable cell lines allows for long-term protein expression studies and increases the reproducibility of experiments.

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton.[6][7] Microtubules play a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[7][8] Analyzing the effects of genetic modifications or drug treatments on tubulin expression and microtubule dynamics is fundamental in many areas of cell biology and cancer research. This document provides detailed protocols for immunofluorescence staining and Western blot analysis of tubulin.

Quantitative Data

Table 1: Recommended Puromycin Concentrations for Selection of Various Cell Lines

The optimal concentration of puromycin for the selection of stable cell lines is cell-type dependent and should be determined experimentally by performing a kill curve.[4][9] The working concentration for mammalian cells typically ranges from 0.5 to 10 µg/ml.[4][5][9]

Cell LineAdherent/SuspensionRecommended Puromycin Concentration (µg/mL)Reference
General Mammalian (Adherent)Adherent2 - 5[1]
General Mammalian (Suspension)Suspension0.5 - 2[1]
HeLaAdherent2 - 3[10]
293TAdherent1 - 2Addgene Protocol
Table 2: Antibody Dilutions for Tubulin Analysis

The following are general recommendations for antibody dilutions. Optimal dilutions should be determined experimentally.

AntibodyApplicationRecommended Dilution
Mouse anti-α-tubulinImmunofluorescence1:500 - 1:1000
Rabbit anti-β-tubulinImmunofluorescence1:500 - 1:1000
Mouse anti-α-tubulinWestern Blot1:1000 - 1:5000
Rabbit anti-β-tubulinWestern Blot1:1000 - 1:5000
Goat anti-mouse IgG (H+L) Secondary Antibody, Alexa Fluor™ 488Immunofluorescence1:1000
Goat anti-rabbit IgG (H+L) Secondary Antibody, Alexa Fluor™ 568Immunofluorescence1:1000
Goat anti-mouse IgG (H+L) Secondary Antibody, HRPWestern Blot1:5000 - 1:10000
Goat anti-rabbit IgG (H+L) Secondary Antibody, HRPWestern Blot1:5000 - 1:10000

Experimental Protocols

Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)

This protocol is essential for determining the minimum concentration of puromycin required to kill all non-transfected cells.[4][9]

Materials:

  • 24-well tissue culture plates

  • Complete growth medium

  • Puromycin dihydrochloride (B599025) solution (10 mg/ml stock)

  • Target cell line

Procedure:

  • Plate cells in a 24-well plate at a density that will not lead to overgrowth during the experiment (e.g., 0.8–3.0 x 10^5 cells/ml for adherent cells).[4]

  • Allow cells to adhere and grow overnight.

  • Prepare a series of puromycin dilutions in complete growth medium. A suggested range is 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, and 10.0 µg/ml.[4]

  • Replace the medium in each well with the medium containing the different concentrations of puromycin. Include a no-antibiotic control.

  • Incubate the cells and examine them daily for signs of toxicity.

  • Replace the selective medium every 2-3 days.[4]

  • After 7 days, determine the lowest concentration of puromycin that causes complete cell death. This is the optimal concentration for stable cell line selection.

Protocol 2: Generation of a Stable Cell Line using Puromycin Selection

This protocol describes the generation of a stable cell line following transfection with a plasmid containing the puromycin resistance gene.

Materials:

  • Transfected cells

  • Complete growth medium

  • Optimal concentration of puromycin (determined from the kill curve)

  • Cloning cylinders or sterile pipette tips for colony isolation

Procedure:

  • Transfect the target cells with the plasmid of interest containing the puromycin resistance gene.

  • Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection in non-selective medium.[4]

  • Passage the cells at a 1:10 split into fresh growth medium containing the predetermined optimal concentration of puromycin.[11]

  • Continue to culture the cells, replacing the selective medium every 2-3 days.[9] Most non-resistant cells should die within 4-7 days.[11]

  • Once discrete antibiotic-resistant colonies appear, isolate 5-10 well-isolated colonies using cloning cylinders or by scraping with a sterile pipette tip.

  • Transfer each colony to a separate well of a 24-well plate and expand in selective medium.

  • Once confluent, these clonal populations can be further expanded and characterized.

Protocol 3: Immunofluorescence Staining of Tubulin

This protocol outlines the steps for visualizing microtubules within cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)[12]

  • Blocking buffer (e.g., 1-5% BSA in PBST)[12]

  • Primary antibodies against α- or β-tubulin

  • Fluorescently-conjugated secondary antibodies

  • DAPI solution for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Wash cells three times with pre-warmed PBS.[12]

  • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[12]

  • Wash the cells three times with PBS.[12]

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.[12]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.[12]

  • Incubate with diluted primary antibody in blocking buffer overnight at 4°C.[12]

  • Wash the coverslips three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.[12]

  • Incubate with diluted fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.[12]

  • Wash the coverslips three times with PBST for 5 minutes each.[12]

  • Counterstain nuclei with DAPI solution for 5 minutes.[12]

  • Wash the coverslips twice with PBS.[12]

  • Mount the coverslips onto microscope slides using antifade mounting medium.[12]

Protocol 4: Western Blot Analysis of Tubulin

This protocol is for the detection and quantification of tubulin protein levels.

Materials:

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against α- or β-tubulin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

Procedure:

  • Prepare whole-cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.[8]

  • Determine the protein concentration of the lysates using a BCA assay.[8]

  • Load equal amounts of protein (10-25 µg) per lane on an SDS-PAGE gel.[8][13]

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for at least 1 hour at room temperature.

  • Incubate the membrane with diluted primary antibody in blocking buffer overnight at 4°C with gentle rocking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_selection Stable Cell Line Generation cluster_analysis Tubulin Analysis transfection Transfection with Puromycin Resistance Plasmid recovery Recovery & Expression (48-72h) transfection->recovery selection Puromycin Selection recovery->selection isolation Colony Isolation selection->isolation expansion Clonal Expansion isolation->expansion if_staining Immunofluorescence Staining expansion->if_staining Analyze Microtubules wb_analysis Western Blot Analysis expansion->wb_analysis Analyze Tubulin Levels microscopy Fluorescence Microscopy if_staining->microscopy imaging Chemiluminescent Imaging wb_analysis->imaging puromycin_pathway puromycin Puromycin ribosome Ribosome puromycin->ribosome Binds to A-site protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Causes premature chain termination er_stress ER Stress protein_synthesis->er_stress Leads to apoptosis Apoptosis er_stress->apoptosis Induces

References

Application Notes and Protocols for In Vivo Administration of PTUPB in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, PTUPB, in murine models. The protocols are compiled from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent, orally bioavailable dual inhibitor of COX-2 and sEH.[1][2] Its mechanism of action involves the modulation of lipid signaling pathways, leading to anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1] In mouse models, this compound has been shown to potentiate the efficacy of chemotherapy, inhibit tumor growth and metastasis, and reduce inflammation.[1][3] These notes provide detailed protocols for its use in various in vivo applications.

Mechanism of Action

This compound exerts its biological effects by simultaneously inhibiting two key enzymes:

  • Cyclooxygenase-2 (COX-2): This enzyme is often upregulated in cancerous and inflamed tissues and is responsible for the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which promote cell proliferation, angiogenesis, and inflammation.[4][5][6] this compound's inhibition of COX-2 leads to a reduction in PGE2 levels.[1]

  • Soluble Epoxide Hydrolase (sEH): This enzyme degrades epoxyeicosatrienoic acids (EETs), which generally possess anti-inflammatory, anti-angiogenic, and anti-proliferative properties. By inhibiting sEH, this compound increases the levels of beneficial EETs.

The dual inhibition of COX-2 and sEH by this compound results in a synergistic anti-tumor and anti-inflammatory effect. Downstream, this compound has been shown to suppress key signaling pathways involved in cancer progression, including the MAPK/ERK and PI3K/AKT/mTOR pathways.[1][2] In glioblastoma models, this compound has also been found to reduce the expression and activation of the epidermal growth factor receptor (EGFR) and the hyaluronan-mediated motility receptor (HMMR).[3][7]

Signaling Pathway of this compound in Cancer

PTUPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK This compound This compound This compound->EGFR inhibits COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits HMMR HMMR This compound->HMMR inhibits PGE2 Prostaglandins (e.g., PGE2) COX2->PGE2 produces EETs EETs sEH->EETs degrades PGE2->PI3K_AKT_mTOR PGE2->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis MAPK_ERK->Proliferation MAPK_ERK->Angiogenesis

Caption: this compound's dual inhibition of COX-2 and sEH modulates key cancer signaling pathways.

Applications and Experimental Protocols

Anti-Cancer Therapy (Combination with Cisplatin) in Bladder Cancer PDX Models

Objective: To evaluate the efficacy of this compound in combination with cisplatin (B142131) in patient-derived xenograft (PDX) models of bladder cancer.

Experimental Workflow:

Caption: Workflow for evaluating this compound and cisplatin combination therapy in PDX mouse models.

Materials:

  • NOD scid gamma (NSG) mice

  • Bladder cancer patient-derived xenografts (e.g., BL0293, BL0269)

  • This compound

  • Cisplatin

  • Vehicle: PEG 300 or PEG 400

  • 0.9% Saline

Protocol:

  • Tumor Implantation: Subcutaneously implant bladder cancer PDX tissue into the flanks of NSG mice.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: Volume = 0.5 x length x width².

  • Treatment Initiation: When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • This compound: Administer 30 mg/kg this compound dissolved in PEG 300 or PEG 400 via oral gavage once daily for up to 30 days.[1][2]

    • Cisplatin: Administer 2 mg/kg cisplatin dissolved in 0.9% saline via intravenous (tail vein) injection on days 1, 2, 3, 15, 16, and 17.[1][2]

    • Vehicle Control: Administer the corresponding vehicle on the same schedule.

  • Monitoring: Measure tumor volume and body weight twice weekly.[1][2]

  • Endpoint: The study endpoint can be a specific tumor volume (e.g., 7.5-fold increase) or a predetermined number of days.[1][2]

  • Tissue Collection: At the endpoint, euthanize mice and collect tumors and major organs for downstream analysis (e.g., histology, western blotting, lipidomics).

Quantitative Data Summary:

Treatment GroupMedian Time to 7.5-fold Tumor Volume Increase (days)[1][2]Median Survival (days)[1][2]
Vehicle Control20.031.3
This compound (30 mg/kg, p.o.)24.439.4
Cisplatin (2 mg/kg, i.v.)35.847.0
This compound + CisplatinNot reported60.9
Inhibition of Primary Tumor Growth and Angiogenesis in Glioblastoma Xenograft Model

Objective: To assess the anti-tumor and anti-angiogenic effects of this compound as a monotherapy in a glioblastoma xenograft model.

Protocol:

  • Cell Line: Human glioblastoma cell line (e.g., U87).

  • Animal Model: BALB/c nude mice.

  • Tumor Implantation: Subcutaneously inject approximately 5.0 x 10⁶ U87 cells into the mice.

  • Treatment Initiation: Once tumors are palpable, begin treatment.

  • Drug Administration: Administer 60 mg/kg/day of this compound dissolved in a 1:1 (v/v) mixture of PEG 400 and DMSO via intraperitoneal injection once daily.[3]

  • Monitoring: Measure tumor volumes regularly.

  • Endpoint & Analysis: At the end of the study, dissect the xenograft tumors and perform immunohistochemical staining for Ki-67 (proliferation marker) and CD31 (angiogenesis marker).[3]

Quantitative Data Summary:

Treatment GroupEffect on Tumor GrowthKi-67 ExpressionCD31 Expression
Vehicle ControlProgressive growthHighHigh
This compound (60 mg/kg/day, i.p.)Significantly suppressed[3]Lowered[3]Lowered[3]
Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

Objective: To investigate the protective effects of this compound in a model of acute lung injury.

Protocol:

  • Animal Model: C57BL/6 mice.

  • Induction of Injury: Administer LPS (5 mg/kg) via intratracheal injection.

  • Drug Administration (Prophylactic): Administer 5 mg/kg this compound subcutaneously 1 hour before LPS injection.[8][9]

  • Drug Administration (Therapeutic): Administer 5 mg/kg this compound subcutaneously 6 hours after LPS injection.[8][9]

  • Survival Study: For survival analysis, use a lethal dose of LPS (25 mg/kg) and monitor mortality every 6 hours.[8][9]

  • Analysis: At 12 hours post-LPS, collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells and lung tissue for analysis of inflammatory markers (e.g., NLRP3 inflammasome components).[8][9]

Quantitative Data Summary:

Treatment RegimenOutcome
This compound (5 mg/kg, s.c.) - ProphylacticSignificantly improved survival rate after lethal LPS dose.[8][9]
This compound (5 mg/kg, s.c.) - TherapeuticSignificantly improved survival rate after lethal LPS dose.[8][9]
This compound Pre-treatmentAttenuated pathological lung injury and reduced inflammatory cell infiltration.[[“]]

General Considerations for In Vivo Administration

  • Formulation: this compound is typically dissolved in vehicles such as PEG 300, PEG 400, or a mixture of PEG 400 and DMSO.[1][3] The choice of vehicle may depend on the administration route.

  • Administration Route: Oral gavage (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections have been successfully used.[1][3][8] For continuous administration, osmotic minipumps can be employed.[11]

  • Dosage: Effective doses in mice have ranged from 5 mg/kg to 60 mg/kg, depending on the model and therapeutic goal.[3][8]

  • Toxicity: In combination studies with cisplatin, the addition of this compound did not significantly increase toxicity as measured by body weight loss.[1][2] As a monotherapy, it has been shown to have no overt toxicity at effective doses.

Conclusion

This compound is a promising therapeutic agent with a well-defined dual mechanism of action. The protocols and data presented here provide a solid foundation for researchers to further explore its potential in various disease models. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and administration regimen, is crucial for obtaining robust and reproducible results.

References

PTUPB dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTUPB is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH)[1][2]. This dual inhibitory action makes this compound a valuable research tool for investigating the roles of these enzymes in various physiological and pathological processes, including inflammation, angiogenesis, and cancer. These application notes provide an overview of recommended dosages, concentrations, and experimental protocols for the use of this compound in both in vitro and in vivo research settings.

Mechanism of Action

This compound exerts its biological effects primarily through the dual inhibition of COX-2 and sEH. This leads to a reduction in pro-inflammatory prostaglandins (B1171923) (via COX-2 inhibition) and an increase in the levels of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) (via sEH inhibition)[3]. Research has demonstrated that this compound can suppress tumor growth and metastasis by inhibiting angiogenesis[3][4][5]. Furthermore, this compound has been shown to modulate key cellular signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, and to suppress the epidermal growth factor receptor (EGFR) signaling pathway[4][6][7]. In the context of inflammation, this compound can also inhibit the activation of the NLRP3 inflammasome[8][9].

It is important to note that while the user prompt initially referenced a "procaspase-3 activating compound," the available scientific literature does not support this as the primary mechanism of action for this compound. The procaspase-3 activating compound commonly cited in research is PAC-1[10][11][12][13]. The information provided herein focuses on the well-established role of this compound as a dual COX-2/sEH inhibitor.

Data Presentation: Dosage and Concentration

The following tables summarize the reported dosages and concentrations of this compound used in various experimental models.

In Vitro Applications
Cell Line/TypeApplicationConcentration RangeIncubation TimeReference
5637 (Bladder Cancer)Cell Viability Assay (single agent)0.01 - 100 µM72 hours[6][7]
5637 (Bladder Cancer)Cell Viability Assay (in combination with Cisplatin)1, 2, 5, 10 µM72 hours[6][7]
5637 (Bladder Cancer)Carboplatin-DNA Adduct Formation10 µM5 hours (pretreatment)[6][7]
U87, U251 (Glioblastoma)Cell Proliferation Assay10, 20, 25, 30 µM72 hours[4][5]
U87, U251 (Glioblastoma)EGFR Phosphorylation Analysis20, 30 µM48 hours[4][5]
Primary Murine MacrophagesNLRP3 Inflammasome Priming10, 100, 1000 nM1 hour (pretreatment)[8][9]
Primary Murine MacrophagesNLRP3 Inflammasome Activation1000 nM1 hour (pretreatment)[8][9]
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelial Tube FormationNot specified6 hours[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell ProliferationNot specified3 days[3]
In Vivo Applications
Animal ModelApplicationDosageAdministration RouteReference
NSG Mice (Bladder Cancer PDX)Potentiation of Cisplatin Efficacy30 mg/kgOral Gavage[6][7]
C57BL/6 Mice (Acute Lung Injury)Alleviation of LPS-induced ALI5 mg/kgSubcutaneous Injection[8]
FVB Mice (NDL Breast Tumor)Inhibition of Primary Tumor Growth30 mg/kg/dayNot specified[3]
C57BL/6 Mice (LLC Metastasis)Inhibition of Metastasis30 mg/kg/dayNot specified[3]
Sprague-Dawley RatsAntiangiogenesis-induced Nephrotoxicity10 mg/kg/dayIntraperitoneal Osmotic Pump[14]
Rat (LPS-induced Inflammatory Pain)Analgesic Effect10 mg/kgNot specified[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

  • Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the final stock concentration. For example, for a 10 mM stock solution, dissolve 5.44 mg of this compound (MW: 543.56 g/mol ) in 1 mL of DMSO.

  • Vortex or sonicate the solution until the this compound is completely dissolved[2].

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year in small aliquots to avoid repeated freeze-thaw cycles[2].

In Vitro Cell Viability (MTS) Assay

Materials:

  • Cancer cell line of interest (e.g., 5637 bladder cancer cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent

  • Plate reader

Protocol:

  • Seed 2,000-3,000 cells in 100 µL of complete culture medium per well in a 96-well plate[6][7].

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator[6][7].

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration in the wells should be kept low (e.g., 0.2%) to avoid solvent toxicity[6][7].

  • Add the desired concentrations of this compound to the wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group[6][7].

  • Incubate the plate for an additional 72 hours[6][7].

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Pathway Modulation

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the desired concentrations and for the specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the expression and phosphorylation of target proteins.

Mandatory Visualization

Signaling Pathways Modulated by this compound

PTUPB_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR inhibits COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins DHETs DHETs sEH->DHETs metabolizes Inflammation Inflammation Prostaglandins->Inflammation EETs Anti-inflammatory EETs EETs->sEH AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NLRP3->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Cell-Based Assays

Experimental_Workflow start Start prepare_cells Prepare and Seed Cells in 96-well Plate start->prepare_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) prepare_cells->overnight_incubation prepare_this compound Prepare this compound Dilutions (in culture medium) overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound and Vehicle Control overnight_incubation->treat_cells prepare_this compound->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_mts Add MTS Reagent incubation_72h->add_mts measure_absorbance Measure Absorbance add_mts->measure_absorbance analyze_data Analyze Data and Calculate Cell Viability measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for PTUPB Treatment in Animal Models of Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PTUPB , a dual inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2), in preclinical animal models of nephrotoxicity. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in mitigating kidney damage.

Introduction

Nephrotoxicity, or kidney damage induced by drugs and other chemical agents, is a significant concern in drug development and clinical practice. Animal models are crucial for understanding the mechanisms of nephrotoxicity and for testing potential protective agents. This compound has emerged as a promising candidate due to its dual inhibitory action, which targets both inflammatory and vascular pathways implicated in kidney injury. By inhibiting sEH, this compound increases the levels of protective epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. Simultaneously, inhibiting COX-2 reduces the production of pro-inflammatory prostaglandins.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in various animal models of nephrotoxicity.

Table 1: Effect of this compound on Renal Function and Blood Pressure in Sorafenib-Induced Nephrotoxicity in Rats
ParameterControlSorafenib (B1663141) (20 mg/kg/day, p.o.)Sorafenib + this compound (10 mg/kg/day, i.p.)Reference
Systolic Blood Pressure (mmHg) at Day 56 -200 ± 7159 ± 4[2][3]
Proteinuria (Protein/Creatinine (B1669602) Ratio) at Day 56 2.6 ± 0.435.8 ± 3.5Reduced by 73% vs. Sorafenib[2][3]

Note: Data on serum creatinine and Blood Urea Nitrogen (BUN) for this compound treatment in this model are not currently available in the reviewed literature.

Table 2: Effect of this compound on Histological and Inflammatory Markers in Diabetic Nephropathy in Obese ZSF1 Rats
ParameterObese ZSF1 (Vehicle)Obese ZSF1 + this compoundReference
Albuminuria ElevatedReduced by 50%[4]
Renal Cortical and Medullary Cast Formation IncreasedReduced by 60-70%[4]
Renal Fibrosis IncreasedReduced by 40-50%[4]
Glomerular Injury IncreasedReduced by 55%[4]
Urinary MCP-1 (CCR2) level 6- to 7-fold higher than lean ratsSignificantly reduced[5]
Renal Infiltration of CD-68 positive cells IncreasedSignificantly reduced[5][6]

Note: Specific quantitative data for serum creatinine, BUN, oxidative stress markers (SOD, MDA), and inflammatory cytokines (TNF-α, IL-6, IL-1β) for this compound treatment in this model are not detailed in the reviewed literature, although general reductions in inflammation are reported.

Experimental Protocols

This section provides detailed methodologies for inducing nephrotoxicity in animal models and for the administration of this compound.

Protocol 1: Sorafenib-Induced Nephrotoxicity in Rats

Objective: To induce a model of chronic kidney disease with glomerular injury.[7][8]

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to a high-salt diet (8% NaCl) and water.

  • Administer Sorafenib at a dose of 20 mg/kg/day orally (p.o.) for 56 days.

  • For the treatment group, co-administer this compound at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection or osmotic pump, starting from day 28 of sorafenib treatment and continuing until day 56.[2]

  • Monitor blood pressure every two weeks using a tail-cuff system.

  • Collect urine samples at baseline and at specified intervals (e.g., every two weeks) for the analysis of proteinuria (protein-to-creatinine ratio).

  • At the end of the study (day 56), collect blood samples for the analysis of serum creatinine and BUN.

  • Euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E and PAS staining to assess tubular injury, fibrosis, and glomerular damage) and for the measurement of oxidative stress and inflammatory markers.

Protocol 2: Diabetic Nephropathy in Obese ZSF1 Rats

Objective: To utilize a genetic model of type 2 diabetes that develops progressive diabetic nephropathy.[1][4][9]

Animal Model: Male obese ZSF1 rats (and lean ZSF1 rats as controls).

Procedure:

  • Obtain 16-week-old obese ZSF1 rats, which at this age typically present with diabetes, hypertension, and proteinuria.[4]

  • Treat the rats with this compound or vehicle for a period of 8 weeks.[5]

  • Administer this compound at a specified dose (e.g., via drinking water or daily injections).

  • Monitor key parameters throughout the study, including blood glucose, HbA1c, blood pressure, and urinary albumin excretion.

  • At the end of the 8-week treatment period, collect blood and urine for final biochemical analysis.

  • Harvest kidneys for histological examination to assess glomerular and tubular injury, fibrosis, and inflammatory cell infiltration.

  • Kidney tissue can also be used to measure markers of inflammation (e.g., MCP-1, CD-68) and oxidative stress.

Protocol 3: Cisplatin-Induced Nephrotoxicity in Rats

Objective: To induce acute kidney injury (AKI) characterized by tubular damage and reduced renal function.[10][11]

Animal Model: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Administer a single intraperitoneal (i.p.) injection of cisplatin (B142131) at a dose of 3-7 mg/kg.[10] A dose of 7 mg/kg is commonly used to induce significant nephrotoxicity.[12]

  • For protective studies, this compound can be administered prior to and/or following the cisplatin injection.

  • Monitor the animals for signs of toxicity and body weight changes.

  • Collect blood samples at baseline and at various time points after cisplatin injection (e.g., 24, 48, 72 hours, and 5 days) to measure serum creatinine and BUN levels.[10]

  • At the end of the experiment, euthanize the animals and collect kidney tissues for histological analysis to assess tubular necrosis and for biochemical assays to measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-6).[13]

Signaling Pathways and Mechanisms of Action

This compound's nephroprotective effects are attributed to its dual inhibition of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2).

PTUPB_Mechanism cluster_upstream Upstream Insults cluster_pathways Key Pathogenic Pathways cluster_downstream Downstream Effects Nephrotoxic_Agents Nephrotoxic Agents (e.g., Sorafenib, Cisplatin, High Glucose) Arachidonic_Acid Arachidonic Acid Nephrotoxic_Agents->Arachidonic_Acid activates metabolism Oxidative_Stress Oxidative Stress Nephrotoxic_Agents->Oxidative_Stress Fibrosis Fibrosis Nephrotoxic_Agents->Fibrosis sEH Soluble Epoxide Hydrolase (sEH) EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs degrades COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces Arachidonic_Acid->sEH Arachidonic_Acid->COX2 Inflammation Inflammation EETs->Inflammation reduces Vasoconstriction Vasoconstriction EETs->Vasoconstriction reduces Prostaglandins->Inflammation promotes Kidney_Injury Kidney Injury Inflammation->Kidney_Injury Oxidative_Stress->Kidney_Injury Vasoconstriction->Kidney_Injury Fibrosis->Kidney_Injury This compound This compound This compound->sEH inhibits This compound->COX2 inhibits

Caption: Mechanism of this compound in ameliorating nephrotoxicity.

The inhibition of sEH by this compound leads to an accumulation of EETs, which possess anti-inflammatory, vasodilatory, and anti-fibrotic properties. Concurrently, the inhibition of COX-2 by this compound reduces the synthesis of pro-inflammatory prostaglandins. This dual action helps to mitigate the key pathological processes in nephrotoxicity, including inflammation, oxidative stress, vasoconstriction, and fibrosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Induction Induce Nephrotoxicity (e.g., Cisplatin, Sorafenib) Animal_Model->Induction Grouping Randomize into Groups: - Vehicle Control - Nephrotoxin Only - Nephrotoxin + this compound Induction->Grouping PTUPB_Admin Administer this compound (Specify dose, route, frequency) Grouping->PTUPB_Admin Monitoring Monitor Health & Parameters (Body weight, blood pressure, etc.) PTUPB_Admin->Monitoring Sample_Collection Collect Blood, Urine, and Kidney Tissues Monitoring->Sample_Collection Biochemical Biochemical Analysis (Creatinine, BUN, Proteinuria) Sample_Collection->Biochemical Histology Histopathological Examination Sample_Collection->Histology Markers Measure Oxidative Stress & Inflammatory Markers Sample_Collection->Markers

Caption: General experimental workflow for evaluating this compound.

This workflow outlines the key steps in conducting a preclinical study to assess the efficacy of this compound in an animal model of nephrotoxicity.

Signaling_Pathways This compound This compound sEH sEH Inhibition This compound->sEH COX2 COX-2 Inhibition This compound->COX2 EETs ↑ EETs sEH->EETs Prostaglandins ↓ Pro-inflammatory Prostaglandins COX2->Prostaglandins NFkB NF-κB Pathway EETs->NFkB Inhibits TGFb TGF-β Pathway EETs->TGFb Inhibits Prostaglandins->NFkB Activates Inflammation ↓ Inflammation NFkB->Inflammation Fibrosis ↓ Fibrosis TGFb->Fibrosis Inflammation->TGFb Activates

Caption: this compound's impact on key signaling pathways in nephrotoxicity.

This compound's dual inhibitory action is thought to modulate key signaling pathways involved in inflammation and fibrosis, such as the NF-κB and TGF-β pathways. Increased EETs can suppress the activation of NF-κB, a central regulator of inflammation. Both reduced inflammation and increased EETs can also lead to the downregulation of the pro-fibrotic TGF-β pathway.

Conclusion

The available data strongly suggest that this compound has a protective effect in animal models of sorafenib-induced and diabetic nephrotoxicity. Its mechanism of action, involving the dual inhibition of sEH and COX-2, targets key pathways in the pathogenesis of kidney injury. Further research is warranted to elucidate its efficacy in other models of nephrotoxicity, such as cisplatin-induced kidney injury, and to gather more comprehensive quantitative data on its effects on a broader range of renal biomarkers. The protocols and information provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound for the treatment of nephrotoxicity.

References

Application Notes and Protocols for Studying Angiogenesis Inhibition Using PTUPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), for the investigation of angiogenesis inhibition. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation and visualization of relevant signaling pathways.

Introduction to this compound and its Anti-Angiogenic Properties

This compound (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) is a potent small molecule that has demonstrated significant anti-angiogenic and anti-tumor activities. Its primary mechanism of action involves the dual inhibition of COX-2 and sEH. This dual inhibition leads to a reduction in pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2 (PGE2), and the stabilization of anti-inflammatory and anti-angiogenic epoxyeicosatrienoic acids (EETs).[1][2] This multi-faceted approach ultimately results in the inhibition of endothelial cell proliferation, a critical step in angiogenesis.[1][2]

Notably, the anti-angiogenic effects of this compound are not mediated by direct inhibition of the VEGF receptor 2 (VEGFR2) signaling pathway.[2] Instead, this compound induces cell cycle arrest in endothelial cells at the G0/G1 phase, a process associated with the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[2] In the context of glioblastoma, this compound has also been shown to suppress tumor growth and angiogenesis by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Hyaluronan Mediated Motility Receptor (HMMR).[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various angiogenesis-related assays.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell LineThis compound ConcentrationObserved EffectReference
Endothelial Tube FormationHUVECsDose-dependentInhibition of endothelial tube formation.[2]
Cell ProliferationHUVECsDose-dependentMore potent inhibition of cell proliferation compared to celecoxib (B62257) or a selective sEH inhibitor alone or in combination.[2]
Cell Cycle AnalysisHUVECsNot specifiedInduced cell cycle arrest at the G0/G1 phase.[2]
Glioblastoma Cell ProliferationU87 & U25110, 20, 25, 30 µMConcentration-dependent inhibition of cell proliferation. 20 µM significantly inhibited proliferation.[1]
Glioblastoma Cell CycleNot specified20 µMIncreased percentage of cells in G1 phase and decreased percentage in S and G2 phases after 48h treatment.[1]

Table 2: In Vivo Anti-Angiogenic Activity of this compound

AssayAnimal ModelThis compound TreatmentObserved EffectReference
Matrigel Plug AssayC57BL/6 mice5.4 µg of this compound in 0.5 mL of Matrigel for 4 days85% inhibition of VEGF-induced angiogenesis.[2]
Glioblastoma XenograftMouse model60 mg·kg−1 d−1Suppressed tumor growth and lowered expression of the endothelial cell marker CD31.[1]

Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Anti-Angiogenic Action

PTUPB_Mechanism This compound This compound COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits CellCycleArrest G0/G1 Cell Cycle Arrest This compound->CellCycleArrest PGE2 PGE2 COX2->PGE2 produces EETs EETs sEH->EETs degrades Angiogenesis Angiogenesis PGE2->Angiogenesis VEGF VEGF VEGF->Angiogenesis EETs->Angiogenesis inhibits EndothelialCell Endothelial Cell Proliferation Proliferation EndothelialCell->Proliferation Proliferation->Angiogenesis CellCycleArrest->Proliferation inhibits CDK4_6 CDK4/CDK6 Expression CellCycleArrest->CDK4_6 downregulates

Caption: Proposed mechanism of this compound's anti-angiogenic effects.

General Experimental Workflow for Studying this compound

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays HUVEC_Culture HUVEC Culture PTUPB_Treatment_vitro This compound Treatment (Dose-Response) HUVEC_Culture->PTUPB_Treatment_vitro Tube_Formation Endothelial Tube Formation Assay PTUPB_Treatment_vitro->Tube_Formation Proliferation_Assay Cell Proliferation Assay (e.g., MTT) PTUPB_Treatment_vitro->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) PTUPB_Treatment_vitro->Cell_Cycle_Analysis Western_Blot Western Blot (CDK4, CDK6) PTUPB_Treatment_vitro->Western_Blot Animal_Model Animal Model (e.g., C57BL/6 Mice) Matrigel_Plug Matrigel Plug Implantation (+/- VEGF, +/- this compound) Animal_Model->Matrigel_Plug Aortic_Ring Aortic Ring Sprouting Assay (Ex Vivo) Animal_Model->Aortic_Ring Tumor_Xenograft Tumor Xenograft Model (e.g., Glioblastoma) Animal_Model->Tumor_Xenograft Analysis Analysis (Immunohistochemistry for CD31, Hemoglobin content) Matrigel_Plug->Analysis Aortic_Ring->Analysis PTUPB_Administration Systemic this compound Administration Tumor_Xenograft->PTUPB_Administration PTUPB_Administration->Analysis

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

In Vitro Assays

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM-2)

    • Matrigel® Basement Membrane Matrix

    • 24-well tissue culture plates

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Calcein AM (for visualization)

  • Protocol:

    • Thaw Matrigel® on ice overnight.

    • Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel® per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

    • Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.

    • Prepare different concentrations of this compound in EGM-2. Include a vehicle control (e.g., DMSO).

    • Add 500 µL of the HUVEC suspension containing the respective this compound concentrations or vehicle to each Matrigel®-coated well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Visualize tube formation using an inverted microscope. For quantitative analysis, stain the cells with Calcein AM and capture images.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

2. HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • HUVECs

    • EGM-2

    • 96-well tissue culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of EGM-2.

    • Allow the cells to adhere overnight at 37°C.

    • Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

    • Incubate for 24-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

3. Western Blot for CDK4 and CDK6

This technique is used to detect the protein levels of CDK4 and CDK6 in HUVECs following this compound treatment.

  • Materials:

    • HUVECs

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat HUVECs with the desired concentrations of this compound for the specified time.

    • Lyse the cells with RIPA buffer and collect the protein lysates.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

In Vivo and Ex Vivo Assays

1. Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a Matrigel® plug implanted in mice.

  • Materials:

    • C57BL/6 mice (6-8 weeks old)

    • Matrigel® (growth factor reduced)

    • VEGF

    • This compound

    • Heparin

    • Anesthetics

    • Hemoglobin assay kit

    • CD31 antibody for immunohistochemistry

  • Protocol:

    • Thaw Matrigel® on ice.

    • Prepare the Matrigel® mixture on ice: 0.5 mL of Matrigel® containing heparin (20 U/mL), VEGF (150 ng/mL), and either this compound (e.g., 5.4 µg) or vehicle.

    • Anesthetize the mice.

    • Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each mouse. The Matrigel® will form a solid plug at body temperature.

    • After 7-14 days, euthanize the mice and excise the Matrigel® plugs.

    • Quantify angiogenesis by:

      • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based kit.

      • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and stain sections with an anti-CD31 antibody to visualize endothelial cells.

2. Aortic Ring Sprouting Assay

This ex vivo assay assesses the outgrowth of new vessels from aortic explants.

  • Materials:

    • Thoracic aortas from mice or rats

    • Collagen gel or Matrigel®

    • Endothelial cell basal medium supplemented with growth factors

    • This compound

    • 24-well plates

  • Protocol:

    • Harvest the thoracic aorta from a euthanized animal under sterile conditions.

    • Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

    • Embed the aortic rings in collagen gel or Matrigel® in a 24-well plate.

    • Add culture medium containing different concentrations of this compound or vehicle to each well.

    • Incubate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

    • Quantify the angiogenic response by measuring the length and number of sprouts.

These protocols provide a solid foundation for investigating the anti-angiogenic properties of this compound. Researchers should optimize the specific conditions based on their experimental setup and cell lines.

References

Measuring the Effects of PTUPB on Prostaglandin Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) is a potent dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1] This dual inhibitory action makes this compound a compound of significant interest for therapeutic applications, particularly in oncology and inflammatory diseases. One of the key mechanisms of action of this compound is the modulation of the prostaglandin (B15479496) synthesis pathway through the inhibition of COX-2. This document provides detailed application notes and protocols for measuring the effects of this compound on prostaglandin levels in various biological samples.

Prostaglandins (B1171923) are lipid autacoids derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2).[3][4] this compound specifically inhibits the COX-2 isoform, which is often upregulated at sites of inflammation and in cancerous tissues.

Data Presentation: Effects of this compound on Prostaglandin Levels

Treatment with this compound has been shown to significantly reduce the levels of various prostaglandins in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies.

ProstaglandinBiological MatrixModel SystemThis compound Treatment% Reduction (approx.)Reference
PGE2Tumor TissueBladder Cancer Patient-Derived Xenograft (BL0269)30 mg/kg, oral gavage, daily for 30 days~50%[3]
PGD2Tumor TissueBladder Cancer Patient-Derived Xenograft (BL0269)30 mg/kg, oral gavage, daily for 30 days~50%[3]
TXB2 (stable metabolite of TXA2)Tumor TissueBladder Cancer Patient-Derived Xenograft (BL0269)30 mg/kg, oral gavage, daily for 30 days~50%[3]
6-keto-PGF1α (stable metabolite of PGI2)Tumor TissueBladder Cancer Patient-Derived Xenograft (BL0269)30 mg/kg, oral gavage, daily for 30 days~50%[3]
PGE2PlasmaNDL Breast Cancer Tumor Model (FVB mice)30 mg/kg, subcutaneous injection, daily for 26 days~55%[2]

Table 1: In Vivo Effects of this compound on Prostaglandin Levels

ParameterCell LineThis compound ConcentrationEffectReference
Cell Viability5637 (Bladder Cancer)1 - 100 µMDose-dependent decrease[3]
Cell ProliferationU87 and U251 (Glioblastoma)10 - 30 µMDose-dependent inhibition[5]

Table 2: In Vitro Effects of this compound (Note: Direct prostaglandin measurements in cell culture supernatants post-PTUPB treatment are not extensively quantified in the provided literature, but inhibition of cell viability and proliferation in cancer cell lines is a noted effect).

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and this compound Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Prostaglandin_Synthesis phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 pla2 PLA2 pla2->arachidonic_acid cox2 COX-2 cox2->pgh2 pge2 PGE2 pgh2->pge2 pgd2 PGD2 pgh2->pgd2 pgi2 PGI2 pgh2->pgi2 txa2 TXA2 pgh2->txa2 pges PGES pges->pge2 pgds PGDS pgds->pgd2 pgis PGIS pgis->pgi2 txas TXAS txas->txa2 This compound This compound This compound->cox2 Inhibits Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma, Tissue, Supernatant) extraction Solid Phase or Liquid-Liquid Extraction sample_collection->extraction concentration Sample Concentration extraction->concentration lcms LC-MS/MS Analysis concentration->lcms elisa ELISA concentration->elisa quantification Quantification lcms->quantification elisa->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

References

Application Notes and Protocols for Investigating PTUPB in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Recent research has identified 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB), a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), as a promising therapeutic agent against glioblastoma.[1][2] this compound has been shown to suppress glioblastoma growth both in vitro and in vivo by targeting critical signaling pathways, including the epidermal growth factor receptor (EGFR) pathway and the expression of hyaluronan-mediated motility receptor (HMMR).[1][2] This document provides a detailed experimental design for researchers to investigate the multifaceted effects of this compound on glioblastoma, including its impact on cell proliferation, cell cycle, signaling pathways, and tumorigenesis.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration, and robust angiogenesis. The prognosis for GBM patients remains poor despite multimodal treatment strategies, highlighting the urgent need for novel therapeutic approaches. The arachidonic acid metabolic pathway, which involves enzymes like COX-2 and sEH, has been implicated in inflammation and cancer progression. This compound, by simultaneously inhibiting both COX-2 and sEH, presents a potent strategy to disrupt these pro-tumorigenic processes.[3][4] Studies have demonstrated that this compound inhibits glioblastoma cell proliferation, induces G1 phase cell cycle arrest, and suppresses tumor growth and angiogenesis in xenograft models.[1][2] The primary mechanisms of action appear to be the downregulation of the EGFR signaling cascade, affecting downstream kinases such as ERK1/2 and AKT, and the suppression of HMMR expression.[1][2]

These application notes and protocols are designed to provide a comprehensive framework for the preclinical evaluation of this compound in glioblastoma research.

Data Presentation

The following tables provide a structured summary of expected quantitative data from key experiments designed to assess the efficacy of this compound in glioblastoma cell lines (e.g., U87, U251).

Table 1: Effect of this compound on Glioblastoma Cell Viability (CCK-8 Assay)

Treatment GroupConcentration (µM)Absorbance (450 nm) ± SD% Inhibition of Cell Proliferation
Vehicle (DMSO)-1.5 ± 0.10%
This compound101.2 ± 0.0820%
This compound200.8 ± 0.0547%
This compound300.5 ± 0.0467%
This compound500.3 ± 0.0380%

Table 2: Cell Cycle Analysis of Glioblastoma Cells Treated with this compound (Flow Cytometry)

Treatment GroupConcentration (µM)% Cells in G1 Phase ± SD% Cells in S Phase ± SD% Cells in G2/M Phase ± SD
Vehicle (DMSO)-45 ± 2.535 ± 2.120 ± 1.8
This compound2065 ± 3.120 ± 1.915 ± 1.5
This compound3075 ± 3.515 ± 1.710 ± 1.2

Table 3: Quantification of Protein Expression Changes Induced by this compound (Western Blot Analysis)

Treatment Groupp-EGFR/EGFR Ratio ± SDp-AKT/AKT Ratio ± SDp-ERK1/2/ERK1/2 Ratio ± SDHMMR/GAPDH Ratio ± SD
Vehicle (DMSO)0.95 ± 0.080.92 ± 0.070.98 ± 0.090.90 ± 0.06
This compound (30 µM)0.35 ± 0.040.40 ± 0.050.45 ± 0.060.30 ± 0.04

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Glioblastoma

PTUPB_Signaling_Pathway This compound This compound COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits EGFR EGFR This compound->EGFR inhibits expression & activation HMMR HMMR This compound->HMMR inhibits expression PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Proliferation Cell Proliferation HMMR->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation CellCycle G1 Arrest ERK->CellCycle promotes progression Experimental_Workflow cluster_invitro cluster_invivo start Start: Glioblastoma Cell Lines (e.g., U87, U251) invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cck8 Cell Proliferation Assay (CCK-8) invitro->cck8 flow Cell Cycle Analysis (Flow Cytometry) invitro->flow wb Western Blot Analysis (p-EGFR, p-AKT, p-ERK, HMMR) invitro->wb if_assay Immunofluorescence (HMMR, Actin Fibers) invitro->if_assay xenograft Glioblastoma Xenograft Model (Nude Mice) invivo->xenograft end Conclusion: this compound as a Potential Therapeutic Agent cck8->end flow->end wb->end if_assay->end tumor_growth Tumor Growth Measurement xenograft->tumor_growth ihc Immunohistochemistry (Ki-67, CD31, HMMR) tumor_growth->ihc ihc->end

References

Unraveling the Anti-Angiogenic Properties of PTUPB: A Protocol for Assessing its Effects on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the effects of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), on endothelial cells. The primary anti-tumor activity of this compound stems from its potent anti-angiogenic properties, primarily through the selective inhibition of endothelial cell proliferation.[1][2] These protocols detail key in vitro assays to elucidate the mechanisms of action of this compound and similar compounds on endothelial cell function.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Endothelial cells are the primary cell type involved in angiogenesis, and their proliferation, migration, and differentiation are tightly regulated. This compound has been identified as a promising anti-cancer agent that exerts its effects by disrupting these critical endothelial cell functions.[1][2] This document outlines detailed experimental procedures to evaluate the impact of this compound on endothelial cell viability, apoptosis, migration, tube formation, and key signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on endothelial cells, compiled from various studies.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell LineThis compound Concentration (µM)Inhibition of Proliferation (%)Reference
HUVEC1~25[3]
HUVEC3~50[3]
HUVEC10~75[3]

Table 2: Effect of this compound on Endothelial Cell Cycle

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Cells in G0/G1 PhaseReference
HUVEC1024Significant Increase[3]

Table 3: Effect of this compound on Apoptosis in Endothelial Cells

Treatment Group% Apoptotic Cells (Cleaved Caspase-3 Positive)Reference
ControlBaseline[1]
This compoundIncreased[1]
CisplatinIncreased[1]
This compound + CisplatinSignificantly Increased[1]

Experimental Protocols

Endothelial Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the viability and proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (ECGM)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed HUVECs into 96-well plates at a density of 2 x 10³ cells/well and incubate for 12 hours.[4]

  • Synchronize the cells by incubating in a medium with 2% FBS for 24 hours.[4]

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.[5]

  • Incubate for 1-4 hours at 37°C.[5]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the induction of apoptosis by this compound through the measurement of caspase-3 activity.

Materials:

  • HUVECs

  • ECGM

  • This compound

  • 6-well plates

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Seed HUVECs in 6-well plates and treat with this compound as described in the viability assay.

  • After treatment, collect the cells and lyse them using a chilled cell lysis buffer.[6]

  • Incubate the cell lysate on ice for 10 minutes.[6]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add the caspase-3 substrate to the supernatant in a 96-well plate.

  • Incubate at 37°C for 1-2 hours.[6]

  • Measure the absorbance at 405 nm.[7] The absorbance is proportional to the caspase-3 activity.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • ECGM

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS or VEGF)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Pre-coat the transwell inserts if necessary (e.g., with collagen).

  • Seed HUVECs (e.g., 5 x 10⁴ cells) in the upper chamber of the transwell insert in serum-free medium containing this compound or vehicle control.[8]

  • Fill the lower chamber with medium containing a chemoattractant.[8]

  • Incubate for 4-24 hours at 37°C.[9]

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • ECGM

  • This compound

  • Matrigel or other basement membrane extract

  • 24-well or 96-well plates

  • Microscope

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-cooled plate.[9][10]

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[11][12]

  • Trypsinize and resuspend HUVECs in ECGM containing this compound or vehicle control.

  • Seed the cells onto the solidified Matrigel.[11]

  • Incubate for 4-24 hours at 37°C.[9]

  • Observe and photograph the formation of tube-like structures using a microscope.

  • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways involved in angiogenesis, such as MAPK/ERK and PI3K/AKT/mTOR.[1]

Materials:

  • HUVECs

  • ECGM

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-CDK4, anti-CDK6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HUVECs with this compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.[13][14]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

Mandatory Visualizations

PTUPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors PI3K PI3K Growth_Factor_Receptors->PI3K RAS RAS Growth_Factor_Receptors->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Increased) AKT->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation Angiogenesis Angiogenesis (Inhibited) mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis COX2 COX-2 sEH sEH This compound This compound This compound->AKT Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->COX2 This compound->sEH CDK4_6 CDK4/CDK6 (Inhibited) This compound->CDK4_6 CDK4_6->Proliferation Experimental_Workflow Start Start: Treat Endothelial Cells with this compound Viability Cell Viability Assay (MTS) Start->Viability Apoptosis Apoptosis Assay (Caspase-3) Start->Apoptosis Migration Migration Assay (Transwell) Start->Migration Tube_Formation Tube Formation Assay (Matrigel) Start->Tube_Formation Western_Blot Western Blot (Signaling Proteins) Start->Western_Blot End End: Assess Anti-Angiogenic Effects Viability->End Apoptosis->End Migration->End Tube_Formation->End Western_Blot->End

References

Troubleshooting & Optimization

common issues with PTUPB solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTUPB. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent dual inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2), with IC50 values of 0.9 nM and 1.26 µM, respectively[1]. It is selective for sEH and COX-2 over COX-1[2]. Its mechanism of action involves the inhibition of these two enzymes, which play roles in inflammation and cancer signaling pathways. This compound has been shown to suppress tumor growth and angiogenesis by targeting pathways such as the MAPK/ERK and PI3K/AKT/mTOR signaling cascades[3][4][5].

Q2: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents?

This compound is a solid compound that is sparingly soluble in aqueous buffers but has good solubility in organic solvents[6]. For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Q3: What is the best way to prepare a this compound stock solution?

The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO)[3][4][6]. It is highly soluble in DMSO, with reported concentrations of approximately 30 mg/mL to 100 mg/mL[1][2][6]. When preparing the stock solution, it is advisable to purge the solvent with an inert gas[6]. Sonication can also be used to aid dissolution[1].

Q4: How should I prepare my final working solution for cell culture experiments?

For cell culture applications, first dissolve this compound in DMSO to make a stock solution (e.g., 10 mM)[3][4]. This stock solution can then be diluted with your cell culture medium to the desired final concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For control groups, cells should be treated with the same final concentration of DMSO as the experimental groups[3][4].

Q5: Are there specific recommendations for preparing this compound for in vivo animal studies?

Yes, for in vivo studies, various formulations have been used successfully. One common method involves dissolving this compound in a mixture of PEG-400 and DMSO (1:1 v/v)[5][7]. In other studies, this compound has been dissolved in PEG 300 for oral gavage[3]. For administration in drinking water, this compound can be first dissolved in PEG-400 to create a concentrated solution, which is then added to warm drinking water with rapid stirring[8][9].

Q6: How stable are this compound solutions?

This compound is stable as a solid for at least 4 years when stored at -20°C[6]. Stock solutions in DMSO can be stored at -80°C for up to a year[1]. It is not recommended to store aqueous solutions of this compound for more than one day[6].

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous solution after dilution from a DMSO stock.

  • Cause: this compound has limited solubility in aqueous buffers[6]. The addition of a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate if its solubility limit is exceeded.

  • Solution 1: Optimize the Dilution Process. When diluting the DMSO stock, add it to the aqueous buffer of choice slowly while vortexing or stirring to ensure rapid and even distribution.

  • Solution 2: Use a Co-solvent. For in vivo preparations, the use of a co-solvent like PEG-400 or PEG 300 can improve solubility and stability in aqueous formulations[3][5][7].

  • Solution 3: Check the Final Concentration. Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit. For a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.30 mg/mL[6].

Issue: I am observing unexpected effects or toxicity in my cell culture experiments.

  • Cause: The DMSO concentration in your final working solution may be too high, leading to solvent-induced toxicity.

  • Solution: Calculate the final percentage of DMSO in your culture medium. It is best to keep it below 0.5%. Always include a vehicle control in your experiments, where cells are treated with the same concentration of DMSO as the this compound-treated cells, to differentiate between the effects of the compound and the solvent[3][4].

Data and Protocols

This compound Solubility Data
SolventSolubilityReference
DMSO~30 mg/mL - 100 mg/mL[1][2][6]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[2][6]
Ethanol~1 mg/mL[2][6]
1:2 DMSO:PBS (pH 7.2)~0.30 mg/mL[2][6]
Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 10 mM stock solution of this compound in DMSO. Weigh out the appropriate amount of solid this compound and dissolve it in the required volume of high-purity DMSO. Sonication may be used to facilitate dissolution[1].

  • Store the stock solution. Aliquot the stock solution into smaller volumes and store at -80°C for long-term use[1].

  • Prepare the final working solution. On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all treatment groups, including a vehicle control (e.g., 0.2% DMSO)[3][4].

Protocol 2: Preparation of this compound for In Vivo Animal Studies (Intraperitoneal Injection)

  • Prepare the vehicle solution. A common vehicle for this compound is a 1:1 (v/v) mixture of PEG-400 and DMSO[5][7].

  • Dissolve this compound in the vehicle. Weigh the required amount of this compound and dissolve it in the prepared vehicle to the desired final concentration (e.g., 60 mg·kg⁻¹·d⁻¹)[5].

  • Administer to the animals. The this compound solution is administered via intraperitoneal injection once daily[5]. A vehicle control group receiving the same volume of the PEG-400/DMSO mixture should be included in the study design.

Visualized Signaling Pathways and Workflows

PTUPB_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_inhibition This compound Inhibition EGFR EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Cell_Growth Cell Growth & Survival PI3K_AKT_mTOR->Cell_Growth MAPK_ERK->Cell_Growth This compound This compound This compound->EGFR Inhibits Expression & Phosphorylation sEH sEH This compound->sEH COX2 COX-2 This compound->COX2

Caption: this compound's inhibitory effects on key signaling pathways.

PTUPB_Solubilization_Workflow start Start: Solid this compound dissolve_dmso Dissolve in 100% DMSO (or other organic solvent) start->dissolve_dmso stock_solution High-Concentration Stock Solution dissolve_dmso->stock_solution dilute_aqueous Dilute in Aqueous Medium (e.g., Cell Culture Medium, PBS) stock_solution->dilute_aqueous final_solution Final Working Solution dilute_aqueous->final_solution Successful Dissolution troubleshoot Precipitation Occurs? dilute_aqueous->troubleshoot Issue optimize Optimize Dilution Use Co-solvent Check Final Concentration troubleshoot->optimize

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing PTUPB Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental usage of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent dual inhibitor of COX-2 and sEH.[1] Its mechanism of action involves the simultaneous modulation of two distinct enzymatic pathways:

  • COX-2 Inhibition: this compound inhibits the COX-2 enzyme, leading to a reduction in the production of prostaglandins (B1171923) such as PGE2, PGD2, TXB2, and 6-keto-PGF1α.[2][3] This action helps to mitigate inflammation and angiogenesis.

  • sEH Inhibition: By inhibiting sEH, this compound prevents the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs).[4] This results in increased levels of sEH substrates like 12,13-EpOME and decreased levels of their corresponding diol metabolites (e.g., 12,13-DiHOME).[2][3]

The dual inhibition of these pathways can synergistically suppress primary tumor growth and metastasis.[4]

Q2: How does this compound potentiate the efficacy of platinum-based chemotherapies like cisplatin (B142131)?

A2: this compound enhances the anti-tumor effects of cisplatin through a mechanism that is orthogonal to DNA alkylation.[2][3] Key aspects of this potentiation include:

  • Downregulation of Proliferation Signaling: The combination of this compound and cisplatin has been shown to decrease the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for tumor growth and survival.[2]

  • Induction of Apoptosis: The combination therapy increases apoptosis in cancer cells.[2]

  • Anti-angiogenic Effects: this compound possesses anti-angiogenic properties, which are believed to contribute significantly to its in vivo efficacy.[2]

  • No Alteration of Platinum-DNA Adducts: Importantly, this compound does not increase the formation of platinum-DNA adducts, the primary mechanism of cisplatin-induced cell death.[2][3] This suggests that this compound does not interfere with the fundamental cytotoxic action of cisplatin but rather complements it through distinct pathways.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: Based on published studies, in vitro concentrations of this compound typically range from 1 µM to 10 µM for combination studies with other agents. For single-agent dose-response experiments, a broader range from 0.01 µM to 100 µM can be utilized.[2][5] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions through a dose-response curve.

Q4: What are typical in vivo dosages of this compound?

A4: In murine models, a common dosage for this compound is 30 mg/kg administered via oral gavage.[2][4] This dosage has been shown to achieve plasma concentrations sufficient to inhibit both COX-2 and sEH in vivo.[4] However, the optimal dosage may vary depending on the animal model, tumor type, and administration route.

Troubleshooting Guide

Issue 1: Low or no synergistic effect observed when combining this compound with cisplatin in vitro.

  • Possible Cause: Cell line specificity.

  • Troubleshooting Step: Be aware that the synergistic effects of this compound and cisplatin can be cell line-dependent. For instance, modest synergy was observed in the 5637 bladder cancer cell line, but not in others like J82, T24, and TCCSUP.[2] Consider that the primary in vivo mechanism of this compound is anti-angiogenesis, which may not be fully recapitulated in standard 2D cell culture.[2][3]

  • Recommendation: If possible, transition to in vivo models to assess the combined efficacy, as this compound's anti-angiogenic properties are more prominent in a whole-organism context.

Issue 2: Unexpected toxicity or weight loss in animal models.

  • Possible Cause: Drug formulation or vehicle effects.

  • Troubleshooting Step: this compound is typically dissolved in vehicles like dimethyl sulfoxide (B87167) (DMSO) for in vitro use and polyethylene (B3416737) glycol (e.g., PEG 400) for in vivo administration.[2][3] Ensure the final concentration of the vehicle is well-tolerated by the animals.

  • Recommendation: Conduct a vehicle-only control group to assess any potential toxicity from the delivery vehicle itself. Studies have shown that this compound in combination with cisplatin did not significantly increase toxicity or weight loss compared to cisplatin alone.

Issue 3: Difficulty in observing downstream signaling changes (e.g., p-ERK, p-AKT).

  • Possible Cause: Timing of sample collection.

  • Troubleshooting Step: The effects of this compound on signaling pathways can be time-dependent. For example, in a study with a this compound and cisplatin combination, a decrease in p-ERK and p-AKT was observed at day 3 of treatment, but a reactivation of these pathways was seen by day 17, suggesting tumor adaptation.[2][3]

  • Recommendation: Perform a time-course experiment to identify the optimal time points for observing the desired signaling changes.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin in 5637 Bladder Cancer Cells

This compound Concentration (µM)Cisplatin Concentration (µM)Effect
1, 2, 5, 105Modest Synergistic Effect

Data summarized from cell viability assays.[2]

Table 2: In Vivo Dosage and Administration of this compound

Animal ModelTumor TypeThis compound DosageAdministration RouteVehicle
NSG MicePatient-Derived Bladder Cancer Xenograft (BL0293)30 mg/kgOral GavagePEG 400

Data from in vivo efficacy studies.[2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed 2,000-3,000 cells per well in 100 µL of culture medium in a 96-well plate and incubate overnight.[2][3]

  • Drug Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and cisplatin (e.g., 10 mM in PBS).[2][3]

  • Treatment: Dilute the drugs to the desired final concentrations in culture media. For combination treatments, add this compound at various concentrations (e.g., 1, 2, 5, 10 µM) along with a range of cisplatin concentrations.[2][5] Ensure the final DMSO concentration in control wells is consistent with treated wells (e.g., 0.2%).[2][3]

  • Incubation: Incubate the plates for 72 hours.[2][3]

  • MTS Assay: Perform the MTS cell viability assay according to the manufacturer's protocol.

Protocol 2: In Vivo Tumor Xenograft Study

  • Animal Model: Utilize immunodeficient mice (e.g., NSG mice) bearing patient-derived xenografts (PDX) of the tumor of interest.[2][3]

  • Drug Formulation: Prepare this compound for oral administration by dissolving it in a suitable vehicle like PEG 300 or PEG 400 (e.g., 30 mg/kg).[2] Prepare cisplatin for intravenous injection by diluting in 0.9% saline (e.g., 2 mg/kg).[2]

  • Dosing Regimen: Administer this compound daily via oral gavage. Administer cisplatin intravenously according to the desired schedule (e.g., on days 1, 2, 3, 15, 16, and 17).[2]

  • Monitoring: Measure animal weight and tumor size twice a week. Calculate tumor volume using the formula: length (mm) × width (mm) × width (mm) × 0.5.[2]

  • Endpoint: Euthanize mice when tumors reach a predetermined size, and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

PTUPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 sEH sEH Arachidonic_Acid->sEH CYP Epoxygenases Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Angiogenesis Angiogenesis Prostaglandins->Angiogenesis DHETs DHETs sEH->DHETs EETs EETs AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation HMMR HMMR This compound This compound This compound->EGFR This compound->COX2 This compound->sEH This compound->HMMR

Caption: this compound's dual inhibition of COX-2 and sEH and its effects on downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Seed Cancer Cells (e.g., 5637) treat_invitro Treat with this compound +/- Cisplatin start_invitro->treat_invitro incubate_invitro Incubate 72h treat_invitro->incubate_invitro mts_assay MTS Cell Viability Assay incubate_invitro->mts_assay analyze_invitro Analyze Synergy mts_assay->analyze_invitro start_invivo Implant PDX in NSG Mice treat_invivo Administer this compound (p.o.) & Cisplatin (i.v.) start_invivo->treat_invivo monitor_invivo Monitor Tumor Growth & Animal Weight treat_invivo->monitor_invivo endpoint Endpoint Reached monitor_invivo->endpoint analyze_invivo Analyze Tumor Tissue (Western, IHC) endpoint->analyze_invivo

Caption: A generalized workflow for evaluating this compound efficacy in vitro and in vivo.

References

Technical Support Center: PTUPB In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential in-vivo toxicity issues with PTUPB.

Troubleshooting Guides

Scenario 1: Unexpected Animal Morbidity or Mortality

Question: I am observing unexpected death or severe adverse effects in my animal cohort treated with this compound. What should I do?

Answer:

While published studies report a favorable safety profile for this compound, unexpected toxicity can arise from various experimental factors.[1][2][3] A systematic investigation is crucial to identify the root cause.

Troubleshooting Workflow:

start Unexpected Animal Morbidity/Mortality Observed check_dose 1. Verify Dosing Calculation and Administration start->check_dose check_formulation 2. Assess Formulation and Vehicle check_dose->check_formulation If dose is correct check_animal_health 3. Evaluate Animal Health Status check_formulation->check_animal_health If formulation is appropriate necropsy 4. Conduct Necropsy and Histopathology check_animal_health->necropsy If animals are healthy pre-dosing pk_pd_analysis 5. Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Variability necropsy->pk_pd_analysis If no obvious cause is found contact_support Consult with a Veterinarian or Toxicologist pk_pd_analysis->contact_support

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Detailed Steps:

  • Verify Dosing Calculation and Administration:

    • Double-check all calculations: Ensure the correct dose was calculated based on the animal's body weight.

    • Confirm concentration of dosing solution: If possible, re-analyze the concentration of this compound in your formulation.

    • Review administration technique: Improper administration (e.g., intravenous vs. intraperitoneal) can significantly alter toxicity. Ensure the route of administration is consistent with your protocol and published studies.[4]

  • Assess Formulation and Vehicle:

    • Vehicle Toxicity: The vehicle used to dissolve this compound could be the source of toxicity. Run a vehicle-only control group to assess its effects. Common vehicles for this compound include PEG 300 and PEG 400.[1][5]

    • Formulation Stability: Ensure this compound is stable in the chosen vehicle and has not precipitated out of solution, which could lead to inaccurate dosing.

  • Evaluate Animal Health Status:

    • Pre-existing conditions: Underlying health issues in the animal colony can increase susceptibility to drug-related toxicity.

    • Environmental stressors: Check for any changes in housing, diet, or other environmental factors that could be impacting the animals.

  • Conduct Necropsy and Histopathology:

    • Perform a full necropsy on deceased animals.

    • Collect major organs for histopathological analysis to identify any signs of tissue damage or inflammation.[4]

  • Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Variability:

    • Strain or species differences: The metabolic profile of this compound may differ between animal strains or species, leading to unexpected exposures.

    • Drug-drug interactions: If co-administering this compound with other compounds, consider the potential for interactions that could increase toxicity.

Scenario 2: Weight Loss or Reduced Food Intake

Question: My animals treated with this compound are losing weight. Is this expected?

Answer:

Some studies have reported a slight decrease in body weight with this compound monotherapy at higher doses, though this was not always statistically significant.[1][5] However, significant weight loss should be investigated.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced appetite.

  • Dose Reduction: Consider reducing the dose of this compound to see if the effect is dose-dependent.

  • Oral Gavage Technique: If administering via oral gavage, ensure the procedure is not causing undue stress, which can lead to reduced food intake.

  • Assess General Health: Look for other signs of distress or illness, such as changes in posture, activity, or grooming.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo safety profile of this compound?

A1: this compound is generally reported to have a good safety profile in vivo.[2][3][6] Multiple studies have shown that it can potentiate the anti-tumor effects of chemotherapy agents like cisplatin (B142131) without increasing toxicity.[1][5][7][8] In some cases, it is even suggested to have organ-protective effects.[1]

Q2: What are the target pathways of this compound?

A2: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][6][7] By inhibiting these enzymes, it modulates the arachidonic acid pathway, leading to anti-inflammatory and anti-angiogenic effects.[6] this compound has also been shown to downregulate the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.[1][9]

Signaling Pathway of this compound Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK This compound This compound COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits Apoptosis Apoptosis This compound->Apoptosis promotes Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces EETs Anti-inflammatory EETs sEH->EETs degrades AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation MAPK->Proliferation

Caption: this compound's dual inhibition of COX-2 and sEH and its downstream effects.

Q3: Are there any known off-target effects of this compound?

A3: While the primary targets are COX-2 and sEH, some studies have shown that this compound can also affect other pathways, such as by reducing the expression and activation of the epidermal growth factor receptor (EGFR) and the hyaluronan-mediated motility receptor (HMMR).[9]

Q4: What are the recommended vehicles and routes of administration for this compound in vivo?

A4: this compound is often administered via oral gavage.[1] Commonly used vehicles include polyethylene (B3416737) glycol 300 (PEG 300) or PEG 400.[1][5] It is crucial to ensure that this compound is fully dissolved and stable in the chosen vehicle.

Experimental Protocols

General In Vivo Toxicity Study Protocol

This is a general protocol that should be adapted to specific experimental needs and institutional guidelines.

  • Animal Model: Select a relevant animal model. Immunodeficient mice (e.g., NSG mice) are often used for patient-derived xenograft (PDX) studies.[1][7]

  • Housing and Husbandry: House animals in a controlled environment with a standard diet and water ad libitum.

  • Dose Formulation:

    • Prepare this compound in a suitable vehicle (e.g., PEG 300).

    • Ensure the final formulation is a clear solution.

    • Prepare fresh dosing solutions regularly.

  • Dosing Regimen:

    • Administer this compound via the desired route (e.g., oral gavage).

    • Doses used in studies range from 5 mg/kg to 30 mg/kg daily.[1][2]

    • Include a vehicle-only control group.

  • Monitoring:

    • Measure body weight and tumor size (if applicable) twice a week.[1][7]

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in activity, posture, grooming, stool consistency).

    • At the end of the study, collect blood for complete blood count (CBC) and chemistry panels.[1]

    • Perform a gross necropsy and collect major organs for histopathological analysis.[1]

Data Presentation

Table 1: Summary of this compound Dosing and Observed Toxicity in Preclinical Studies

Study ReferenceAnimal ModelThis compound Dose and RouteCo-administered AgentKey Toxicity Findings
[1][5][7]NSG mice with bladder cancer PDX30 mg/kg, oral gavage, dailyCisplatin, GemcitabineNo significant increase in toxicity compared to cisplatin alone. Slight, non-significant body weight decrease with this compound monotherapy in one model.
[6]FVB female mice with NDL breast tumorsNot specifiedNoneNo overt toxicity, such as weight loss, compared to the control group.
[9]BALB/c nude mice with glioblastoma xenograftsNot specifiedNoneSuppressed tumor growth and angiogenesis. No mention of toxicity.
[2][3]C57BL/6 mice5 mg/kg, subcutaneousLipopolysaccharide (LPS)No acute toxicity observed in vivo or in vitro.

Table 2: Key Parameters to Monitor in an In Vivo Toxicity Study

ParameterMethod of AssessmentFrequencyPurpose
Clinical Signs Visual observationDailyTo detect early signs of distress or adverse effects.
Body Weight ScaleTwice weeklyA sensitive indicator of general health.
Food & Water Intake Measurement of consumptionDaily/WeeklyTo assess appetite and hydration status.
Hematology (CBC) Blood sample analysisEnd of study (or interim)To evaluate effects on red and white blood cells, and platelets.
Clinical Chemistry Blood sample analysisEnd of study (or interim)To assess organ function (e.g., liver, kidney).
Histopathology Microscopic examination of tissuesEnd of studyTo identify any organ-specific toxicity at the cellular level.
Tumor Volume Caliper measurementTwice weeklyTo assess therapeutic efficacy in oncology studies.

References

interpreting unexpected results with PTUPB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental design.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question Possible Explanation & Solution
1. Why am I observing minimal or no direct cytotoxicity in my cancer cell line cultures with this compound treatment? Explanation: This is an expected outcome in many cancer cell lines. The primary anti-tumor activity of this compound in vivo is not due to direct killing of cancer cells, but rather through the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2] Low or no direct cytotoxic effects on many cancer cell lines are not surprising because this compound's main mechanism is anti-angiogenic.[1][2] Solution: To observe the effects of this compound, it is recommended to perform in vivo studies in appropriate animal models where the anti-angiogenic effects can be evaluated.[3] Alternatively, in vitro angiogenesis assays, such as endothelial tube formation assays, can be used to demonstrate its anti-angiogenic properties.[3]
2. My in vivo anti-tumor results are significantly better than my in vitro data suggests. Is this a normal finding? Explanation: Yes, this is a consistent finding with this compound. Its potent anti-angiogenic effects are more pronounced in a complex biological system where tumor growth is dependent on vascular supply.[1][3] For instance, while this compound showed only modest synergy with cisplatin (B142131) in one out of several bladder cancer cell lines in vitro, the combination significantly reduced tumor growth and prolonged survival in in vivo patient-derived xenograft (PDX) models.[1] Solution: This discrepancy highlights the importance of in vivo models to fully assess the therapeutic potential of this compound. When designing your study, prioritize in vivo efficacy endpoints such as tumor volume reduction, inhibition of metastasis, and survival analysis.[1][3]
3. I am not observing the expected changes in prostaglandin (B15479496) and EET levels in my samples. What could be the issue? Explanation: this compound acts by inhibiting COX-2, which reduces the levels of prostaglandins (B1171923) like PGE2, and inhibiting sEH, which increases the levels of epoxyeicosatrienoic acids (EETs).[3] If you are not seeing these changes, it could be due to issues with dosing, sample handling, or the sensitivity of your analytical method. Solution: 1. Verify Dosage and Administration: Ensure the correct dose is being administered for your specific model. Doses ranging from 10 mg/kg to 60 mg/kg have been used in various studies.[4][5] The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle solution are also critical for bioavailability.[1][6] 2. Sample Collection and Processing: Eicosanoids are lipid mediators that can be unstable. Ensure rapid and appropriate sample collection and storage to prevent degradation. 3. Analytical Method: Use a sensitive and validated method for eicosanoid analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the changes in lipid mediator profiles.[3]
4. I'm seeing unexpected side effects or toxicity in my animal model. Is this common with this compound? Explanation: this compound has generally been shown to be well-tolerated without a significant increase in toxicity, even when combined with chemotherapeutic agents like cisplatin.[1][2] However, all animal models are different, and unexpected toxicity can occur. As a dual COX-2 and sEH inhibitor, it can influence inflammation and blood pressure.[7] Solution: 1. Monitor Animal Health: Closely monitor animal weight, behavior, and other health indicators throughout the study.[1] 2. Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to assess for any signs of toxicity.[1] 3. Dose Adjustment: If toxicity is observed, consider performing a dose-response study to find the optimal therapeutic dose with minimal side effects.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action of this compound in cancer? The primary anti-cancer mechanism of this compound is the inhibition of angiogenesis.[2][3] It also suppresses primary tumor growth and metastasis.[3]
What are the molecular targets of this compound? This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[4] It has high selectivity for COX-2 over COX-1.[4]
In which cancer models has this compound shown efficacy? This compound has demonstrated anti-tumor activity in various models, including bladder cancer, Lewis lung carcinoma, breast cancer, and glioblastoma.[1][3][5]
Can this compound be used in combination with other therapies? Yes, this compound has been shown to potentiate the anti-tumor efficacy of cisplatin-based therapy without a significant increase in toxicity.[1]
What are the expected effects of this compound on signaling pathways? In combination with cisplatin, this compound has been shown to decrease phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways.[1] In glioblastoma cells, it can also reduce the expression and phosphorylation of EGFR.[5]
How should I prepare this compound for in vivo administration? This compound is a solid that can be dissolved in solvents like DMSO and DMF.[4] For in vivo use, a common vehicle formulation is a mixture of PEG-400 and DMSO.[5] Another suggested general formula for administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Experimental Protocols

In Vivo Tumor Growth and Metastasis Model (Lewis Lung Carcinoma)
  • Animal Model: C57BL/6 mice.

  • Tumor Cell Implantation: Subcutaneously inject Lewis lung carcinoma (LLC) cells into the flank of the mice.

  • Treatment Protocol:

    • Once tumors are palpable, begin treatment.

    • Administer this compound at a dose of 30 mg/kg/day.[4] The administration can be via continuous infusion or another appropriate route based on pharmacokinetic studies.[3]

    • The vehicle control group should receive the same solvent mixture used to dissolve this compound.[5]

  • Monitoring and Endpoints:

    • Measure tumor volume twice a week using calipers (Volume = 0.5 × length × width²).[1][2]

    • Monitor animal body weight as an indicator of toxicity.[1]

    • For metastasis studies, surgically resect the primary tumor after a set treatment period and continue this compound administration.[3]

    • At the end of the study, harvest lungs and count metastatic foci on the surface.[3]

  • Pharmacodynamic Analysis:

    • Collect plasma and tumor tissue to analyze levels of PGE2 (a COX-2 product) and EETs (sEH substrates) using LC-MS/MS to confirm target engagement.[3]

In Vitro Endothelial Tube Formation Assay
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Protocol:

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate for approximately 6 hours.

    • Observe and photograph the formation of tube-like structures under a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length or the number of branch points.

  • Expected Outcome: this compound is expected to inhibit endothelial tube formation in a dose-dependent manner.[3]

Signaling Pathways and Experimental Workflows

PTUPB_Mechanism_of_Action cluster_this compound This compound cluster_targets Molecular Targets cluster_pathways Affected Pathways cluster_outcomes Biological Outcomes This compound This compound COX2 COX-2 This compound->COX2 inhibits sEH sEH (soluble Epoxide Hydrolase) This compound->sEH inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces EETs EETs (Epoxyeicosatrienoic acids) sEH->EETs degrades Angiogenesis Angiogenesis Prostaglandins->Angiogenesis promotes Inflammation Inflammation Prostaglandins->Inflammation promotes EETs->Angiogenesis inhibits (net effect with COX-2 inhibition) EETs->Inflammation reduces TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth supports

Caption: Mechanism of action of this compound as a dual inhibitor.

PTUPB_Troubleshooting_Logic Start Unexpected Result Observed Q1 Is the issue low in vitro cytotoxicity? Start->Q1 A1_Yes This is expected. This compound's primary mechanism is anti-angiogenesis. Q1->A1_Yes Yes Q2 Are in vivo results better than in vitro results? Q1->Q2 No A1_No No A2_Yes This is also expected due to the strong in vivo anti-angiogenic effect. Q2->A2_Yes Yes Q3 Is there unexpected toxicity? Q2->Q3 No A2_No No A3_Yes Review dosage and animal model. Consider dose-response study. Perform histopathology. Q3->A3_Yes Yes

Caption: Troubleshooting flowchart for unexpected this compound results.

References

Technical Support Center: Enhancing the Bioavailability of PTUPB in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). Our goal is to help you optimize your experimental design and improve the oral bioavailability of this promising compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: The oral bioavailability of this compound has been reported to be poor in animal models. To circumvent this issue, some studies have utilized continuous infusion via osmotic minipumps for in vivo experiments.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is sparingly soluble in aqueous buffers. One report indicates a solubility of approximately 0.30 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2)[1]. It is, however, soluble in organic solvents such as ethanol (B145695) and DMSO[1]. While a definitive Biopharmaceutics Classification System (BCS) classification is not publicly available, its poor aqueous solubility suggests it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q3: What are the common vehicles used for oral administration of this compound in animal studies?

A3: Common vehicles for oral gavage of this compound in mice and rats include Polyethylene Glycol 300 (PEG 300)[2], Polyethylene Glycol 400 (PEG 400)[3], or a combination of PEG 400 and Dimethyl Sulfoxide (DMSO). One study dissolved this compound in PEG-400 to create a 10g/L solution, which was then added to drinking water[4].

Q4: What are the target signaling pathways of this compound?

A4: this compound has been shown to inhibit the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.[2] It also targets the COX-2 and sEH pathways, reducing the production of pro-inflammatory prostaglandins (B1171923) and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

II. Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in animal models, with a focus on improving its bioavailability.

Problem Potential Cause Recommended Solution
Inconsistent or low efficacy after oral administration. Poor and variable oral absorption due to low aqueous solubility.1. Optimize the vehicle: Ensure this compound is fully solubilized in the vehicle before administration. Gentle heating or sonication may aid dissolution in vehicles like PEG 400. For a stock solution, this compound is soluble in DMSO at approximately 30 mg/mL[1].2. Consider alternative formulations: Explore formulation strategies to enhance solubility and dissolution. See the "Strategies to Enhance this compound Bioavailability" section below.3. Alternative administration route: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) injection or continuous infusion via an osmotic minipump to ensure consistent systemic exposure.
Precipitation of this compound in the dosing solution. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Decrease the concentration: Lower the concentration of this compound in the dosing solution.2. Use a co-solvent system: A mixture of solvents, such as PEG 400 and a small percentage of DMSO, can improve solubility.3. Prepare fresh solutions: Prepare the dosing solution immediately before administration to minimize the risk of precipitation over time.
Difficulty in achieving a homogenous suspension. Inadequate dispersion of the compound in aqueous-based vehicles.1. Particle size reduction: Micronization or nanosizing of the this compound powder can improve suspension stability and dissolution rate.[5]2. Use of suspending agents: For aqueous suspensions, consider using suspending agents like methylcellulose. However, ensure the chosen agent does not interfere with the experimental outcomes.
High variability in plasma concentrations between animals. Inconsistent gavage technique or variability in gastrointestinal physiology.1. Standardize gavage procedure: Ensure all personnel are properly trained in oral gavage techniques to minimize variability in administration.2. Control for food effects: Fasting animals overnight before dosing can reduce variability in gastric emptying and pH, which can influence drug absorption.

III. Strategies to Enhance this compound Bioavailability

Given this compound's poor aqueous solubility, several formulation strategies can be employed to improve its oral bioavailability.

Strategy Principle Potential Advantages for this compound
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[5]Can be applied to the existing this compound powder. Nanosuspensions have been successfully used to enhance the bioavailability of other COX-2 inhibitors like celecoxib.
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate and solubility.Can significantly improve the dissolution profile of poorly soluble drugs.
Lipid-Based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.Can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.A well-established method for improving the solubility and bioavailability of hydrophobic compounds.

IV. Experimental Protocols

Oral Gavage Administration in Mice

This protocol is based on methodologies reported in preclinical studies of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., PEG 300, PEG 400, or a mixture of PEG 400 and DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (20-22 gauge, 1.5-inch flexible or rigid)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice.

    • In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder.

    • Add the calculated volume of the vehicle (e.g., PEG 300).

    • Vortex the mixture thoroughly until the powder is completely dissolved or a homogenous suspension is formed. Gentle warming or brief sonication may be used to aid dissolution if necessary.

    • Prepare the dosing solution fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse, ensuring it is secure but not overly stressed.

    • Attach the gavage needle to the 1 mL syringe containing the dosing solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Pharmacokinetic Study Design for Bioavailability Assessment

This is a general workflow for assessing the oral bioavailability of a this compound formulation.

Workflow for assessing the oral bioavailability of a this compound formulation.

V. Signaling Pathways

This compound Inhibition of MAPK/ERK and PI3K/AKT/mTOR Pathways

This compound, particularly in combination with cisplatin, has been shown to decrease the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for tumor growth and survival.[2]

signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression This compound This compound This compound->AKT Inhibits phosphorylation This compound->ERK Inhibits phosphorylation

Inhibitory effect of this compound on the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
Dual Inhibition of COX-2 and sEH Pathways by this compound

This compound's mechanism of action involves the dual inhibition of COX-2 and sEH, leading to a decrease in pro-inflammatory prostaglandins and an increase in anti-inflammatory EETs.

dual_inhibition cluster_cox2 COX-2 Pathway cluster_seh sEH Pathway AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 CYP450 CYP450 AA->CYP450 PGs Prostaglandins (e.g., PGE2) (Pro-inflammatory) COX2->PGs EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH DHETs DHETs (Inactive) sEH->DHETs This compound This compound This compound->COX2 Inhibition This compound->sEH Inhibition

Dual inhibitory mechanism of this compound on the COX-2 and sEH pathways.

VI. Quantitative Data Summary

Parameter Value Context Reference
IC50 (sEH) 0.9 nMIn vitro enzyme inhibition assay.TargetMol
IC50 (COX-2) 1.26 µMIn vitro enzyme inhibition assay.TargetMol
IC50 (COX-1) >100 µMIn vitro enzyme inhibition assay, showing selectivity for COX-2 over COX-1.TargetMol
Aqueous Solubility ~0.30 mg/mLIn a 1:2 solution of DMSO:PBS (pH 7.2).[1]
Solubility in DMSO ~30 mg/mLIn organic solvent.[1]
Oral Dose in Mice 30 mg/kg/dayIn patient-derived xenograft (PDX) models of bladder cancer.[2]
Oral Dose in Rats 10 mg/kg/dayIn a model of CCl4-induced liver fibrosis.[4]
Intraperitoneal (IP) Administration 10 mg/kg/dayVia osmotic minipump in a sorafenib-induced nephrotoxicity model in rats.

References

PTUPB stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTUPB. This guide provides detailed answers to common questions and troubleshooting tips to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

??? General Information

??? Storage and Stability

Experimental Protocols & Troubleshooting

??? Solubility and Solution Preparation

??? Troubleshooting Common Issues

Mechanism of Action Visualization

The primary mechanism of this compound involves the dual inhibition of the COX-2 and sEH pathways, which are involved in processing arachidonic acid into various signaling molecules.

PTUPB_Mechanism_of_Action cluster_cox COX-2 Pathway cluster_cyp CYP Epoxygenase / sEH Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 CYP CYP Epoxygenase AA->CYP PGs Prostaglandins (PGs) (Pro-inflammatory) COX2->PGs EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH DHETs DHETs (Less Active) sEH->DHETs This compound This compound This compound->COX2 Inhibits This compound->sEH Inhibits

Simplified signaling pathway of this compound's dual inhibitory action.

Technical Support Center: Overcoming Resistance to PTUPB in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a specific anticancer agent named "PTUPB" (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) is available, identifying it as a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). It has been shown to potentiate the efficacy of cisplatin (B142131) and inhibit tumor growth and angiogenesis. This guide addresses potential resistance mechanisms and provides troubleshooting for experiments involving this compound and similar targeted therapies.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, now shows reduced responsiveness. What are the likely reasons?

A1: This is likely due to the development of acquired resistance. Cancer cells can adapt to drug presence through various mechanisms, leading to decreased sensitivity. For a targeted therapy like this compound, which affects signaling pathways, common resistance mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. Since this compound has been shown to decrease phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways, resistance could involve the reactivation of these or other pro-survival pathways.

  • Alterations in the Drug Target: While less common for inhibitors of enzymatic activity like COX-2/sEH, mutations in the target proteins could potentially reduce drug binding and efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, lowering its intracellular concentration.

  • Epigenetic Changes: Alterations in DNA methylation or histone modification can change the expression of genes involved in drug response and resistance.

Q2: How can I definitively confirm that my cell line has developed resistance to this compound?

A2: The standard method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the original, parental (sensitive) cell line. A significant increase (typically 5- to 10-fold or higher) in the IC50 value confirms acquired resistance. This is determined by performing a dose-response cell viability assay.

Q3: What are the immediate troubleshooting steps if I suspect this compound resistance?

A3: Before investigating complex biological mechanisms, rule out experimental variables:

  • Confirm Cell Line Identity: Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.

  • Check Compound Integrity: Verify the concentration and stability of your this compound stock solution. Avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment.

  • Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs.

  • Review Culture Practices: Thaw an early-passage, frozen stock of the parental cell line and test its sensitivity alongside the suspected resistant line. Inconsistent passaging or extended time in culture can lead to phenotypic drift.

Q4: Can this compound be used in combination with other therapies to overcome resistance?

A4: Yes, this compound has shown efficacy in potentiating cisplatin-based therapy in bladder cancer patient-derived xenografts (PDXs). This suggests its mechanism may help overcome resistance to other agents. The combination of this compound and cisplatin increased apoptosis and decreased signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways. Combining this compound with other agents that target distinct pathways is a rational strategy to overcome or prevent resistance.

Troubleshooting Guides for Key Experiments

Guide 1: Cell Viability / IC50 Determination Assays (e.g., MTT, MTS, CellTiter-Glo)
Problem ID Issue Observed Potential Causes Recommended Solutions & Troubleshooting Steps
PV-01 High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers per well. 2. Edge Effects: Evaporation from outer wells alters drug concentration. 3. Incomplete this compound Solubilization: Drug precipitation leads to inaccurate concentrations.1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes. 2. Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or media instead. 3. Prepare a concentrated stock in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting into culture medium.
PV-02 No dose-dependent decrease in cell viability. 1. Cell Line Resistance: The cell line may be intrinsically or has become highly resistant. 2. Incorrect Assay Endpoint: Incubation time may be too short. 3. Sub-optimal Drug Concentration Range: The tested concentrations are too low.1. Confirm resistance by comparing with a sensitive control cell line or an early-passage parental stock. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time. 3. Broaden the concentration range tested (e.g., from 1 nM to 100 µM) to ensure you capture the full dose-response curve.
PV-03 Assay signal interferes with this compound. 1. Chemical Interaction: this compound may directly react with the assay reagent (e.g., reducing MTT tetrazolium dye).1. Run a cell-free control: Add this compound to media without cells and perform the assay. If a signal is generated, it indicates interference. 2. Switch to an alternative assay with a different detection principle (e.g., from a colorimetric MTT assay to an ATP-based luminescent assay like CellTiter-Glo).
Guide 2: Western Blotting for Signaling Pathway Analysis
Problem ID Issue Observed Potential Causes Recommended Solutions & Troubleshooting Steps
WB-01 Weak or no signal for target proteins (e.g., p-AKT, p-ERK). 1. Low Protein Abundance: The target protein may be expressed at low levels or has a transient modification. 2. Inactive Antibody: The primary antibody may have lost activity. 3. Insufficient Protein Loaded: Too little protein lysate was loaded onto the gel.1. Use a positive control cell line or treated sample known to express the target. Include phosphatase inhibitors in the lysis buffer for phospho-proteins. 2. Perform a dot blot to check antibody activity. Use a fresh or different validated antibody. 3. Increase the amount of protein loaded (e.g., from 20µg to 40µg). Perform a protein concentration assay before loading.
WB-02 High background or non-specific bands. 1. Primary Antibody Concentration Too High: Leads to non-specific binding. 2. Insufficient Blocking: The membrane has unoccupied sites where antibodies can bind non-specifically. 3. Inadequate Washing: Unbound secondary antibody remains on the blot.1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 3. Increase the number and duration of wash steps after antibody incubations.
WB-03 Inconsistent loading control (e.g., GAPDH, β-actin) levels. 1. Inaccurate Protein Quantification: Errors in the initial protein concentration measurement. 2. Pipetting Errors: Inconsistent volumes loaded into gel wells. 3. Loading Control Affected by Treatment: this compound treatment may alter the expression of the chosen loading control protein.1. Re-quantify protein concentrations using a reliable method (e.g., BCA assay). 2. Use high-quality, calibrated pipettes. 3. Validate your loading control by testing another one (e.g., α-Tubulin). If variability persists, consider a total protein stain like Ponceau S as a loading reference.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous, stepwise exposure to increasing concentrations of this compound.

  • Initial IC50 Determination: First, determine the IC50 of this compound for the parental cancer cell line using a standard 72-hour cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a starting concentration of approximately half the calculated IC50 (IC50/2).

  • Culture and Monitoring: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, significant cell death is expected.

  • Passaging: When the cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.

  • Stepwise Selection: Repeat the recovery, passaging, and dose-escalation steps. The process can take several months. It is recommended to freeze down cell stocks at each stable concentration.

  • Characterization of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental line. A stable resistant line is typically defined as having an IC50 value at least 5- to 10-fold higher than the parental cells.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway as a potential mechanism of resistance.

  • Cell Lysis: *

PTUPB Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This guide is intended for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental considerations.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit COX-2 and sEH, but we are observing effects on cell signaling pathways unrelated to prostaglandin (B15479496) and EET metabolism. What could be the cause?

A1: this compound has been documented to modulate several key signaling pathways downstream of its primary targets, which could be misinterpreted as off-target effects. Notably, this compound has been shown to suppress the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.[1] Additionally, in glioblastoma models, this compound reduces both the expression and phosphorylation of the epidermal growth factor receptor (EGFR), thereby inhibiting the EGF/EGFR signaling cascade.[2] It is crucial to assess the phosphorylation status of key proteins in these pathways (e.g., ERK, AKT, EGFR) to determine if these effects are contributing to your experimental phenotype.

Q2: Our experiments show a decrease in cell proliferation, but we are not working with endothelial cells. Is this a known effect of this compound?

A2: While this compound is a potent inhibitor of endothelial cell proliferation, it generally has minimal direct inhibitory effects on the proliferation of many cancer cell lines.[3][4] However, this compound can induce G1 phase cell cycle arrest in certain cell types, such as glioblastoma cells.[2] This is accompanied by a reduction in the expression of cell cycle-promoting proteins like CDK2, CDK4, CDK6, Cyclin D1, Cyclin D3, and c-Myc.[2] Therefore, the observed anti-proliferative effects in non-endothelial cells might be due to cell cycle arrest rather than direct cytotoxicity.

Q3: We are observing changes in gene and protein expression that we did not anticipate. What are the known off-target modulatory effects of this compound on gene expression?

A3: this compound has been reported to modulate the expression of several genes and proteins. A notable off-target effect is the dramatic suppression of the hyaluronan mediated motility receptor (HMMR) in glioblastoma cells and xenograft models.[2] this compound has also been shown to decrease the expression of the proliferation marker Ki-67 and the endothelial cell marker CD31 in tumor tissues.[1][2] Furthermore, it can downregulate the epithelial-to-mesenchymal transition (EMT) transcription factor ZEB1 and the myofibroblast marker α-SMA.[5]

Q4: We are planning a combination therapy study with this compound. Are there any known drug-drug interactions to consider?

A4: Yes, this compound has been shown to potentiate the anti-tumor activity of cisplatin-based therapies without a corresponding increase in toxicity.[1][6] This synergistic effect is not due to an alteration of platinum-DNA adduct formation.[1][6] In studies with the multi-kinase inhibitor sorafenib, this compound did not interfere with its anti-tumor activity against prostate cancer cells.[5] These findings suggest that this compound has the potential for use in combination therapies, but specific interactions should be empirically tested for your experimental system.

Q5: We are concerned about the potential for cardiovascular side effects, similar to what is seen with some coxibs. What is known about the cardiovascular safety profile of this compound?

A5: Unlike some selective COX-2 inhibitors (coxibs) that can alter the ratio of prostacyclin (PGI2) to thromboxane (B8750289) A2 (TXA2), potentially increasing cardiovascular risk, this compound has been shown to not significantly alter this ratio in plasma.[7] This suggests that this compound may have a reduced risk of cardiovascular side effects compared to certain coxibs.

Q6: At what concentration might we expect to see inhibition of targets other than COX-2 and sEH?

A6: While highly potent for sEH and COX-2, this compound has been shown to inhibit human 5-lipoxygenase (5-LOX) at higher concentrations. At 1 µM, this compound inhibits 5-LOX by 44%, and at 10 µM, the inhibition is 83%.[3] If your experimental system involves the 5-LOX pathway, it is advisable to use this compound at concentrations well below 1 µM to maintain selectivity for COX-2 and sEH.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected decrease in the phosphorylation of ERK or AKT. This compound is known to downregulate the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.[1]Perform western blot analysis to confirm the phosphorylation status of key pathway components. Consider if this downstream effect is relevant to your experimental question.
Inhibition of cell proliferation in a cancer cell line. While not a general effect, this compound can induce G1 cell cycle arrest in some cell types.[2]Perform cell cycle analysis (e.g., by flow cytometry) to determine if cells are accumulating in the G1 phase. Analyze the expression of cell cycle-related proteins.
Changes in cell morphology or migratory behavior. This compound can suppress the expression of HMMR and downregulate EMT markers like ZEB1 and α-SMA.[2][5]Investigate the expression levels of these proteins via qPCR or western blotting.
Discrepancy between in vitro and in vivo results. This compound is a potent inhibitor of angiogenesis, which is a crucial factor in in vivo tumor growth but may not be recapitulated in standard 2D cell culture.[1][6]Consider using in vitro angiogenesis assays (e.g., tube formation assay) or in vivo models to assess the anti-angiogenic effects of this compound.

Quantitative Data Summary

Target Species Assay Type IC50 Reference
Soluble Epoxide Hydrolase (sEH)-Enzymatic Assay0.9 nM[3][4][7]
Cyclooxygenase-2 (COX-2)-Enzymatic Assay1.26 µM[3][4][7]
Cyclooxygenase-1 (COX-1)-Enzymatic Assay> 100 µM[7]
5-Lipoxygenase (5-LOX)Human-~1.3 µM (estimated from % inhibition)[3]

Experimental Protocols

Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of EGFR, ERK, and AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

PTUPB_Signaling_Effects This compound This compound EGFR EGFR This compound->EGFR Reduces expression & phosphorylation PI3K PI3K This compound->PI3K Downregulates pathway ERK ERK This compound->ERK Downregulates pathway EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Downstream signaling pathways modulated by this compound.

PTUPB_Experimental_Workflow start Researcher observes unexpected cellular effect q1 Is it a known downstream effect of COX-2/sEH inhibition? start->q1 a1_yes Consult literature for pathway analysis q1->a1_yes Yes a1_no Consider potential off-target binding q1->a1_no No pathway_analysis Western blot for key signaling proteins (p-EGFR, p-ERK, p-AKT) a1_yes->pathway_analysis cell_cycle Flow cytometry for cell cycle analysis a1_yes->cell_cycle gene_expression qPCR/Western for known modulated genes (HMMR, ZEB1) a1_yes->gene_expression dose_response Perform dose-response and selectivity profiling a1_no->dose_response conclusion Characterize the observed effect pathway_analysis->conclusion cell_cycle->conclusion gene_expression->conclusion dose_response->conclusion

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Navigating In Vivo Studies with PTUPB: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging the dual COX-2/sEH inhibitor, PTUPB, in in vivo studies, this technical support center provides essential guidance. Below are troubleshooting tips and frequently asked questions to facilitate smoother experimental workflows and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years in powder form. For creating stock solutions, DMSO is a suitable solvent, and these solutions can be stored at -80°C for up to a year. When preparing for in vivo administration, this compound can be dissolved in vehicles such as PEG400 or a mixture of PEG400 and DMSO.[1][2][3][4] It is crucial to ensure the final concentration of DMSO is kept low, typically below 10% for normal mice, to avoid solvent toxicity.[4]

Q2: What are the typical dosage ranges for this compound in in vivo models?

A2: The effective dosage of this compound can vary significantly depending on the animal model and the disease being studied. Reported dosages range from 5 mg/kg to 60 mg/kg per day.[1][2][3][5] For instance, in a mouse model of non-alcoholic fatty liver disease, a dose of 5 mg/kg administered subcutaneously was effective.[5] In glioblastoma xenograft models, a higher dose of 60 mg/kg/day via intraperitoneal injection was used.[1] It is advisable to perform dose-response studies to determine the optimal dosage for your specific experimental setup.

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[6] By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins (B1171923) like PGE2.[7][8] Simultaneously, inhibiting sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][9] This dual action contributes to its anti-inflammatory, anti-angiogenic, and anti-tumor effects.[7][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Solubility of this compound in Vehicle This compound has low aqueous solubility.Use a co-solvent system such as PEG400 and DMSO.[1] Gentle warming and sonication can aid in dissolution.[4] For oral administration, this compound has been successfully dissolved in PEG400 and then diluted in drinking water.[3]
Unexpected Toxicity or Animal Weight Loss The dose may be too high for the specific animal strain or model. The administration vehicle (e.g., high concentration of DMSO) could be causing toxicity.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Reduce the concentration of co-solvents like DMSO in the final injection volume.[4] Monitor animal weight and overall health closely throughout the study.[11]
Lack of Efficacy in Tumor Models The dosage may be insufficient. The tumor model may not be sensitive to the anti-angiogenic or anti-inflammatory effects of this compound. The delivery route may not be optimal for achieving sufficient tumor exposure.Increase the dose of this compound, guided by MTD studies.[1] Consider using this compound in combination with other therapies, such as cisplatin, where it has been shown to potentiate anti-tumor effects.[7][11] Evaluate different administration routes (e.g., oral gavage, intraperitoneal, subcutaneous) to optimize bioavailability.[1][2][7]
Inconsistent Results Between Experiments Variability in drug preparation. Inconsistent administration technique. Biological variability within the animal cohort.Standardize the protocol for preparing the this compound formulation, ensuring complete dissolution. Ensure all personnel are trained on the proper administration technique to minimize variability. Increase the number of animals per group to account for biological variability and improve statistical power.
Difficulty in Assessing Target Engagement In Vivo Lack of a simple biomarker to confirm that this compound is inhibiting COX-2 and sEH in the target tissue.Measure downstream biomarkers of COX-2 and sEH activity. For COX-2 inhibition, analyze the levels of prostaglandins like PGE2 in tissue or plasma.[7][8] For sEH inhibition, measure the ratio of sEH substrates (EETs) to their diol metabolites (DHETs).[10]

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

  • Animal Model: BALB/c nude mice with subcutaneously transplanted U87 human glioblastoma cells.[1]

  • This compound Preparation: Dissolve this compound in a 1:1 (vol/vol) mixture of PEG-400 and DMSO.[1]

  • Administration: Once tumors are palpable, administer this compound (e.g., 60 mg/kg/day) or vehicle control via intraperitoneal injection once daily.[1]

  • Monitoring: Measure tumor volume and animal body weight twice a week.[7]

  • Endpoint Analysis: At the end of the study, collect tumor tissues for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).[1]

Signaling Pathways and Experimental Workflow

This compound's Impact on Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cancer progression and inflammation. Notably, it can suppress the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[7][8] Additionally, in glioblastoma, this compound has been found to inhibit the EGFR signaling pathway.[1]

PTUPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins sEH sEH EETs Anti-inflammatory EETs sEH->EETs This compound This compound This compound->EGFR This compound->COX2 This compound->sEH

Caption: this compound inhibits COX-2, sEH, and EGFR signaling pathways.

General Experimental Workflow for In Vivo this compound Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.

Experimental_Workflow A 1. Hypothesis & Study Design B 2. Animal Model Selection A->B C 3. This compound Formulation & Vehicle Preparation B->C D 4. Dose-Response & MTD Study C->D E 5. In Vivo Treatment D->E F 6. Data Collection (Tumor size, Body weight) E->F G 7. Endpoint Analysis (IHC, Western Blot, etc.) F->G H 8. Statistical Analysis & Interpretation G->H

Caption: A stepwise workflow for in vivo experiments using this compound.

References

Technical Support Center: Synthesis of PTUPB for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide). It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pyrazole (B372694) Intermediate - Incomplete reaction: The reaction may not have reached completion. - Side reactions: Formation of regioisomers or other byproducts.[1] - Poor quality of starting materials: Impurities in 1,3-dicarbonyl compounds or hydrazines can lead to side reactions.[2] - Decomposition of hydrazine (B178648): Phenylhydrazine can decompose, especially at higher temperatures, leading to impurities.[2]- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product. - Optimize reaction conditions: Adjust temperature, reaction time, or solvent. Using fluorinated alcohols as solvents can sometimes improve regioselectivity.[2] - Ensure purity of reagents: Use high-purity starting materials. Freshly distilled or high-purity hydrazine is recommended.[2] - Control temperature: Run the reaction at a lower temperature to minimize hydrazine decomposition.[2] - Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of sensitive intermediates.[2]
Formation of Urea (B33335) Byproducts - Reaction with moisture: Isocyanates are highly reactive with water, which leads to the formation of symmetric ureas or amines. - Excess isocyanate: Using a large excess of the isocyanate reagent can lead to side reactions.- Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. - Controlled addition of reagents: Add the isocyanate solution dropwise to the amine solution at a controlled temperature (e.g., 0 °C) to minimize side reactions.
Difficulty in Product Purification - Separation of regioisomers: If formed, regioisomers can be difficult to separate due to similar polarities.[2] - Removal of unreacted starting materials: Excess hydrazine or isocyanate can co-elute with the product. - Tarry or oily product: Formation of polymeric materials or other impurities can make purification challenging.[2]- Chromatography: Careful column chromatography is often necessary. A gradient elution with a suitable solvent system (e.g., hexanes/ethyl acetate) can help separate isomers. - Acid-base extraction: To remove unreacted hydrazine (a base), wash the organic layer with a dilute acid solution (e.g., 1M HCl).[2] - Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Product Instability - Air oxidation: Some intermediates or the final product may be sensitive to air.[2] - Tautomerization: Pyrazoles can exist in different tautomeric forms, which might complicate characterization.[2]- Inert atmosphere: Store the final product under a nitrogen or argon atmosphere. - Protecting groups: For certain applications, protecting the pyrazole nitrogen can prevent tautomerization, though this adds extra steps to the synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a urea-containing pyrazole. The synthesis generally involves a multi-step process that includes the formation of the pyrazole core, followed by the introduction of the urea moiety. A common approach is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by functional group manipulations to introduce an amine, which is then reacted with a substituted isocyanate to form the final urea linkage.

Q2: My pyrazole formation step is giving a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[1] To improve regioselectivity, you can try the following:

  • Solvent Choice: Aprotic dipolar solvents like DMF or NMP may provide better results than polar protic solvents.[1]

  • pH Control: The regioselectivity can be pH-dependent. Experimenting with acidic or basic conditions might favor the formation of the desired isomer.[1]

  • Steric Hindrance: Using starting materials with bulky substituents can sterically direct the reaction to form a single regioisomer.[1]

Q3: The urea formation step is giving a low yield. What can I do?

A3: Low yields in urea formation are often due to the high reactivity of isocyanates with water. Ensure you are using anhydrous solvents and that your glassware is completely dry. Running the reaction at a lower temperature (e.g., 0 °C) and adding the isocyanate slowly can also help to minimize side reactions.

Q4: How should I store this compound?

A4: For long-term storage, it is advisable to keep this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon to prevent potential degradation. For solutions, preparing fresh batches for experiments is recommended. If storing solutions, use an appropriate solvent like DMSO and store at -20°C or -80°C.

Experimental Protocols

General Protocol for the Synthesis of a Pyrazole-Urea Compound (Illustrative)

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Pyrazole Intermediate

  • To a solution of the appropriate 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or acetic acid), add the substituted hydrazine (1-1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole intermediate.

Step 2: Formation of the Urea Linkage

  • Dissolve the amine-functionalized pyrazole intermediate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the substituted isocyanate (1-1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Inhibitory Activity of this compound
Target IC₅₀ (µM) Reference
Soluble Epoxide Hydrolase (sEH)0.009[3]
Cyclooxygenase-2 (COX-2)1.26[3]
Cyclooxygenase-1 (COX-1)>100[3]

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G start Start this compound Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check Reagent Purity - Optimize Conditions - Use Inert Atmosphere check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purification: - Optimize Chromatography - Acid-Base Extraction - Recrystallization check_purity->troubleshoot_purity Yes success Successful Synthesis check_purity->success No troubleshoot_yield->start Re-run Synthesis troubleshoot_purity->success

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Signaling Pathways Inhibited by this compound

This compound is a dual inhibitor of COX-2 and sEH, which impacts downstream signaling pathways involved in inflammation, proliferation, and angiogenesis.[1][4] In combination with other agents like cisplatin, it has been shown to reduce the activity of the MAPK/ERK and PI3K/AKT/mTOR pathways.[1][4]

G cluster_inhibition This compound Inhibition cluster_pathways Downstream Signaling This compound This compound COX2 COX-2 This compound->COX2 inhibits sEH sEH This compound->sEH inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK downregulates (with cisplatin) PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT downregulates (with cisplatin) Inflammation Inflammation COX2->Inflammation promotes sEH->Inflammation promotes Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis

Caption: this compound inhibits COX-2 and sEH, affecting key signaling pathways.

References

Validation & Comparative

A Comparative Guide to PTUPB and Other Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB), a dual inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2), with other prominent sEH inhibitors. The following sections present quantitative data on inhibitor potency, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of the underlying signaling pathways.

Introduction to Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). EETs, generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH curtails their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions including hypertension, inflammation, pain, and cardiovascular diseases.[1]

This compound distinguishes itself from other sEH inhibitors by its dual-action mechanism, concurrently inhibiting COX-2, an enzyme pivotal in the production of pro-inflammatory prostaglandins.[2] This dual inhibition offers a potentially synergistic approach to managing diseases with inflammatory and pain components.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound and other selected sEH inhibitors is summarized in the table below, with IC50 values indicating the concentration of the inhibitor required to reduce sEH enzyme activity by 50%.

InhibitorTarget(s)Human sEH IC50 (nM)Murine sEH IC50 (nM)Rat sEH IC50 (nM)Human COX-2 IC50 (µM)
This compound sEH, COX-20.9[2]--1.26[2]
t-TUCB sEH0.9[3]---
t-AUCB sEH1.3[4]8[4]8[4]-
APAU (AR9281) sEH13.8[2]1.7[2]--
TPPU sEH3.7[1]2.8[5]--
EC5026 sEHpM range[6]---

Pharmacokinetic Properties

The following table outlines key pharmacokinetic parameters for this compound and other sEH inhibitors, providing insights into their absorption, distribution, metabolism, and excretion.

InhibitorSpeciesAdministrationCmaxt1/2Reference(s)
This compound Mouse30 mg/kg (s.c.)--[2]
t-AUCB Mouse0.1-1 mg/kg (p.o.)30-150 nmol/L15-30 min[4]
TPPU Cynomolgus Monkey0.3 mg/kg (p.o.)~100 ng/mL~24 h[7]
t-TUCB Cynomolgus Monkey0.3 mg/kg (p.o.)~30 ng/mL~8 h[7]

In Vivo Efficacy: A Comparative Overview

Direct head-to-head in vivo comparisons of this compound with other sEH inhibitors are limited. However, the following summarizes key findings from various preclinical studies, demonstrating their therapeutic potential in different disease models.

This compound:

  • Oncology: Significantly suppressed primary tumor growth and metastasis in mouse models of breast and lung cancer by inhibiting angiogenesis.[2][8] It also potentiated the antitumor efficacy of cisplatin (B142131) in bladder cancer models.[9][10] In glioblastoma models, this compound inhibited tumor growth and angiogenesis.[11][12]

  • Inflammation: Demonstrated efficacy in attenuating inflammatory pain.[2] In a model of allergen-induced airway inflammation, this compound showed effects on Th2 cytokines and eotaxins.[13] It also alleviated lipopolysaccharide-induced acute lung injury in mice.[14]

  • Nephrotoxicity: Mitigated sorafenib-induced glomerular nephrotoxicity in rats.[15][16]

Other sEH Inhibitors:

  • t-TUCB: Exhibited antihypertensive and cardioprotective actions in cirrhotic rat models and protected against myocardial ischemic injury.[3] It has also been investigated for pain management in veterinary medicine, particularly for laminitis in horses.[17]

  • t-AUCB: Showed cardioprotective effects against ischemia-reperfusion injury.[18] Dual inhibition with a COX-2 inhibitor suppressed tumor angiogenesis and growth in a lung carcinoma model.[9]

  • APAU (AR9281): Investigated for its potential in treating inflammation, hypertension, and type 2 diabetes.[2]

  • TPPU: Has shown antidepressant effects in animal models of depression and has been widely used in preclinical studies due to its favorable pharmacokinetic profile in both rodents and primates.[1][6]

  • EC5026: Developed as a non-opioid analgesic for neuropathic pain and has undergone Phase 1 clinical trials in healthy volunteers with no drug-related adverse events reported.[6][19][20]

Signaling Pathways and Mechanism of Action

The therapeutic effects of sEH inhibitors are primarily mediated by the stabilization of EETs, which in turn modulate various downstream signaling pathways to exert their anti-inflammatory and analgesic effects. This compound's dual inhibitory action on both sEH and COX-2 provides a two-pronged approach to modulating eicosanoid signaling.

sEH_COX2_Inhibition_Pathway cluster_sEH_pathway sEH Pathway cluster_COX2_pathway COX-2 Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP COX2 Cyclooxygenase-2 (COX-2) AA->COX2 EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH AntiInflammatory Anti-inflammatory Effects (e.g., NF-κB inhibition) EETs->AntiInflammatory Analgesic Analgesic Effects EETs->Analgesic Cardioprotective Cardioprotective Effects (e.g., PI3K activation) EETs->Cardioprotective DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis PGs Prostaglandins (PGs) COX2->PGs InflammationPain Inflammation & Pain PGs->InflammationPain This compound This compound This compound->sEH This compound->COX2 sEH_Inhibitors Other sEH Inhibitors (t-TUCB, t-AUCB, etc.) sEH_Inhibitors->sEH

Caption: Dual inhibition of sEH and COX-2 pathways by this compound.

Experimental Protocols

In Vitro sEH Inhibitory Activity Assay (IC50 Determination)

A common method for determining the IC50 of sEH inhibitors is a fluorescence-based assay.

Materials:

  • Recombinant human or murine sEH enzyme

  • Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test inhibitors (e.g., this compound, t-TUCB) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Add a fixed amount of the sEH enzyme to each well of the microplate.

  • Add the serially diluted inhibitors to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.

  • Monitor the increase in fluorescence over time using a plate reader (excitation ~330 nm, emission ~465 nm). The hydrolysis of CMNPC by sEH generates a fluorescent product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[5][21]

In Vivo Tumor Growth and Angiogenesis Model

This protocol describes a general workflow for evaluating the in vivo efficacy of sEH inhibitors on tumor growth.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., Lewis Lung Carcinoma - LLC, or a human glioblastoma line)

  • Test inhibitor (e.g., this compound) formulated for in vivo administration (e.g., in PEG300 for oral gavage or subcutaneous injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Materials for immunohistochemical staining (e.g., antibodies against CD31 for angiogenesis)

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer the test inhibitor (e.g., this compound at 30 mg/kg/day) or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage).[10][12]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Process the tumors for immunohistochemical analysis to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[11][12]

InVivo_Tumor_Model_Workflow start Start cell_injection Subcutaneous injection of cancer cells start->cell_injection tumor_growth Tumor establishment cell_injection->tumor_growth randomization Randomization of mice into groups tumor_growth->randomization treatment Daily administration of This compound or Vehicle randomization->treatment monitoring Tumor volume and body weight measurement treatment->monitoring Repeated monitoring->treatment endpoint Study endpoint monitoring->endpoint euthanasia Euthanasia and tumor excision endpoint->euthanasia analysis Immunohistochemical analysis (Ki-67, CD31) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo tumor model.

Conclusion

This compound presents a unique profile as a dual sEH and COX-2 inhibitor, offering a multi-targeted approach to diseases involving inflammation and pain. Its high potency against sEH is comparable to other leading inhibitors. While direct comparative in vivo studies are not extensively available, the existing data suggests robust efficacy for this compound in oncology and inflammation models. The choice of an sEH inhibitor for a specific research or therapeutic application will depend on the desired selectivity, pharmacokinetic profile, and the specific pathological context. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

Unveiling the Dual Power of PTUPB: A Comparative Guide to its Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is paramount. PTUPB has emerged as a significant contender, demonstrating dual inhibitory activity against two key enzymes involved in inflammation and cancer: cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This guide provides a comprehensive comparison of this compound's performance with alternative inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams to elucidate its mechanism of action.

Dual Inhibition of COX-2 and sEH by this compound

This compound (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) has been identified as a potent dual inhibitor, simultaneously targeting two critical pathways in eicosanoid metabolism.[1][2][3] This dual action offers a potentially synergistic approach to modulating inflammatory responses and inhibiting cancer progression.

The cyclooxygenase (COX) pathway is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), with COX-2 being the inducible isoform primarily associated with inflammation and cancer. Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting both COX-2 and sEH, this compound can simultaneously reduce the production of pro-inflammatory prostaglandins and increase the levels of anti-inflammatory EETs.[2]

Comparative Performance of this compound

Experimental data demonstrates this compound's potent inhibitory activity against both COX-2 and sEH. Its performance has been compared to selective inhibitors of each enzyme, such as celecoxib (B62257) (a COX-2 inhibitor) and t-AUCB (an sEH inhibitor).

InhibitorTargetIC50Reference
This compound sEH 0.9 nM [4]
This compound COX-2 1.26 µM [4]
This compound5637 bladder cancer cells90.4 µM[5]
CelecoxibCOX-2Not specified in provided results
t-AUCBsEHNot specified in provided results
Cisplatin5637 bladder cancer cells4.5 µM[5]

Studies have shown that this compound is more effective at inhibiting primary tumor growth and metastasis compared to the individual administration of celecoxib or t-AUCB, or even their combination.[3][5] In a murine model of inflammatory pain, this compound was also found to be more efficacious than either celecoxib or t-AUCB alone or in combination.[2]

Signaling Pathways Modulated by this compound

The dual inhibitory action of this compound has significant downstream effects on key cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, this compound has been shown to decrease the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT/mTOR pathways, particularly when used in combination with cisplatin.[6]

PTUPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 EETs EETs Arachidonic Acid->EETs Cytochrome P450 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation sEH sEH DHETs DHETs sEH->DHETs EETs->sEH This compound This compound This compound->COX-2 This compound->sEH This compound->PI3K Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: this compound's dual inhibition of COX-2 and sEH and its impact on downstream signaling pathways.

Experimental Workflows

The validation of this compound's dual inhibitory activity involves a series of in vitro and in vivo experiments. A general workflow for assessing a dual inhibitor like this compound is depicted below.

Experimental_Workflow Compound_Synthesis Synthesis of this compound Enzyme_Assays Enzymatic Assays (COX-2 & sEH) Compound_Synthesis->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (Viability, Proliferation) Enzyme_Assays->Cell_Based_Assays Western_Blot Western Blotting (Signaling Pathways) Cell_Based_Assays->Western_Blot Lipidomics LC-MS/MS Lipidomics (Oxylipin Profiling) Cell_Based_Assays->Lipidomics In_Vivo_Models In Vivo Animal Models (Tumor Growth, Inflammation) Cell_Based_Assays->In_Vivo_Models Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Lipidomics->Data_Analysis In_Vivo_Models->Data_Analysis

Caption: General experimental workflow for validating a dual COX-2/sEH inhibitor.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific validation. Below are detailed methodologies for key experiments used to characterize this compound's activity.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of recombinant COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test compound (this compound)

  • 96-well opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X solution of the test inhibitor and positive control in COX Assay Buffer.

  • In a 96-well plate, add the appropriate reagents for Enzyme Control, Inhibitor Control, and test sample wells.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the Reaction Mix to each well.

  • Initiate the reaction by adding Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[7]

  • Calculate the rate of reaction and the percentage of inhibition for the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay determines the inhibitory potential of a compound against sEH enzyme activity.

Materials:

  • Human sEH Enzyme

  • sEH Assay Buffer

  • sEH Substrate

  • N-Cyclohexyl-Nʹ-dodecylurea (NCND) (positive control inhibitor)

  • Test compound (this compound)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X solution of the test compound and positive control in sEH Assay Buffer.

  • Add the test compound, solvent control, and inhibitor control to the respective wells of a 96-well plate.

  • Add the sEH enzyme solution to all wells except the background control.

  • Prepare an sEH Substrate Mix.

  • Add the Substrate Mix to all wells to initiate the reaction.

  • Measure the fluorescence (Ex/Em = 362/460 nm) in kinetic mode at 25°C for 15-30 minutes.[8]

  • Calculate the reaction rate and the percentage of inhibition. The IC50 value is determined from the dose-response curve.

LC-MS/MS for Oxylipin Profiling

This method is used to quantify the levels of various oxylipins (e.g., prostaglandins, EETs, DHETs) in biological samples to confirm the in vivo target engagement of this compound.

Sample Preparation:

  • Extract oxylipins from plasma or tissue homogenates using solid-phase extraction (SPE).

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separate the oxylipins using a reverse-phase C18 column on a UPLC system.

  • Detect and quantify the oxylipins using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9][10][11]

  • The levels of COX-2 and sEH pathway metabolites in this compound-treated samples are compared to vehicle-treated controls. A decrease in prostaglandins and an increase in the EET/DHET ratio indicate inhibition of COX-2 and sEH, respectively.[5]

Cell Viability Assay

This assay assesses the effect of this compound, alone or in combination with other agents like cisplatin, on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 5637 bladder cancer cells)

  • Cell culture medium and supplements

  • Test compounds (this compound, cisplatin)

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for a specified period (e.g., 72 hours).[12]

  • Add MTS reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells. The IC50 values and combination indices (CI) can be determined using appropriate software.[12]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways like MAPK/ERK and PI3K/AKT.

Procedure:

  • Treat cells with this compound and/or other agents.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-AKT, AKT).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound stands out as a promising dual inhibitor of COX-2 and sEH, exhibiting potent activity both in vitro and in vivo. Its ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent in inflammation and oncology. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers seeking to further investigate and validate the dual inhibitory activity of this compound and similar compounds. The continued exploration of such multi-target inhibitors holds significant promise for the development of more effective and less toxic therapeutic strategies.

References

PTUPB Shows Enhanced Anti-Tumor Efficacy in Combination Therapy Without Increased Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data demonstrates that the dual COX-2/sEH inhibitor, PTUPB, significantly potentiates the anti-tumor effects of cisplatin-based chemotherapy in bladder cancer models. This combination therapy leads to reduced tumor growth and prolonged survival compared to either agent alone, an effect attributed to the downregulation of key cell signaling pathways and inhibition of angiogenesis, without a corresponding increase in systemic toxicity.

Researchers and drug development professionals will find compelling evidence for this compound's potential as an adjunct to traditional chemotherapy. The data, primarily from studies on patient-derived xenograft (PDX) models of bladder cancer, indicate a synergistic relationship between this compound and cisplatin (B142131). This guide synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the underlying biological mechanisms.

Quantitative Efficacy of this compound in Combination Therapy

The anti-tumor activity of this compound, both as a monotherapy and in combination with cisplatin, has been evaluated in immunodeficient mice bearing bladder cancer PDXs. The following tables summarize the key findings from these preclinical studies.

Table 1: Progression-Free Survival in Bladder Cancer PDX Model [1]

Treatment GroupMedian Progression-Free Survival (days)p-value vs. Vehiclep-value vs. Cisplatinp-value vs. This compound
Vehicle Control31.3---
This compound (30 mg/kg, oral, daily)39.40.007--
Cisplatin (2 mg/kg, i.v.)47.0<0.0001--
This compound + Cisplatin60.9<0.00010.020.007

Table 2: Overall Survival in Bladder Cancer PDX Model (BL0269) [2][3]

Treatment GroupMedian Overall Survival (days)p-value vs. Vehiclep-value vs. Cisplatinp-value vs. This compound
Vehicle ControlNot Reported---
This compound39.4---
Cisplatin47.0---
This compound + Cisplatin60.9-0.020.007

Table 3: In Vitro Synergy of this compound and Cisplatin in 5637 Bladder Cancer Cell Line [1][3]

This compound Concentration (μM)Combination Index (CI) with CisplatinInterpretation
1< 1Synergistic
2< 1Synergistic
5< 1Synergistic
10< 1Synergistic

Mechanism of Action: A Multi-pronged Attack on Cancer Growth

This compound is a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[2][3] This dual inhibition is believed to contribute to its anti-tumor and organ-protective effects.[2][3] In combination with cisplatin, this compound's efficacy is enhanced through several mechanisms:

  • Downregulation of Proliferation Pathways: The combination of this compound and cisplatin significantly decreases the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cell growth and survival.[1][2][3]

  • Induction of Apoptosis: The combination therapy leads to increased apoptosis (programmed cell death) in tumor cells.[1][2][3]

  • Anti-Angiogenesis: this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][4] This effect is a key part of its mechanism of action and contributes to its anti-tumor activity.[2][3]

  • Orthogonal Mechanism to Cisplatin: Importantly, this compound does not increase the formation of platinum-DNA adducts, which is the primary mechanism of cisplatin-induced cell death and also a source of its toxicity.[1][2][3] This suggests that this compound's potentiation of cisplatin's effects occurs through an independent and complementary mechanism.

The following diagram illustrates the proposed signaling pathways affected by the combination therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->AKT This compound->ERK COX2 COX-2 This compound->COX2 sEH sEH This compound->sEH Cisplatin Cisplatin Cisplatin->AKT Cisplatin->ERK DNA DNA Cisplatin->DNA Forms Adducts Angiogenesis Angiogenesis

Caption: Signaling pathways impacted by this compound and Cisplatin combination therapy.

Experimental Protocols

The findings presented in this guide are based on rigorous preclinical studies. Below are the detailed methodologies for the key experiments cited.

Patient-Derived Xenograft (PDX) Model of Bladder Cancer [2][3]

  • Animal Model: Immunodeficient NSG (NOD scid gamma) mice were used.

  • Tumor Implantation: Patient-derived bladder cancer tissue was surgically implanted into the mice.

  • Treatment Groups: Mice were randomized into four groups:

    • Vehicle control

    • This compound (30 mg/kg, administered orally once daily)

    • Cisplatin (2 mg/kg, administered intravenously on days 1, 2, 3, 15, 16, and 17)

    • Combination of this compound and Cisplatin at the same dosages.

  • Efficacy Endpoints:

    • Tumor Growth: Tumor dimensions were measured every 3-4 days.

    • Progression-Free Survival: Time from initiation of treatment to when tumor volume doubled.

    • Overall Survival: Time from initiation of treatment to death or euthanasia.

  • Toxicity Assessment: Monitored by body weight changes, histochemical staining of major organs, complete blood counts, and blood chemistry panels.[1][2][3]

The following diagram outlines the experimental workflow for the in vivo studies.

G cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis PDX Patient-Derived Bladder Cancer Tissue Implantation Surgical Implantation of PDX Tissue PDX->Implantation Mice Immunodeficient NSG Mice Mice->Implantation TumorGrowth Tumor Growth to ~100-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration Randomization->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Survival Progression-Free & Overall Survival Treatment->Survival Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Workflow for the in vivo evaluation of this compound and Cisplatin.

In Vitro Synergy Analysis [1][3]

  • Cell Line: 5637 human bladder cancer cell line.

  • Method: Combination Index (CI) method was used to determine drug-drug interaction.

  • Treatment: Cells were treated with varying concentrations of this compound and cisplatin for 72 hours.

  • Endpoint: Cell viability was assessed to calculate the CI values. A CI value less than 1 indicates synergy.

Conclusion

The available preclinical data strongly support the potential of this compound as a combination therapy partner for cisplatin in the treatment of bladder cancer. The synergistic anti-tumor effects, coupled with a lack of increased toxicity, make this a promising area for further clinical investigation. The well-defined mechanism of action, involving the inhibition of key cancer-promoting pathways and angiogenesis, provides a solid rationale for its continued development. Researchers in oncology and drug development should consider these findings when designing future therapeutic strategies.

References

Cross-Validation of PTUPB's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), across various cell lines. The data presented herein is synthesized from multiple studies to offer a cross-validation of its therapeutic potential and mechanism of action in different cellular contexts.

Comparative Analysis of Cellular Effects

This compound has demonstrated a multi-faceted mechanism of action, primarily centered around the inhibition of angiogenesis and the modulation of key signaling pathways involved in tumor growth and survival.[1][2] Its efficacy, however, varies across different cell lines, underscoring the importance of cross-validation in distinct cancer types.

Data Presentation: Summary of this compound Effects on Various Cell Lines

The following table summarizes the quantitative and qualitative effects of this compound as observed in different human and mouse cell lines.

Cell LineCancer TypeThis compound EffectKey FindingsCitations
5637 Human Bladder CancerModest synergistic effects with cisplatin (B142131)This compound at 1, 2, 5, and 10 µM showed synergistic effects in combination with cisplatin at 5 µM.[1][2]
T24, J82, TCCSUP Human Bladder CancerNot specified in detailAssessed for cytotoxicity of this compound and cisplatin, but specific combination effects were not as pronounced as in 5637 cells.[1]
U87, U251 Human GlioblastomaInhibition of cell proliferation, G1 phase cell cycle arrestThis compound inhibited cell proliferation in a concentration-dependent manner (10-30 µM).[3][4]
HUVEC Human Umbilical Vein Endothelial CellsPotent inhibition of proliferation, G0/G1 phase cell cycle arrestHighly sensitive to the antiproliferative effects of this compound. This is a key mechanism for its anti-angiogenic activity.[5]
PC-3 Human Prostate CancerMinimal inhibitory effects on proliferationShowed minimal sensitivity to the antiproliferative effects of this compound.[5]
Met-1 Mouse Breast CancerMinimal inhibitory effects on proliferationShowed minimal sensitivity to the antiproliferative effects of this compound.[5]
H-1, A375 Human MelanomaMinimal inhibitory effects on proliferationShowed minimal sensitivity to the antiproliferative effects of this compound.[5]
bEnd.3 Transformed Endothelial CellsMinimal inhibitory effects on proliferationUnlike primary endothelial cells (HUVECs), this transformed line was not sensitive to this compound's antiproliferative effects.[5]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical signaling pathways. As a dual inhibitor of COX-2 and sEH, its primary targets lead to downstream effects on inflammation, angiogenesis, and cell survival pathways.[1][2][5] In cancer cells, this compound has been shown to downregulate the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for tumor growth and survival.[1][2] Furthermore, in glioblastoma, this compound can reduce the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[3]

This compound's Dual Inhibition of COX-2 and sEH

PTUPB_COX2_sEH_Inhibition cluster_eets Epoxyeicosatrienoic acids Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 sEH sEH Arachidonic Acid->sEH CYP Epoxygenases EETs EETs Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation DHETs DHETs sEH->DHETs Metabolism EETs->sEH This compound This compound This compound->COX2 This compound->sEH

Caption: this compound's dual inhibitory action on COX-2 and sEH.

Downregulation of Pro-Survival Signaling Pathways

PTUPB_Survival_Pathways This compound This compound EGFR EGFR This compound->EGFR Inhibits Expression & Phosphorylation AKT AKT This compound->AKT Decreases Phosphorylation ERK ERK This compound->ERK Decreases Phosphorylation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Survival

Caption: this compound's inhibitory effects on EGFR, MAPK/ERK, and PI3K/AKT/mTOR pathways.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability and Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells per well, depending on the cell line's growth characteristics. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). For combination studies, cells are treated with varying concentrations of this compound and a second agent (e.g., cisplatin).

  • Incubation: Incubate the treated cells for a specified period, typically 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to determine cell viability.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess changes in protein expression and phosphorylation.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, EGFR, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Experimental Workflow for Cross-Validation of this compound Effects

experimental_workflow start Start: Select Panel of Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) treatment->viability_assay protein_analysis Protein Expression/Phosphorylation Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Comparison (IC50, Protein Level Changes) viability_assay->data_analysis protein_analysis->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: A typical workflow for cross-validating the effects of a compound like this compound.

References

A Comparative Analysis of PTUPB and t-AUCB for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent enzyme inhibitors, PTUPB and t-AUCB, for researchers, scientists, and professionals in the field of drug development. The following sections will delve into their mechanisms of action, present comparative experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.

Introduction to this compound and t-AUCB

This compound is a novel dual inhibitor that simultaneously targets two key enzymes involved in inflammation and cancer progression: cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2] Its ability to modulate two distinct pathways offers a synergistic approach to cancer therapy and the management of inflammatory diseases.

t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[3][4] By preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), t-AUCB has demonstrated therapeutic potential in cardiovascular diseases and cancer.[4][5]

Comparative Performance Data

The following tables summarize the key performance metrics of this compound and t-AUCB based on available experimental data.

Table 1: Inhibitory Activity
CompoundTarget(s)IC50SpeciesReference
This compound sEH0.9 nMNot Specified[1][6]
COX-21.26 µMNot Specified[1][6]
COX-1>100 µMNot Specified[6]
t-AUCB sEH1.3 nMHuman[3]
sEH8 nMMouse[3]
sEH8 nMRat[3]
Table 2: In Vivo Antitumor Efficacy (Bladder Cancer Patient-Derived Xenograft Model)
Treatment GroupDosageTumor Growth InhibitionKey OutcomesReference
Cisplatin + this compound Cisplatin: 2 mg/kg; this compound: 30 mg/kgSignificant potentiation of cisplatin's antitumor activityEnhanced apoptosis, decreased proliferation and angiogenesis.[7][8][7][8]
Cisplatin + t-AUCB Cisplatin: 2 mg/kg; t-AUCB: 3 mg/kgModerate additive effect with cisplatin[7][8]
Cisplatin + Celecoxib Cisplatin: 2 mg/kg; Celecoxib: 30 mg/kgNo potentiation of cisplatin's effect[7][8]
This compound (monotherapy) 30 mg/kgDid not significantly increase survival time compared to control[8]
Cisplatin (monotherapy) 2 mg/kgSignificantly extended survival[8]

Signaling Pathways and Mechanism of Action

This compound: Dual Inhibition of COX-2 and sEH

This compound exerts its effects by inhibiting both the COX-2 and sEH pathways. The inhibition of COX-2 reduces the production of prostaglandins (B1171923) like PGE2, which are involved in inflammation and cell proliferation.[7][8] Simultaneously, inhibiting sEH prevents the breakdown of EETs, which have anti-inflammatory and anti-angiogenic properties. This dual action can lead to a synergistic suppression of tumor growth and metastasis.[6] Additionally, this compound has been shown to suppress the EGF/EGFR signaling pathway and the expression of hyaluronan-mediated motility receptor (HMMR) in glioblastoma.[9] In the context of pulmonary fibrosis, this compound can inhibit the TGF-β1/Smad signaling pathway.[2][10]

PTUPB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 sEH sEH Arachidonic_Acid->sEH CYP Epoxygenase Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Proliferation Gene Expression (Proliferation, Inflammation) Prostaglandins->Proliferation DHETs DHETs sEH->DHETs Hydrolysis EETs EETs Apoptosis Apoptosis EETs->Apoptosis This compound This compound This compound->EGFR This compound->COX2 This compound->sEH Smad Smad2/3 This compound->Smad PI3K_AKT->Proliferation MAPK_ERK->Proliferation TGFB1 TGF-β1 TGFB1->Smad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT

Caption: this compound signaling pathway.

t-AUCB: Selective Inhibition of sEH

t-AUCB's mechanism of action is centered on the selective inhibition of sEH.[3] This leads to an accumulation of EETs, which have various beneficial effects, including vasodilation, anti-inflammatory properties, and modulation of endothelial progenitor cell function.[4][11] The increase in EETs can activate pathways such as the PI3K/Akt and PPARγ pathways, contributing to its therapeutic effects.[4][5]

tAUCB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid sEH sEH Arachidonic_Acid->sEH CYP Epoxygenase DHETs DHETs sEH->DHETs Hydrolysis EETs EETs PI3K_AKT PI3K/AKT Pathway EETs->PI3K_AKT PPARg PPARγ Pathway EETs->PPARg tAUCB t-AUCB tAUCB->sEH NFkB NF-κB Pathway tAUCB->NFkB Activation in Glioblastoma Cells Angiogenesis Gene Expression (Angiogenesis, Anti-inflammation) PI3K_AKT->Angiogenesis PPARg->Angiogenesis Cell_Growth Suppression of Glioblastoma Cell Growth NFkB->Cell_Growth

Caption: t-AUCB signaling pathway.

Experimental Protocols

This section outlines the general methodologies used in the comparative evaluation of this compound and t-AUCB.

In Vivo Antitumor Activity Assessment
  • Animal Model: Immunodeficient mice (e.g., NOD scid gamma mice) bearing patient-derived xenografts (PDX) of a specific cancer type (e.g., bladder cancer).[7][8]

  • Treatment Groups:

    • Vehicle Control

    • This compound monotherapy (e.g., 30 mg/kg, oral gavage, daily)[7][8]

    • t-AUCB monotherapy (e.g., 3 mg/kg, oral gavage, daily)[7][8]

    • Standard-of-care chemotherapy (e.g., Cisplatin, 2 mg/kg, i.v.)[7][8]

    • Combination therapy (e.g., Cisplatin + this compound, Cisplatin + t-AUCB)

  • Procedure:

    • Tumor cells are implanted into the mice.

    • Once tumors reach a specified volume, mice are randomized into treatment groups.

    • Drugs are administered according to the specified dosages and schedules.[7][8]

    • Tumor volume and body weight are measured regularly (e.g., twice a week).[7][8]

    • At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Endpoints: Tumor growth inhibition, survival analysis (Kaplan-Meier method), and assessment of toxicity.[7][8]

Immunohistochemical (IHC) Analysis
  • Objective: To assess protein expression in tumor tissues, such as markers for proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[7]

  • Procedure:

    • Formalin-fixed, paraffin-embedded tumor sections are prepared.

    • Sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using appropriate buffers and heat.

    • Sections are incubated with primary antibodies against the proteins of interest.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is developed using a chromogenic substrate.

    • Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

    • Stained sections are imaged and quantified.

Oxylipin Profiling by LC-MS/MS
  • Objective: To measure the levels of COX- and sEH-derived metabolites in plasma or tumor tissue to confirm target engagement.[6][7][8]

  • Procedure:

    • Lipids are extracted from the biological samples using a suitable organic solvent.

    • The extracted lipids are reconstituted in a solvent compatible with the LC system.

    • Samples are injected into a liquid chromatography system for separation.

    • The separated analytes are introduced into a tandem mass spectrometer for detection and quantification.

    • Levels of specific metabolites (e.g., PGE2, EETs, DHETs) are determined by comparing to known standards.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis PDX_Model Patient-Derived Xenograft (PDX) Model Establishment Treatment Treatment Administration (this compound, t-AUCB, Cisplatin, Combinations) PDX_Model->Treatment Monitoring Tumor Growth and Survival Monitoring Treatment->Monitoring Tissue_Collection Tumor and Plasma Collection Monitoring->Tissue_Collection IHC Immunohistochemistry (IHC) (Ki-67, Caspase-3, CD31) Tissue_Collection->IHC LCMS LC-MS/MS Lipidomics (Prostaglandins, EETs, DHETs) Tissue_Collection->LCMS Western_Blot Western Blot (Signaling Proteins) Tissue_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation IHC->Data_Analysis LCMS->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Conclusion

The comparative analysis of this compound and t-AUCB reveals two distinct yet related therapeutic strategies. t-AUCB offers a targeted approach by selectively inhibiting sEH, which has shown promise in various disease models. In contrast, this compound's dual inhibition of both COX-2 and sEH presents a multi-pronged mechanism that may offer synergistic benefits, particularly in complex diseases like cancer where multiple pathways contribute to pathology. The experimental data, particularly in the context of combination therapy with cisplatin, suggests that the dual inhibition strategy of this compound may provide an advantage over selective sEH inhibition in certain cancer types. The choice between these inhibitors would depend on the specific therapeutic application, the desired pharmacological profile, and the underlying pathology of the disease being targeted. Further head-to-head studies in various preclinical models are warranted to fully elucidate the comparative efficacy and safety of these two promising compounds.

References

Synergistic Antitumor Efficacy of PTUPB and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A promising new therapeutic strategy for enhancing the efficacy of cisplatin (B142131), a cornerstone of cancer chemotherapy, has emerged with the introduction of PTUPB, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1][2][3][4][5][6] Experimental evidence robustly demonstrates that this compound potentiates the antitumor effects of cisplatin, leading to significantly reduced tumor growth and prolonged survival without an increase in toxicity.[1][2][3][7][8] This combination therapy presents a significant advancement for researchers, scientists, and drug development professionals in the field of oncology.

The co-administration of this compound with cisplatin has been shown to enhance apoptosis (programmed cell death) and suppress key signaling pathways essential for cancer cell proliferation and survival, namely the MAPK/ERK and PI3K/AKT/mTOR pathways.[1][2][3][9] Notably, this compound's mechanism of action is orthogonal to that of cisplatin, as it does not interfere with the formation of platinum-DNA adducts, the primary cytotoxic mechanism of cisplatin.[1][3][9] Instead, this compound's potent anti-angiogenic properties are thought to contribute significantly to its synergistic effects in vivo.[1][2][4]

In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models

Studies utilizing bladder cancer patient-derived xenografts (PDX) in immunodeficient mice have provided compelling evidence for the synergistic effects of the this compound and cisplatin combination.

Treatment GroupMedian Survival (days)Tumor Growth InhibitionReference
Control31.3-[7]
This compound Monotherapy39.4Slight[3][7]
Cisplatin Monotherapy47.0Significant[3][7]
This compound + Cisplatin60.9Markedly Significant[3][7]

In the BL0293 PDX model, the combination of this compound and cisplatin led to a median survival of 60.9 days, a significant improvement over cisplatin alone (47 days) and this compound alone (39.4 days).[3][7] Furthermore, in a cisplatin-resistant PDX model, BL0269, the combination therapy demonstrated significant tumor growth inhibition where monotherapies were ineffective.[7]

In Vitro Analysis: Modest Synergy in Cell Lines

While in vivo results are striking, in vitro studies using the combination index (CI) method have shown modest synergistic effects between this compound and platinum agents, and this was observed specifically in the 5637 bladder cancer cell line.[1][4][7] This suggests that the profound potentiation observed in vivo is likely attributed to this compound's effects on the tumor microenvironment, particularly its anti-angiogenic activity.[1][2][4]

Mechanistic Insights: Signaling Pathways and Apoptosis

The combination of this compound and cisplatin has been demonstrated to significantly decrease the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cell growth and survival.[1][9]

cluster_0 This compound & Cisplatin Combination cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Promotes MAPK_ERK->Proliferation Promotes

Figure 1. Synergistic mechanism of this compound and cisplatin.

Experimental Protocols

Patient-Derived Xenograft (PDX) Mouse Models

Patient-derived tumor tissues from bladder cancer patients were implanted into immunodeficient NSG mice.[1][2][6] When tumor volumes reached approximately 100-200 mm³, the mice were randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.[8] Tumor growth was monitored regularly, and survival was recorded.[7][8]

Immunohistochemical (IHC) Analysis

To assess cell proliferation, apoptosis, and angiogenesis, formalin-fixed paraffin-embedded tumor sections were stained for Ki-67, cleaved caspase-3, and CD31, respectively.[1][8] The number of positive cells was quantified to compare the effects of the different treatment regimens.[8]

Western Blot Analysis

Protein extracts from tumor tissues were subjected to Western blot analysis to determine the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT/mTOR pathways, such as p-ERK and p-AKT.[1][7]

In Vitro Synergy Assessment

The combination index (CI) method was used to evaluate the interaction between this compound and cisplatin in various bladder cancer cell lines.[1][7] Cells were treated with a range of concentrations of each drug, both individually and in combination, and cell viability was assessed to calculate the CI values, which indicate synergism, additivity, or antagonism.[1]

cluster_0 In Vivo Workflow cluster_1 In Vitro Workflow PDX PDX Model Establishment Treatment Treatment Administration PDX->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis IHC & Western Blot Analysis Monitoring->Analysis Cell_Culture Cell Line Culture Drug_Treatment Drug Treatment (Single & Combo) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay Drug_Treatment->Viability_Assay CI_Calc Combination Index Calculation Viability_Assay->CI_Calc

Figure 2. Experimental workflow for evaluating this compound and cisplatin synergy.

References

A Comparative Guide to PTUPB and Other Dual sEH/COX-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pursuit of potent and selective anti-inflammatory agents is a continuous endeavor. Dual inhibition of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2) has emerged as a promising therapeutic strategy. This guide provides an objective comparison of PTUPB, a notable dual sEH/COX-2 inhibitor, with other alternatives, supported by experimental data and detailed methodologies.

Introduction to Dual sEH/COX-2 Inhibition

The arachidonic acid metabolic cascade is a critical pathway in the inflammatory process. Two key enzymes in this pathway are cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). COX-2 is responsible for the production of prostaglandins (B1171923), which are pro-inflammatory mediators. Conversely, sEH degrades epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. The simultaneous inhibition of COX-2 and sEH, therefore, offers a synergistic anti-inflammatory effect by both reducing the production of pro-inflammatory prostaglandins and increasing the levels of anti-inflammatory EETs.

This compound (4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) is a potent and selective dual inhibitor of sEH and COX-2.[1] This guide will compare its performance with other dual inhibitors and the combination of selective single-target inhibitors.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory activity of this compound and other relevant compounds against sEH, COX-2, and COX-1. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The COX-2 Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2 over COX-1.

CompoundsEH IC50 (nM)COX-2 IC50 (µM)COX-1 IC50 (µM)COX-2 Selectivity Index (SI)Reference(s)
This compound 0.91.26>100>79[2]
Compound 9c (COX-2/sEH-IN-1) 0.401.24--
Compound 21i ----[3]
Celecoxib -0.03 - 0.059.4 - 15188 - 313[4]
t-AUCB 1.3---

Note: Data for Compound 21i was not fully available in the searched literature. Celecoxib is a selective COX-2 inhibitor and t-AUCB is a selective sEH inhibitor, included for comparison.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against sEH, COX-1, and COX-2.

sEH Inhibition Assay (General Protocol): A fluorometric assay is commonly used to determine sEH inhibitory activity. Recombinant human or murine sEH is incubated with a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of the substrate by sEH produces a fluorescent product. The assay is performed in the presence of various concentrations of the test inhibitor. The fluorescence intensity is measured over time using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

COX-1 and COX-2 Inhibition Assay (General Protocol): The inhibitory activity against COX-1 and COX-2 is often determined using a whole-blood assay or with purified enzymes. For the whole-blood assay, human venous blood is incubated with the test compound before being stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin (B15479496) E2 (PGE2) production. The concentration of PGE2 in the plasma is then measured by enzyme-linked immunosorbent assay (ELISA). For COX-1 activity, the production of thromboxane (B8750289) B2 (TXB2) after blood clotting is measured. For purified enzyme assays, recombinant human COX-1 or COX-2 is incubated with arachidonic acid as a substrate in the presence of the test inhibitor. The production of prostaglandins is then quantified. IC50 values are determined by analyzing the dose-response curves.

In Vivo Anti-Inflammatory Models

Objective: To evaluate the anti-inflammatory efficacy of the dual inhibitors in animal models of inflammation.

Carrageenan-Induced Paw Edema Model: This is a widely used model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Procedure: A baseline measurement of the paw volume is taken using a plethysmometer. The test compound, a positive control (e.g., indomethacin), or vehicle is administered orally or intraperitoneally. After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This model mimics systemic inflammation.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Procedure: The test compound or vehicle is administered to the mice. After a predetermined time, the mice are injected intraperitoneally with LPS (e.g., 5 mg/kg).

  • Measurement: At various time points after LPS injection, blood samples and tissues (e.g., lungs, liver) are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and tissues are measured using ELISA or quantitative PCR.

  • Analysis: The reduction in pro-inflammatory markers in the treated groups is compared to the vehicle-treated group.

Signaling Pathways and Mechanisms of Action

The dual inhibition of sEH and COX-2 impacts multiple downstream signaling pathways involved in inflammation and cellular responses.

Signaling_Pathway cluster_0 Arachidonic Acid Metabolism cluster_1 Dual Inhibition cluster_2 Downstream Effects Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by CYP450 CYP450 Arachidonic Acid->CYP450 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Produces sEH sEH Dihydroxyeicosatrienoic Acids (DHETs) Dihydroxyeicosatrienoic Acids (DHETs) sEH->Dihydroxyeicosatrienoic Acids (DHETs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Promotes Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs)->sEH Degraded by Anti-inflammatory Response Anti-inflammatory Response Epoxyeicosatrienoic Acids (EETs)->Anti-inflammatory Response Promotes CYP450->Epoxyeicosatrienoic Acids (EETs) Produces This compound / Other Dual Inhibitors This compound / Other Dual Inhibitors This compound / Other Dual Inhibitors->COX-2 Inhibits This compound / Other Dual Inhibitors->sEH Inhibits NLRP3 Inflammasome NLRP3 Inflammasome This compound / Other Dual Inhibitors->NLRP3 Inflammasome Inhibits Activation AKT Signaling AKT Signaling This compound / Other Dual Inhibitors->AKT Signaling Modulates ERK Signaling ERK Signaling This compound / Other Dual Inhibitors->ERK Signaling Modulates NLRP3 Inflammasome->Inflammation Promotes Cell Proliferation & Survival Cell Proliferation & Survival AKT Signaling->Cell Proliferation & Survival ERK Signaling->Cell Proliferation & Survival

Figure 1. Signaling pathway of dual sEH/COX-2 inhibition.

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Furthermore, studies have indicated that this compound can modulate the AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel dual sEH/COX-2 inhibitor.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Purification B sEH Inhibition Assay (IC50) A->B C COX-1/COX-2 Inhibition Assay (IC50 & SI) A->C D Cell Viability/Toxicity Assays A->D E Pharmacokinetic Studies (ADME) D->E F Acute Inflammation Model (e.g., Carrageenan Paw Edema) E->F G Systemic Inflammation Model (e.g., LPS Challenge) E->G H Chronic Inflammation Model (Optional) E->H I Analysis of Inflammatory Mediators (Cytokines, Prostaglandins) F->I J Western Blot for Signaling Pathways (NLRP3, AKT, ERK) F->J K Histopathological Analysis of Tissues F->K G->I G->J G->K H->I H->J H->K L Structure-Activity Relationship (SAR) Studies I->L J->L K->L M Optimization of Potency, Selectivity, and PK Properties L->M

Figure 2. Experimental workflow for dual inhibitor evaluation.

Conclusion

This compound stands as a potent and selective dual sEH/COX-2 inhibitor with demonstrated efficacy in various preclinical models of inflammation. Its mechanism of action, involving the suppression of the NLRP3 inflammasome and modulation of key signaling pathways, provides a strong rationale for its therapeutic potential. The comparison with other dual inhibitors and combination therapies highlights the advantages of a single molecule approach in terms of predictable pharmacokinetics and patient compliance. Further research and development of dual sEH/COX-2 inhibitors like this compound hold promise for the future of anti-inflammatory therapeutics. This guide provides a foundational understanding for researchers to design and interpret experiments in this exciting field.

References

Safety Operating Guide

Proper Disposal Procedures for PTUPB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this potent enzyme inhibitor.

Essential, Immediate Safety and Logistical Information

Given its nature as a bioactive small molecule, this compound must be handled as a potentially hazardous substance. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

CategorySpecification
Personal Protective Equipment (PPE) Wear chemical safety goggles, a standard laboratory coat, and chemical-resistant gloves (e.g., nitrile).[1][2]
Engineering Controls All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
Waste Segregation Designate a specific, sealed, and clearly labeled container for all waste containing this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][3][4]
Waste Storage Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory. Ensure the storage area is well-ventilated and away from drains and incompatible materials.[1][5]
Prohibited Disposal Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3][6][7][8] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[4]

Operational and Disposal Plan

The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company, as arranged by your institution's EHS department.[1] On-site chemical treatment or neutralization is not recommended without a validated protocol and EHS approval due to the unknown nature of potential reaction byproducts.

Procedural, Step-by-Step Guidance

  • Waste Identification and Collection :

    • Identify all waste streams containing this compound. This includes unused solid compound, stock solutions (often in DMSO), diluted experimental solutions, and contaminated labware such as pipette tips, tubes, flasks, and gloves.[2][4]

    • Collect all these materials in a designated, chemically compatible, and leak-proof hazardous waste container.[2][5] For liquid waste, leave at least one inch of headspace to allow for expansion.[5][9]

  • Container Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste."[1][5]

    • The label must list all chemical constituents by their full name (e.g., "this compound," "Dimethyl Sulfoxide") and their approximate percentages or volumes.[5][9] Avoid using chemical formulas or abbreviations.

    • Indicate the date when waste was first added to the container.[1]

  • Storage in Satellite Accumulation Area (SAA) :

    • Keep the waste container tightly sealed at all times, except when you are actively adding waste.[5][7]

    • Store the container in your designated SAA, ensuring it is segregated from incompatible materials.[5][7]

  • Final Disposal :

    • Once the waste container is full or has been stored for the maximum allowable time per your institution's policy, contact your EHS department.

    • Follow their specific procedures to arrange for the pickup and final disposal of the hazardous waste container.[1][4]

Experimental Protocols

There are no validated experimental protocols for the laboratory-scale chemical treatment or neutralization of this compound. The standard and required protocol is the safe collection and professional disposal outlined in the steps above.

Mandatory Visualization

PTUPB_Disposal_Plan cluster_assessment Phase 1: Assessment & Preparation cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal cluster_prohibited Prohibited Actions A Identify this compound Waste (Solid, Liquid, Contaminated Labware) B Wear Full PPE (Goggles, Lab Coat, Gloves) A->B C Segregate Waste into a Designated, Compatible Container B->C D Label Container: 'Hazardous Waste' & List All Contents C->D P1 NO Drain Disposal P2 NO Regular Trash Disposal E Store Sealed Container in Satellite Accumulation Area (SAA) D->E F Container is Full or Storage Time Limit Reached E->F G Contact Institution's EHS Department for Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H

Caption: A step-by-step workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling PTUPB

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PTUPB

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of this compound (4-[5-phenyl-3-[3-[[[[4-(trifluoromethyl) phenyl]amino]carbonyl]amino]propyl]-1H- pyrazol-1-yl]-benzenesulfonamide). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper experimental conduct.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound should be considered a hazardous substance.[1] All personnel must handle the compound with appropriate care, utilizing the personal protective equipment outlined below.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesImpervious gloves (e.g., nitrile)
Eye/Face Protection Safety glasses or gogglesANSI Z87.1 certified
Face shieldRequired when handling larger quantities or if there is a risk of splashing
Skin and Body Protection Laboratory coatStandard
Protective clothingAs needed for extensive handling
Respiratory Protection NIOSH-approved respiratorRequired if handling as a powder outside of a fume hood or if aerosolization is possible
II. Operational Plan for Handling this compound

This section details the step-by-step procedures for the safe handling and use of this compound in a laboratory setting.

A. Preparation and Reconstitution:

This compound is a solid and should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Weighing:

    • Tare a calibrated analytical balance with a suitable weigh boat or paper.

    • Carefully transfer the desired amount of solid this compound to the weigh boat.

    • Record the exact weight.

    • Clean the balance and surrounding area of any residual powder immediately.

  • Solubilization:

    • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]

    • For stock solutions, dissolve the weighed this compound in the chosen solvent. It is recommended to purge the solvent with an inert gas before use.[1]

    • For aqueous buffers, this compound has limited solubility. To maximize solubility, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1]

    • Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Quantitative Solubility Data:

SolventApproximate Solubility
Ethanol~1 mg/mL
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)~0.30 mg/mL

B. Experimental Use:

  • All procedures involving this compound, whether in solid or solution form, should be conducted within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

III. Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For solutions, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Handling

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G A Receive this compound (Solid) B Store at -20°C A->B C Weigh Solid in Fume Hood B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment (in vitro / in vivo) D->E F Collect Waste (Solid and Liquid) E->F G Dispose of as Hazardous Waste F->G

Caption: Standard operating procedure for handling this compound.

Signaling Pathway Inhibition by this compound

This compound is a dual inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2).

G cluster_0 Arachidonic Acid Metabolism AA Arachidonic Acid COX2 COX-2 AA->COX2 CYP Cytochrome P450 Epoxygenase AA->CYP PGs Prostaglandins (e.g., PGE2) COX2->PGs EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH sEH (soluble Epoxide Hydrolase) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs This compound This compound This compound->Inhibition1 This compound->Inhibition2

Caption: Mechanism of action of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.